Diethylmethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C5H13Si/c1-4-6(3)5-2/h4-5H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUMFHYRULBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014681 | |
| Record name | Diethylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-32-7 | |
| Record name | Silane, diethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Diethylmethylsilane from Chlorosilanes
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to diethylmethylsilane, a valuable organosilane intermediate, with a specific focus on methodologies commencing from chlorosilane precursors. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the practical and mechanistic aspects of these transformations. This document elucidates the prevalent Grignard-based alkylation strategies, offering in-depth procedural outlines, discussions on reaction parameter optimization, and critical safety considerations. The causality behind experimental choices is emphasized to provide actionable, field-proven insights. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative literature.
Introduction
This compound ((C₂H₅)₂CH₃SiH) is an organosilane of significant interest due to the unique reactivity conferred by its silicon-hydride (Si-H) bond. This functionality makes it a versatile reagent in organic synthesis, particularly in hydrosilylation reactions for the formation of silicon-carbon bonds.[1] Its applications span from the synthesis of complex organic molecules in drug discovery to its use in materials science for the production of specialty silicones and as a surface modifier.[2][3] The controlled and efficient synthesis of this compound is, therefore, a critical undertaking.
Chlorosilanes serve as the most common and commercially viable starting materials for the synthesis of a vast array of organosilanes, including this compound.[4][5] Their reactivity towards nucleophilic substitution at the silicon center allows for the systematic introduction of organic moieties. This guide will focus on the most prevalent and practical method for this transformation: the Grignard reaction.
Synthesis via Grignard Reaction
The reaction of a Grignard reagent with a chlorosilane is a cornerstone of organosilicon chemistry, first pioneered by F. Stanley Kipping.[4] This method allows for the formation of silicon-carbon bonds with a high degree of control. The general principle involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom of the chlorosilane, displacing a chloride ion.
Choosing the Right Chlorosilane Precursor
The synthesis of this compound can be envisioned starting from several commercially available chlorosilanes. The choice of precursor will dictate the stoichiometry of the Grignard reagent required and may influence the reaction conditions and purification strategy.
-
Dichloromethylsilane (CH₃SiHCl₂): This is a common and direct precursor. The two chlorine atoms can be sequentially substituted by two equivalents of an ethyl Grignard reagent.
-
Trichloromethylsilane (CH₃SiCl₃): While also a viable starting material, the use of trichloromethylsilane requires the sequential introduction of two ethyl groups followed by a reduction step to introduce the silicon-hydride bond. This adds complexity to the overall synthesis.
-
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂): In this case, a reducing agent would be required to convert the silicon-chlorine bond to a silicon-hydride bond.
For the purpose of this guide, we will focus on the most direct route starting from dichloromethylsilane.
The Grignard Reagent: Preparation and Considerations
The Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr) or ethylmagnesium chloride (C₂H₅MgCl), is prepared by the reaction of magnesium metal with the corresponding ethyl halide in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6]
Key Considerations:
-
Solvent: THF is often preferred over diethyl ether due to its higher boiling point, which allows for reactions to be conducted at more elevated temperatures.[7] Furthermore, the kinetics of the Grignard reaction with chlorosilanes are significantly faster in THF.[7][8]
-
Magnesium Activation: The magnesium turnings used are coated with a passivating layer of magnesium oxide.[6] Activation is crucial for initiating the reaction and can be achieved by methods such as crushing the magnesium, rapid stirring, or using activating agents like iodine, methyl iodide, or 1,2-dibromoethane.[6]
-
Purity and Titration: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[9]
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic substitution at the silicon center. The stoichiometry is critical for achieving the desired product.
Caption: General reaction scheme for the synthesis of this compound.
Using dichloromethylsilane as the starting material, two equivalents of the ethyl Grignard reagent are required for the complete substitution of both chlorine atoms.
Experimental Protocol: Synthesis of this compound from Dichloromethylsilane
This protocol outlines a general procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dichloromethylsilane (CH₃SiHCl₂)
-
Magnesium turnings
-
Ethyl bromide (C₂H₅Br)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To the three-necked flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine.
-
Add a small portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous THF.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichloromethylsilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of dichloromethylsilane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the dichloromethylsilane solution dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The this compound can be purified by fractional distillation.
-
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄Si | [10] |
| Molecular Weight | 102.25 g/mol | [10] |
| Boiling Point | 78 °C | [10] |
| Density | 0.705 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.398 | [10] |
Process Optimization and Causality
-
Addition Mode: The addition of the chlorosilane to the Grignard reagent (normal addition) is generally preferred when full substitution is desired.[4] Reverse addition (Grignard to chlorosilane) can be used to favor partial substitution.[4]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the chlorosilane is crucial to prevent side reactions and ensure a controlled reaction rate.[11]
-
Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen.[12] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and ensure high yields.
Alternative Synthetic Routes
While the Grignard reaction is the most common method, other synthetic strategies exist, though they are generally less prevalent for this specific target molecule.
Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond.[1] While not a direct synthesis from a chlorosilane, a related precursor like methyldiethoxysilane could potentially be synthesized and then used in a hydrosilylation reaction. This route is generally more complex for the synthesis of a simple alkylsilane like this compound.
Reduction of Dichlorodiethylsilane
If dichlorodiethylsilane were the starting material, a reduction step would be necessary to introduce the Si-H bond. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).[5] However, this adds an extra step and requires handling of highly reactive and hazardous reducing agents.
Safety Considerations
Working with chlorosilanes and Grignard reagents necessitates strict adherence to safety protocols due to their hazardous nature.
Chlorosilanes
-
Corrosive and Reactive: Chlorosilanes are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas.[13][14] All handling should be done in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, face shields, and acid-resistant gloves, is mandatory.[13][14]
Grignard Reagents
-
Flammable and Pyrophoric: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[11][12] Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[12]
-
Exothermic Reactions: The preparation and reactions of Grignard reagents are often highly exothermic and can lead to runaway reactions if not properly controlled.[11]
-
Water Reactive: Grignard reagents react violently with water.[12] All glassware must be scrupulously dried, and anhydrous solvents must be used.
General Laboratory Practices
-
Inert Atmosphere: As previously mentioned, all reactions should be conducted under an inert atmosphere.
-
Emergency Preparedness: Ensure that appropriate fire extinguishing media (e.g., Class D fire extinguisher for reactive metals) and spill control materials are readily available. Do NOT use water to extinguish a fire involving Grignard reagents or chlorosilanes.[13]
Conclusion
The synthesis of this compound from chlorosilanes is most effectively and directly achieved through the Grignard reaction, with dichloromethylsilane being a preferred starting material. A thorough understanding of the reaction mechanism, careful control of stoichiometry and reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently undertake this important transformation in their work.
References
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- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Diethoxymethylsilane Hydrosilylation Reactions.
- Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
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- ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- SciSpace. (n.d.). Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes.
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- Google Patents. (n.d.). CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.
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- GE Advanced Materials - Silicones. (n.d.). 280b Catalyst Selection for the Hydrosilylation Synthesis.
- ChemicalBook. (n.d.). Dichloromethylsilane synthesis.
- Tuulmets, A., et al. (n.d.). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate.
- Wikipedia. (n.d.). Grignard reagent.
- Ramsden, H. E., & Rosenberg, S. D. (1959). U.S. Patent No. 2,872,471. Washington, DC: U.S. Patent and Trademark Office.
- Marciniec, B., et al. (2007). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Journal of Molecular Catalysis A: Chemical, 275(1-2), 142-147.
- Asuncion, M., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Organometallics, 42(5), 419-428.
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Diethylmethylsilane (CAS 760-32-7): A Comprehensive Technical Guide for Researchers
Introduction: The Versatile Role of Diethylmethylsilane in Modern Synthesis
This compound (DEMS), a trialkylsilane with the CAS number 760-32-7, has emerged as a valuable and versatile reagent in the arsenal of synthetic chemists. Characterized by the presence of a reactive silicon-hydride (Si-H) bond, DEMS serves as a mild and selective reducing agent and a precursor for the introduction of the diethylmethylsilyl moiety in a variety of chemical transformations. Its utility spans from academic research laboratories to process development in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the core properties, spectroscopic signature, reactivity, and practical applications of this compound, designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective and safe utilization.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in any experimental setting. This compound is a colorless, transparent liquid with a characteristically low boiling point and high flammability.[1][2][3][4][5] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 760-32-7 | [1][5] |
| Molecular Formula | C₅H₁₄Si | [1] |
| Molecular Weight | 102.25 g/mol | [5] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 78 °C | [1][2][5] |
| Melting Point | < 0 °C | [1][2] |
| Density | 0.705 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.398 | [4][5] |
| Flash Point | -24 °C (-12 °F) | [2][4] |
Safety and Handling Considerations:
This compound is classified as a highly flammable liquid and vapor and requires careful handling in a well-ventilated fume hood, away from ignition sources.[4][6] It may cause skin, eye, and respiratory tract irritation.[5][6] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and nitrile or neoprene gloves, is mandatory.[4] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[4] It is incompatible with strong oxidizing agents, alkalis, metal salts, and precious metals.[4] Upon exposure to moisture, especially in the presence of catalysts, it can generate flammable hydrogen gas.[4]
Spectroscopic Characterization: The Signature of this compound
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The proton attached directly to the silicon atom (Si-H) will appear as a multiplet, typically a septet, due to coupling with the adjacent methyl and methylene protons. The ethyl groups will show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methyl group directly attached to the silicon will appear as a doublet, coupled to the Si-H proton.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon directly bonded to silicon, and the two carbons of the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the Si-H stretching vibration, typically observed in the region of 2100-2200 cm⁻¹. Other prominent peaks include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and various bending vibrations for the Si-C and C-H bonds at lower wavenumbers.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern is typically characterized by the loss of alkyl groups. A prominent peak at m/z 73, corresponding to the [M - C₂H₅]⁺ fragment (diethylsilyl cation), is expected. Further fragmentation can lead to the loss of a methyl group, resulting in a peak at m/z 87 ([M - CH₃]⁺).
Reactivity and Synthetic Utility: A Hydride Donor in Action
The synthetic utility of this compound is primarily centered around the reactivity of its silicon-hydride bond. It functions as a potent hydride donor, particularly when activated by a Lewis or Brønsted acid, enabling a range of reduction and hydrosilylation reactions.
Reductions of Carbonyl Compounds and Derivatives
This compound is a cornerstone reagent for the mild and selective reduction of various carbonyl-containing functional groups. This process, often termed ionic hydrogenation, proceeds through the formation of a carbocation intermediate upon activation of the substrate, which is then quenched by the hydride transfer from the silane.
A generalized workflow for the reduction of a ketone to an alkane is depicted below:
Caption: Generalized workflow for the reduction of a ketone using this compound.
This methodology is highly chemoselective, allowing for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a powerful transformation for the formation of silicon-carbon bonds. This compound participates in these reactions, typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. The reaction generally proceeds with anti-Markovnikov selectivity for terminal alkenes, affording the corresponding trialkylsilane.
Experimental Protocol: Reduction of an Ester to a Primary Alcohol
The following protocol provides a representative, step-by-step methodology for the reduction of an ester to a primary alcohol using this compound, a reaction of significant importance in organic synthesis.
Materials:
-
Ester substrate (1.0 eq)
-
This compound (DEMS, 2.0-3.0 eq)
-
Zirconocene dichloride (Cp₂ZrCl₂) (5 mol%)
-
Anhydrous Toluene
-
1 M Aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the ester substrate (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add the zirconocene dichloride catalyst (5 mol%) to the stirred solution.
-
Reagent Addition: Slowly add this compound (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired primary alcohol.
The logical flow of this experimental protocol is illustrated in the following diagram:
Caption: Step-by-step experimental workflow for ester reduction.
Conclusion: A Reagent of Choice for Selective Transformations
This compound stands as a testament to the power and versatility of organosilicon chemistry. Its utility as a mild and selective reducing agent, coupled with its role in hydrosilylation reactions, makes it an indispensable tool for synthetic chemists. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for unlocking its full potential in the synthesis of complex molecules and advanced materials. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is poised to increase, further solidifying its place in the modern synthetic laboratory.
References
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LookChem. (n.d.). CAS No.760-32-7,this compound Suppliers,MSDS download. Retrieved from [Link]
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abcr GmbH. (n.d.). AB111060 | CAS 760-32-7 – abcr Gute Chemie. Retrieved from [Link]
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Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Diethyl(methyl)silane. Retrieved from [Link]
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DOSS. (2021). Silane, Diethylmethyl-. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Silane, diethylmethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Profile of Diethylmethylsilane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Diethylmethylsilane (CAS No. 760-32-7), a volatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy as applied to this analyte. We delve into the structural elucidation facilitated by these techniques, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. This guide is structured to serve as a practical reference for the characterization of this compound and related organosilane compounds.
Introduction
This compound [(CH₃CH₂)₂SiHCH₃] is a key organosilane intermediate with applications in organic synthesis and as a precursor in the fabrication of silicon-containing materials. Its utility is intrinsically linked to its chemical structure and purity, necessitating robust analytical methods for its characterization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for verifying its molecular architecture and identifying potential impurities.
This guide presents an in-depth analysis of the NMR and IR spectroscopic data of this compound. The causality behind experimental choices, from sample preparation of this volatile and potentially air-sensitive liquid to the nuances of spectral interpretation, is explained to provide a self-validating framework for analysis.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound dictates its characteristic spectroscopic signatures. The presence of ethyl, methyl, and silyl-hydride groups gives rise to distinct signals in both NMR and IR spectra, allowing for unambiguous identification.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. Due to the volatility and potential air-sensitivity of this compound, proper sample preparation is paramount.
Experimental Protocol: NMR Sample Preparation
Given that organosilanes can be reactive with atmospheric moisture and oxygen, an inert atmosphere technique is recommended for sample preparation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tube with a J. Young's tap or a standard NMR tube with a septum cap
-
Schlenk line or glovebox
-
Gas-tight syringe
Procedure:
-
Dry the NMR tube in an oven at 120 °C overnight and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
In an inert atmosphere (glovebox or Schlenk line), add approximately 0.5 mL of deuterated chloroform to the NMR tube.
-
Using a gas-tight syringe, carefully transfer ~5-10 µL of this compound into the NMR tube.
-
Seal the NMR tube securely with the J. Young's tap or septum cap.
-
Gently invert the tube several times to ensure a homogeneous solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si-H | ~3.6 - 4.0 | Nonet or multiplet | 1H | J(H-C) |
| -CH₂- | ~0.5 - 0.7 | Quartet | 4H | J(H-H) ≈ 7-8 |
| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet | 6H | J(H-H) ≈ 7-8 |
| Si-CH₃ | ~0.0 - 0.2 | Doublet | 3H | J(H-H) |
Interpretation:
-
The silyl-hydride proton (Si-H) is expected to appear as a complex multiplet in the downfield region due to coupling with the protons on the adjacent methyl and ethyl groups.
-
The methylene protons (-CH₂-) of the two ethyl groups are chemically equivalent and will appear as a single quartet due to coupling with the adjacent methyl protons.
-
The methyl protons (-CH₃) of the two ethyl groups are also equivalent and will present as a triplet, coupled to the methylene protons.
-
The methyl protons directly attached to the silicon atom (Si-CH₃) will appear as a doublet due to coupling with the silyl-hydride proton.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound should display three signals, corresponding to the three distinct carbon environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂- | ~5 - 10 |
| -C H₃ (ethyl) | ~8 - 12 |
| Si-C H₃ | ~(-5) - 0 |
Interpretation:
-
The chemical shifts are in the upfield region, which is characteristic of carbons in alkylsilanes.
-
The methylene carbon (-CH₂-) of the ethyl groups is expected at a slightly more downfield position compared to the methyl carbons.
-
The methyl carbon of the ethyl groups (-CH₃) will appear in a similar region.
-
The carbon of the methyl group directly bonded to silicon (Si-CH₃) is anticipated to have the most upfield chemical shift, potentially appearing at a negative ppm value, a common feature for carbons directly attached to silicon.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
Due to the volatility of this compound, care must be taken to prevent evaporation during the measurement. A sealed liquid cell or a prompt measurement with an Attenuated Total Reflectance (ATR) accessory is recommended.
Method 1: Neat Liquid on ATR
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
Promptly acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Method 2: Sealed Liquid Cell
-
Select a liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl) and a suitable path length (e.g., 0.1 mm).
-
Carefully fill the cell with this compound using a syringe, ensuring no air bubbles are trapped inside.
-
Place the sealed cell in the spectrometer's sample holder and acquire the spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions corresponding to Si-H, C-H, Si-C, and C-C bond vibrations.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2960-2870 | Strong | C-H stretching (in ethyl and methyl groups) |
| ~2120 | Strong | Si-H stretching |
| ~1460 | Medium | C-H bending (in -CH₂- and -CH₃) |
| ~1250 | Medium-Strong | Si-CH₃ symmetric bending |
| ~1010 | Medium | C-C stretching |
| ~800-700 | Strong | Si-C stretching and CH₂ rocking |
Key Diagnostic Peaks:
-
The most characteristic peak in the IR spectrum of this compound is the strong Si-H stretching vibration around 2120 cm⁻¹ . The position of this band is sensitive to the electronic environment of the silicon atom.
-
The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.
-
A medium to strong absorption around 1250 cm⁻¹ is indicative of the symmetric bending of a methyl group attached to a silicon atom.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization and purity assessment of this compound. The distinct signals in the NMR spectra, arising from the unique chemical environments of the protons and carbons, coupled with the characteristic vibrational modes observed in the IR spectrum, allow for an unambiguous confirmation of its molecular structure. The experimental protocols detailed herein, with specific considerations for the volatile and potentially air-sensitive nature of the compound, provide a reliable framework for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this compound and related organosilicon compounds.
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Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of Diethylmethylsilane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organometallic compounds.[1] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound (C₅H₁₄Si), a fundamental organosilane compound. We will delve into the theoretical principles governing its spectral features, including chemical shift, spin-spin coupling, and integration. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of organosilane moieties. A detailed, field-proven experimental protocol for acquiring a high-quality spectrum is also presented, emphasizing the causality behind instrumental choices to ensure data integrity and reproducibility.
Introduction to this compound and NMR Characterization
This compound (CAS 760-32-7) is an organosilicon compound with the chemical formula (C₂H₅)₂Si(H)CH₃.[2] Its structure consists of a central silicon atom bonded to two ethyl groups, one methyl group, and one hydride proton. Understanding the precise arrangement and electronic environment of these protons is critical for confirming its identity, assessing purity, and studying its reactivity.
¹H NMR spectroscopy offers an unparalleled, non-destructive window into molecular structure.[3] For organometallic compounds like this compound, it is particularly powerful. The distinct electronegativity of silicon compared to carbon results in characteristic upfield chemical shifts for nearby protons, often in regions of the spectrum that are less crowded.[1] This allows for clear identification of the protons attached to or near the silicon center. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, transforming it from raw data into a definitive structural confirmation.
Theoretical ¹H NMR Spectral Analysis
A predictive analysis of the ¹H NMR spectrum is foundational to its interpretation. The structure of this compound dictates that there are four chemically non-equivalent sets of protons, which will therefore give rise to four distinct signals in the spectrum.
Molecular Structure and Proton Environments
The first step in predicting a spectrum is to identify all unique proton environments within the molecule, taking symmetry into account.[4]
Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a, b, c, d).
The four unique proton environments are:
-
Hₐ: The single proton directly bonded to the silicon (Si-H).
-
Hₑ: The three protons of the methyl group bonded to the silicon (Si-CH₃).
-
Hₑ: The four protons of the two methylene groups (Si-CH₂-CH₃). Due to free rotation around the Si-C bonds, the two CH₂ groups are equivalent.
-
Hₐ: The six protons of the two terminal methyl groups (Si-CH₂-CH₃). The two terminal CH₃ groups are also equivalent.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), causing an increase in electron density (shielding) around protons on or near the silicon atom. This results in signals appearing at a lower chemical shift (further upfield, to the right) compared to their analogues in pure hydrocarbons.[1]
-
Si-H (Hₐ): The hydride proton is directly attached to the silicon and is significantly shielded. Its chemical shift is typically found in the region of 3.5-4.5 ppm . For comparison, the Si-H protons in dimethylsilane appear at 3.80 ppm.[5]
-
Si-CH₃ (Hₑ): The methyl protons are attached to the silicon via one carbon atom. They are highly shielded and appear far upfield, typically around 0.0-0.2 ppm .[5]
-
Si-CH₂- (Hₑ): The methylene protons are also shielded by the silicon, though to a lesser extent than the Si-CH₃ protons. They are expected in the range of 0.4-0.8 ppm .
-
-CH₃ (Hₐ): The terminal methyl protons are furthest from the silicon atom. Their chemical environment is most similar to that in an alkane, but they still experience slight shielding. They are expected to appear around 0.8-1.2 ppm .
Spin-Spin Coupling (J-coupling) and Multiplicity
Spin-spin coupling occurs when non-equivalent protons on adjacent atoms influence each other's magnetic field, causing the splitting of NMR signals. The multiplicity of a signal can be predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.
-
Si-H (Hₐ): This proton is coupled to the three protons of the Si-CH₃ group (n=3) and the four protons of the two Si-CH₂ groups (n=4). This will result in a complex multiplet, specifically a quartet of quintets (qq) .
-
Si-CH₃ (Hₑ): These three protons are coupled to the single Si-H proton (n=1). According to the n+1 rule, this signal will be split into a doublet (d) .
-
Si-CH₂- (Hₑ): These four protons are coupled to the single Si-H proton (n=1) and the six protons of the terminal methyl groups (n=6). However, coupling is typically observed between protons on adjacent atoms. Therefore, they are coupled to the Si-H proton (n=1) and the adjacent methyl protons (n=3). This will result in a complex signal, best described as a doublet of quartets (dq) .
-
-CH₃ (Hₐ): These six protons are coupled to the four protons of the adjacent methylene groups (n=2 for each methyl). The signal will be split into a triplet (t) .
Figure 2: Spin-spin coupling network in this compound. Arrows indicate coupling relationships between proton environments.
Integration
The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the relative integration ratios of the signals will be:
Hₐ : Hₑ : Hₑ : Hₐ = 1 : 3 : 4 : 6
This integration ratio is a powerful diagnostic tool for confirming the correct assignment of each signal.
Summary of Predicted ¹H NMR Data
The predicted spectral data provides a clear fingerprint for the identification of this compound. This information is summarized below for easy reference.
| Signal Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ | Si-H | 3.5 - 4.5 | Multiplet (qq) | 1H |
| Hₑ | Si-CH₃ | 0.0 - 0.2 | Doublet (d) | 3H |
| Hₑ | Si-CH₂- | 0.4 - 0.8 | Multiplet (dq) | 4H |
| Hₐ | -CH₃ | 0.8 - 1.2 | Triplet (t) | 6H |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The integrity of NMR data is contingent upon a rigorous and well-justified experimental methodology. The following protocol is designed as a self-validating system for acquiring a publication-quality ¹H NMR spectrum of this compound.
Sample Preparation
Rationale: Organosilanes can be sensitive to moisture and oxygen.[1] The choice of deuterated solvent is critical to avoid interfering signals and ensure sample stability. Chloroform-d (CDCl₃) is a common choice for non-polar analytes.
-
Environment: Perform all sample manipulations in an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques) if the sample is known to be air-sensitive.
-
Solvent: Use high-purity, anhydrous deuterated chloroform (CDCl₃, 99.8+ atom % D).
-
Concentration: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of CDCl₃. This concentration is optimal for achieving good signal-to-noise without causing line broadening from aggregation.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
Spectrometer Setup and Data Acquisition
Rationale: The chosen parameters are a balance between obtaining high-quality data and efficient use of instrument time. A longer relaxation delay (d1) is crucial for accurate integration, especially for nuclei with potentially long relaxation times.
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).[6]
Step-by-Step Acquisition:
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak shape.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.
-
Pulse Calibration: Determine the 90° pulse width for accurate signal excitation.
-
Acquisition Parameters:
-
Pulse Program: zg30 (standard 30° pulse experiment)
-
Number of Scans (ns): 16 (increase if sample is very dilute)
-
Relaxation Delay (d1): 5 seconds (ensures full relaxation for quantitative accuracy)
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 20 ppm (centered around 5 ppm)
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Define the integral regions for each of the four signals. Normalize the smallest integral (the Si-H multiplet) to 1.00 to verify the 1:3:4:6 ratio.
Conclusion
The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. It is characterized by four signals corresponding to the four unique proton environments, with chemical shifts, multiplicities, and integration values that are highly predictable. The upfield signals for the protons on and near the silicon atom are a hallmark of organosilane compounds. By following a robust experimental protocol, researchers can reliably acquire a high-fidelity spectrum, enabling unambiguous structural confirmation and purity assessment, which are critical steps in any research or development pipeline involving this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69799, Diethyl(methyl)silane. Retrieved from [Link]
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Hoyt, S. B., et al. (2021). Precise NMR Method for Titering Organometal Reagents. Organic Letters. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Retrieved from [Link]
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Wasylishen, R. E., et al. (2007). Solid-state NMR Spectroscopy in Organometallic Chemistry. ResearchGate. Retrieved from [Link]
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Berger, S., et al. (Eds.). (1996). Advanced Applications of NMR to Organometallic Chemistry. Wiley-VCH. Retrieved from [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]
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Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Synthesis of Diethylmethylsilane via Grignard reaction
An In-depth Technical Guide to the Synthesis of Diethylmethylsilane via Grignard Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Procedure
The synthesis of organosilanes is a foundational technique in modern chemistry, with applications ranging from advanced materials to pharmaceutical intermediates. This compound (DEMS), a functionalized silane, is a valuable reagent prized for its role in hydrosilylation reactions and as a versatile reducing agent. While the Grignard reaction is a classic and powerful tool for forming carbon-silicon bonds, its successful application demands more than a mere recitation of steps. This guide is crafted from the perspective of a senior application scientist to provide not just the "how," but the critical "why" behind each experimental choice. We will explore the mechanistic underpinnings, process controls, and safety considerations essential for a robust, reproducible, and safe synthesis of this compound from methyldichlorosilane and ethylmagnesium bromide.
Mechanistic Rationale and Strategic Considerations
The core of this synthesis lies in the nucleophilic substitution at an electrophilic silicon center. The Grignard reagent, ethylmagnesium bromide (EtMgBr), serves as a potent source of ethyl nucleophiles, which displace the chloride leaving groups on the methyldichlorosilane precursor.
Formation of the Nucleophile: The Grignard Reagent
The process begins with the formation of the Grignard reagent, an oxidative insertion of magnesium metal into the carbon-bromine bond of ethyl bromide.
CH₃CH₂Br + Mg --(diethyl ether)--> CH₃CH₂MgBr
The choice of solvent is paramount. Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for two reasons:
-
Stabilization: The ether solvent coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution and preventing aggregation.[1]
-
Aprotic Nature: Grignard reagents are exceptionally strong bases and will be instantly destroyed by protic solvents like water or alcohols.[2][3][4] The presence of even trace amounts of water will quench the reagent, forming ethane and magnesium salts, thereby reducing the yield.[3][4]
The Substitution Reaction: Building the Silane
Once formed, the ethylmagnesium bromide attacks the silicon atom of methyldichlorosilane. The reaction proceeds in a stepwise fashion, substituting both chlorine atoms.
Step 1: CH₃SiHCl₂ + CH₃CH₂MgBr → CH₃(CH₃CH₂)SiHCl + MgBrCl Step 2: CH₃(CH₃CH₂)SiHCl + CH₃CH₂MgBr → (CH₃CH₂)₂(CH₃)SiH + MgBrCl
The order of addition is a critical process parameter. Typically, the silane is added to the Grignard reagent (a "normal addition" protocol) to ensure the silane is always in the presence of an excess of the nucleophile, driving the reaction to full dialkylation.[5] This strategy minimizes the formation of the partially substituted intermediate, ethylmethylchlorosilane. The silicon-hydride (Si-H) bond is generally stable to the Grignard reagent under these conditions.[5]
A Validated Experimental Protocol
This protocol incorporates in-process controls and purification methods that serve to validate the success of the synthesis.
Reagent and Equipment Specifications
All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3][6]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Purity/Grade |
| Magnesium Turnings | Mg | 24.31 | 12.15 g (0.50 mol) | >99.5% |
| Ethyl Bromide | C₂H₅Br | 108.97 | 54.5 g (0.50 mol) | >99%, anhydrous |
| Methyldichlorosilane | CH₃SiHCl₂ | 115.03 | 28.75 g (0.25 mol) | >97% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous |
| Iodine | I₂ | 253.81 | 1-2 small crystals | ACS Reagent |
| 1 M Hydrochloric Acid | HCl(aq) | - | ~200 mL | Standard |
| Sat. Sodium Bicarbonate | NaHCO₃(aq) | - | ~100 mL | Standard |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Reagent Grade |
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Step-by-Step Methodology
-
Grignard Reagent Preparation: In the prepared three-neck flask, place the magnesium turnings. Add a crystal of iodine, which serves to chemically activate the magnesium surface by disrupting the passivating oxide layer.[3][7]
-
Initiation: Add approximately 50 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide in 150 mL of anhydrous diethyl ether. Add a small aliquot (~10 mL) of this solution to the magnesium suspension. Initiation is confirmed by the disappearance of the iodine color, the appearance of turbidity, and gentle bubbling or spontaneous reflux.[3] If the reaction fails to start, gentle warming may be applied.
-
Grignard Reagent Completion: Once initiated, add the remainder of the ethyl bromide solution at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to reflux the gray, cloudy mixture for an additional 30 minutes to ensure complete consumption of the magnesium.
-
Reaction with Silane: Cool the freshly prepared Grignard reagent to 0 °C in an ice-water bath. Prepare a solution of methyldichlorosilane in 100 mL of anhydrous diethyl ether in the dropping funnel.
-
Controlled Addition: Add the methyldichlorosilane solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the internal temperature below 10 °C by controlling the addition rate and external cooling.[6][8] A runaway reaction is a significant fire hazard.[6][8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least two hours to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. Cautiously add 1 M HCl dropwise to quench any unreacted Grignard reagent and to dissolve the magnesium salts into the aqueous layer.
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a small portion of diethyl ether. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the bulk of the diethyl ether via rotary evaporation. The crude product is then purified by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at 77-78 °C , which corresponds to pure this compound.[9]
Scientific Integrity: A Self-Validating System
The trustworthiness of this protocol is established through several key validation points:
-
Initiation Confirmation: The visual cues of Grignard formation provide a critical go/no-go checkpoint before adding the expensive silane substrate.[3]
-
Exotherm Control: The controlled exotherm during the silane addition is direct evidence that the desired C-Si bond-forming reaction is occurring. Failure to observe a temperature increase would indicate a problem with the Grignard reagent.
-
Purification as Proof: Fractional distillation is the ultimate validation. The isolation of a clear, colorless liquid at the specific boiling point of this compound (77-78 °C) confirms the identity of the final product.[9]
-
Spectroscopic Characterization: Final product identity and purity should be unequivocally confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS. Key diagnostic signals in ¹H NMR include the characteristic Si-H proton resonance.
Safety: The Authoritative Mandate
Grignard reactions are inherently hazardous and must be treated with the utmost respect.[6][8]
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. Grignard reagents themselves can be pyrophoric. The reaction is exothermic and can lead to a runaway condition if addition rates are not controlled.[6][8][10] All work must be conducted in a certified chemical fume hood, away from ignition sources.
-
Anhydrous Conditions: The need for dry conditions is not just for yield but also for safety. The uncontrolled reaction of a Grignard reagent with water can be violent.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[6][8]
-
Quenching: The quenching step is also highly exothermic and must be performed slowly and with cooling to prevent splashing and rapid gas evolution.
By adhering to this detailed guide, which marries procedural execution with a deep understanding of the underlying chemical principles and safety mandates, a researcher can confidently and safely synthesize high-purity this compound.
References
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- Title: Asymmetric Synthesis of an Axially Chiral Sulfinate via a Grignard-Mediated SO₂-Trapping Reaction Source: Organic Syntheses URL
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- Title: Diethyl(methyl)
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Thermal stability of Diethylmethylsilane
An In-depth Technical Guide to the Thermal Stability of Diethylmethylsilane
Introduction
This compound (DEMS), with the chemical formula (C₂H₅)₂SiHCH₃, is an organosilicon compound of significant interest in the semiconductor industry.[1] It serves as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films, which are integral components of microelectronic devices.[2] The performance and integrity of these films are intrinsically linked to the controlled decomposition of the precursor molecule. Consequently, a thorough understanding of the thermal stability of DEMS is paramount for process optimization, ensuring film quality, and maintaining operational safety.
This technical guide provides a comprehensive overview of the thermal stability of this compound. It is intended for researchers, scientists, and drug development professionals who may encounter organosilicon compounds in their work. This document will delve into the theoretical underpinnings of DEMS's thermal decomposition, present methodologies for its analysis, and discuss the expected decomposition pathways and products.
The Critical Role of Thermal Stability in Semiconductor Manufacturing
In CVD processes, the thermal stability of a precursor dictates the temperature window for deposition. A precursor that decomposes at too low a temperature may lead to gas-phase nucleation and particle formation, resulting in film defects.[3] Conversely, a precursor that is too stable requires excessively high temperatures, which can be detrimental to other components on the semiconductor wafer.[4] Therefore, precise knowledge of the thermal decomposition profile of DEMS is essential for the controlled growth of high-quality silicon-based films.
Theoretical Framework for the Thermal Decomposition of this compound
Generally, Si-H bonds are weaker than C-H bonds, and Si-C bonds are weaker than C-C bonds.[6] This suggests that the initial steps in the thermal decomposition of DEMS are likely to involve the cleavage of the Si-H or Si-C bonds.
Proposed Decomposition Pathways
Based on studies of similar alkylsilanes, two primary decomposition pathways are proposed for this compound in the gas phase under inert conditions:
-
β-Hydride Elimination: This is a common decomposition route for organometallic compounds containing ethyl groups. In this pathway, a hydrogen atom from the β-carbon of an ethyl group is transferred to the silicon atom, leading to the elimination of an ethylene molecule and the formation of a silyl hydride species. For DEMS, this would proceed as follows:
(C₂H₅)₂SiHCH₃ → (C₂H₅)(CH₃)SiH₂ + C₂H₄
This pathway is supported by studies on the surface decomposition of diethylsilane on silicon, where ethylene is a major desorption product.[7]
-
Homolytic Bond Cleavage (Radical Formation): At higher temperatures, homolytic cleavage of the Si-C or Si-H bonds can occur, leading to the formation of highly reactive radical species.
-
Si-C Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)(CH₃)SiH• + •C₂H₅
-
Si-H Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)₂SiCH₃• + H•
-
These initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction and recombination, leading to a complex mixture of final products. Theoretical studies on the pyrolysis of other organosilanes support the prevalence of such radical-mediated decomposition mechanisms at elevated temperatures.[4][8]
Experimental Analysis of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound requires a multi-faceted analytical approach. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often performed simultaneously.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] For a volatile liquid like DEMS, this provides crucial information about its decomposition profile.
Experimental Protocol for TGA of this compound
-
Instrument Preparation: A simultaneous thermal analyzer (STA) capable of TGA-DSC is recommended.[10] The instrument should be calibrated for temperature and mass. A baseline run with an empty crucible should be performed under the same conditions as the sample run to correct for any instrumental drift.[11]
-
Sample Preparation: Due to its volatility and flammability, DEMS must be handled with care in a well-ventilated area, preferably a fume hood. A small sample size (typically 5-10 mg) is hermetically sealed in an aluminum crucible to prevent evaporation before decomposition.[2] A micro-perforation in the lid allows for the escape of decomposition products during the analysis.
-
TGA Measurement:
-
Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample.[12]
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to its expected decomposition (e.g., from ambient to 600 °C).[2]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Presentation and Interpretation
The TGA data is typically presented as a plot of mass loss percentage versus temperature. Key parameters to be extracted from the TGA curve are summarized in the table below.
| Parameter | Description |
| T₅ / T₁₀ | The temperatures at which 5% and 10% mass loss occurs, respectively. These are indicators of the onset of decomposition. |
| Tdmax | The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the first derivative of the TGA curve (DTG curve). |
| Char Yield | The percentage of residual mass at the end of the analysis. For DEMS, this is expected to be minimal as the decomposition products are likely to be volatile. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[13] When performed simultaneously with TGA, it provides information on the energetics of the decomposition process.
Data Interpretation
The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For the decomposition of DEMS, an endothermic peak is generally expected, as energy is required to break chemical bonds. The area under the DSC peak can be integrated to determine the enthalpy of decomposition (ΔHd).
Evolved Gas Analysis (EGA)
EGA is a technique used to identify the gaseous products evolved from a sample during thermal analysis.[14] Coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for real-time identification of the decomposition products.
Experimental Workflow for TGA-MS
Expected Evolved Gases from DEMS Decomposition
Based on the proposed decomposition pathways, the following gaseous products are expected to be detected by TGA-MS:
| m/z | Tentative Identification | Corresponding Decomposition Pathway |
| 28 | Ethylene (C₂H₄) | β-Hydride Elimination |
| 2 | Hydrogen (H₂) | Radical Recombination/Dehydrogenation |
| 16 | Methane (CH₄) | Secondary radical reactions |
| 26 | Acetylene (C₂H₂) | High-temperature secondary reactions |
| 30 | Ethane (C₂H₆) | Radical Recombination |
The presence and relative abundance of these species as a function of temperature can provide strong evidence for the dominant decomposition mechanisms.
Summary and Conclusions
While a dedicated, comprehensive study on the thermal stability of this compound is not currently available in the public domain, a robust understanding of its thermal behavior can be constructed from the analysis of closely related compounds and fundamental principles of organosilicon chemistry. The primary decomposition pathways are anticipated to be β-hydride elimination, leading to the formation of ethylene, and homolytic bond cleavage, resulting in the generation of radical species.
A rigorous experimental investigation of the thermal stability of DEMS should employ a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis. The methodologies and expected outcomes detailed in this guide provide a solid framework for such an investigation. For professionals in semiconductor manufacturing and other fields utilizing organosilicon precursors, a thorough characterization of their thermal properties is a critical step in process development, optimization, and ensuring safety.
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Gelest, Inc. (2006). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]
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Wikipedia. (2023). Evolved gas analysis. In Wikipedia. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Wikipedia. (2023). Organosilicon chemistry. In Wikipedia. Retrieved from [Link]
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Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Properties of Diethylmethylsilane
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This guide provides a detailed technical overview of diethylmethylsilane, focusing on its molecular formula and molecular weight, underpinned by authoritative data and presented with the clarity required for advanced scientific applications.
Introduction to this compound
This compound (CAS No. 760-32-7) is an organosilane compound characterized by a central silicon atom bonded to two ethyl groups, one methyl group, and a hydrogen atom. Its structure imparts specific chemical properties that make it a subject of interest in various chemical synthesis and research applications. Understanding its precise molecular formula and weight is the foundational first step in any quantitative experimental design or theoretical modeling involving this compound.
Molecular Formula and Structure
The molecular formula for this compound is unambiguously established as C₅H₁₄Si .[1][2] This formula indicates that a single molecule of this compound is composed of:
-
Five Carbon (C) atoms
-
Fourteen Hydrogen (H) atoms
-
One Silicon (Si) atom
The arrangement of these atoms is a central silicon atom covalently bonded to two ethyl (-CH₂CH₃) groups, one methyl (-CH₃) group, and one hydrogen (-H) atom. This tetrahedral arrangement is critical to its chemical behavior and reactivity.
Visualization of Molecular Structure
To visually represent the connectivity of atoms in this compound, the following diagram is provided.
Caption: Molecular structure of this compound (C₅H₁₄Si).
Molecular Weight Determination
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₅H₁₄Si), the calculation is based on the atomic weights of carbon, hydrogen, and silicon.
Calculation Protocol
The determination of molecular weight is a foundational calculation in chemistry, essential for stoichiometry, preparation of solutions, and analytical measurements. The process is self-validating as it relies on internationally accepted atomic weight standards.
Step-by-Step Calculation:
-
Identify the number of atoms of each element from the molecular formula (C₅H₁₄Si).
-
Carbon (C): 5
-
Hydrogen (H): 14
-
Silicon (Si): 1
-
-
Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of Si ≈ 28.085 u
-
-
Calculate the total weight for each element in the molecule.
-
Total weight from C = 5 * 12.011 u = 60.055 u
-
Total weight from H = 14 * 1.008 u = 14.112 u
-
Total weight from Si = 1 * 28.085 u = 28.085 u
-
-
Sum the weights to find the molecular weight of the compound.
-
Molecular Weight = 60.055 + 14.112 + 28.085 = 102.252 u
-
The molar mass, which is numerically equivalent, is expressed in grams per mole ( g/mol ).
Summary of Physicochemical Data
For ease of reference, the core molecular data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄Si | [1][2] |
| Molecular Weight | 102.25 g/mol | [2][3][4] |
| Exact Mass | 102.086476981 Da | [2] |
| CAS Number | 760-32-7 | [1][3][4] |
| IUPAC Name | diethyl(methyl)silane | [2][3] |
Experimental Verification Workflow
While the theoretical molecular weight provides a precise value, its experimental verification is crucial for sample identification and purity assessment. Mass spectrometry is the primary technique for this purpose.
Mass Spectrometry Workflow
Caption: Standard workflow for molecular weight verification via mass spectrometry.
Causality in Experimental Choices:
-
Volatile Solvent: A volatile solvent (e.g., dichloromethane or ether) is chosen because it is easily removed under the high vacuum conditions of the mass spectrometer, preventing interference with the analysis.
-
Electron Ionization (EI): EI is a common and robust ionization technique for relatively small, non-labile molecules like this compound. It reliably produces a molecular ion, which is the ionized, intact molecule, whose mass-to-charge ratio directly corresponds to the molecular weight.
The trustworthiness of this protocol is ensured by calibration of the mass spectrometer with a known standard before analysis. The resulting mass spectrum should show a prominent peak at an m/z value corresponding to the calculated exact mass (102.086), confirming the identity and integrity of the compound.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Diethylmethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Flask – Predicting Organosilane Behavior
In modern chemical and materials research, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise. For organosilicon compounds like Diethylmethylsilane ((C₂H₅)₂SiHCH₃), this understanding is paramount. These molecules are not just simple structures; they are dynamic entities whose conformational preferences, spectroscopic signatures, and reaction pathways dictate their utility as intermediates, precursors, or functional materials.[1] Relying solely on empirical data can be resource-intensive and may not reveal the transient states or subtle energetic differences that govern reactivity.[2]
This guide provides a technical framework for applying quantum chemical calculations to this compound (DEMS). We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring that each computational experiment is a self-validating system. Our objective is to equip you with the rationale and protocols to confidently predict the properties of DEMS and similar organosilanes, transforming computational chemistry from a black box into a powerful, predictive tool in your research arsenal.
Foundational Strategy: Selecting the Computational Toolkit
The success of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is a carefully considered balance between computational cost and desired accuracy for the specific properties of interest.[3]
The Computational Engine: Software Selection
For this guide, we will reference protocols based on the Gaussian software suite, a robust and widely adopted platform in computational chemistry.[4][5] Its comprehensive implementation of various theoretical models and user-friendly interface make it an industry standard for predicting molecular energies, structures, and vibrational frequencies.[6]
The Theoretical Heart: Why Density Functional Theory (DFT)?
While methods like Møller-Plesset perturbation theory (MP2) offer high accuracy, for a molecule of this size, Density Functional Theory (DFT) provides the optimal blend of precision and computational efficiency.[7][8]
-
Expertise in Action: We select the B3LYP hybrid functional . This choice is deliberate. For main-group elements like silicon, B3LYP has a long track record of providing reliable geometries and energies.[7][9] It effectively captures a portion of the exact exchange energy from Hartree-Fock theory, mitigating some of the self-interaction error inherent in pure DFT functionals. For higher accuracy in thermochemistry, newer functionals like M06-2X could also be considered.[8]
The Language of Electrons: Choosing a Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals.[3] The choice of basis set is critical, especially for elements beyond the first row, like silicon.
-
The Workhorse: Pople-style Basis Sets: The 6-31G(d,p) basis set is a standard and efficient starting point. The "(d,p)" notation is crucial; it signifies the addition of polarization functions on heavy atoms (d-functions on Si and C) and hydrogen atoms (p-functions).[10] These functions provide the necessary flexibility to describe the non-spherical electron distribution in chemical bonds, which is essential for an accurate representation of the tetrahedral silicon center.
-
For Higher Accuracy: For calculations where electron correlation is more critical, such as reaction barriers or spectroscopic properties, employing a larger, triple-zeta basis set like 6-311+G(2d,p) is recommended.[7] The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons and anions.
| Parameter | Selection | Rationale |
| Software | Gaussian 16 | Industry-standard, robust implementation of methods.[5] |
| Method | DFT (B3LYP) | Excellent balance of accuracy and cost for organosilanes.[7] |
| Basis Set | 6-31G(d,p) | Good starting point with essential polarization functions.[10] |
| High Accuracy | 6-311+G(2d,p) | Triple-zeta quality with diffuse functions for refined results.[7] |
The Core Protocol: Geometry Optimization and Vibrational Analysis
Every subsequent calculation relies on a correctly optimized molecular structure. The goal is to find the geometry that represents a local minimum on the potential energy surface. This is not merely a structural exercise; it is the foundational step for calculating all other molecular properties.
Experimental Workflow: From Input to Insight
The process follows a logical and verifiable sequence. The output of each step serves as a quality control check for the next.
Caption: Relationship between principal rotational conformers of DEMS.
Spectroscopic Properties
Quantum chemistry is exceptionally powerful for predicting and interpreting spectra.
-
Infrared (IR) Spectroscopy: The Freq calculation directly provides the harmonic vibrational frequencies and their corresponding IR intensities. [9]This allows for a direct comparison with experimental FT-IR spectra, aiding in peak assignment. The calculated Si-H stretch, typically a strong, sharp peak around 2100-2200 cm⁻¹, serves as an excellent diagnostic tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is a standard capability. [11]This is achieved by adding the NMR keyword to the input file, which calculates the magnetic shielding tensors for each nucleus.
-
Causality and Protocol: The GIAO (Gauge-Independent Atomic Orbital) method is the default and most robust approach for calculating NMR properties in Gaussian. [12]To obtain chemical shifts, the calculated absolute shielding value for each nucleus (e.g., ²⁹Si) is subtracted from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
Expert Insight: DFT calculations have been shown to provide good correlation with experimental ²⁹Si NMR chemical shifts, though systematic errors can sometimes occur. [11]It is crucial to be consistent in the choice of functional and basis set between your molecule of interest and the reference standard.
-
Reaction Mechanisms and Reactivity
We can model the reactivity of DEMS, for instance, in a hydrolysis or oxidation reaction. [13]This involves locating the transition state (TS) for the reaction, which is the maximum energy point along the minimum energy path connecting reactants and products. [14]
-
Protocol for Finding a Transition State:
-
Build an initial guess of the TS structure.
-
Use a TS optimization algorithm like Opt=(TS, CalcFC) or Opt=(QST2) in Gaussian. QST2 requires input structures for the reactants and products, from which Gaussian estimates the TS.
-
Validation: A true first-order transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency . [15]The vibrational mode of this imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the Si-H bond breaking and an O-H bond forming).
-
The activation energy (Eₐ) is the energy difference between the TS and the reactants.
-
Caption: A generic reaction coordinate diagram for a hypothetical DEMS reaction.
Conclusion
The quantum chemical calculations detailed in this guide represent a powerful, predictive framework for elucidating the structural, spectroscopic, and reactive properties of this compound. By combining robust theoretical methods like DFT with appropriate basis sets, researchers can gain unparalleled insight into molecular behavior. The key to trustworthy results lies not in simply running calculations, but in understanding the rationale behind the chosen methods and rigorously validating the outputs at each stage. This computational-first approach accelerates discovery, minimizes experimental trial-and-error, and provides a deeper, more fundamental understanding of the chemical systems under investigation.
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Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH–Gel. Hydrophobe.org. [Link]
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Peebles, S. A., et al. (2009). Rotational spectra and conformational analysis of diethylsilane and diethyldifluorosilane. The Journal of Physical Chemistry A. [Link]
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López, J. J., et al. (2014). Molecular structure and vibrational spectra analysis of diethylsilanediol by IR and Raman spectroscopies and DFT calculations. ResearchGate. [Link]
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An In-depth Technical Guide to the Reactivity of Diethylmethylsilane with Protic Solvents
Abstract
Diethylmethylsilane ((CH₃CH₂)₂CH₃SiH), a member of the organosilane family, is a versatile reagent characterized by the presence of a reactive silicon-hydride (Si-H) bond. Its interaction with protic solvents is a cornerstone of its chemistry, leading to a variety of transformations including solvolysis, reduction, and protection reactions. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of this compound with common protic solvents such as water, alcohols, and carboxylic acids. We will delve into reaction mechanisms, kinetic influences, catalytic requirements, and practical applications relevant to researchers, chemists, and professionals in drug development. This document is designed to serve as both a theoretical primer and a practical handbook, offering field-proven insights and detailed experimental protocols.
Introduction: The Chemical Nature of this compound
Organosilanes are compounds containing carbon-silicon bonds, and those possessing a silicon-hydride (Si-H) bond are particularly important in synthetic chemistry.[1] this compound features a silicon atom bonded to two ethyl groups, one methyl group, and a hydrogen atom. The key to its reactivity lies in the Si-H bond. Silicon is less electronegative than hydrogen (1.90 vs 2.20 on the Pauling scale), resulting in a polarized bond with a partial positive charge on silicon (δ+) and a partial negative charge on hydrogen (δ-, hydridic character).
This unique electronic structure dictates its dual reactivity:
-
Nucleophilic Hydride: The hydridic hydrogen can be delivered to an electrophilic center, making this compound an effective reducing agent.[2][3]
-
Electrophilic Silicon: The electropositive silicon center is susceptible to attack by nucleophiles, a common pathway in its reactions with protic solvents.
The ethyl and methyl substituents also impart specific steric and electronic properties, influencing reaction rates and selectivity compared to other organosilanes.[4] Its utility is widespread, from its role as a mild reducing agent in complex molecule synthesis to its use in industrial hydrosilylation processes.[2][5][6]
Fundamental Principles of Reactivity with Protic Solvents
A protic solvent is a substance that has a hydrogen atom bound to an electronegative atom, such as oxygen or nitrogen, and can thus donate a proton (H⁺).[7] Common examples include water (H₂O), methanol (CH₃OH), ethanol (CH₃CH₂OH), and acetic acid (CH₃COOH). The reaction of an organosilane with a protic solvent is generally termed protonolysis , where the Si-H bond is cleaved by a proton source.
The overall reactivity is governed by several interconnected factors:
-
Solvent Properties : The acidity (pKa), polarity, and steric bulk of the protic solvent are critical.[8][9] Highly polar protic solvents can stabilize charged intermediates, potentially accelerating reaction rates.[9][10]
-
Catalysis : These reactions are often slow under neutral conditions and are typically catalyzed by acids, bases, or transition metal complexes.[11] Catalysts can activate either the silane or the protic solvent, providing a lower energy pathway for the reaction.
-
Temperature : As with most chemical reactions, higher temperatures generally increase the rate of reaction.
General Mechanism: A Dual Perspective
The cleavage of the Si-H bond in the presence of a protic solvent (H-X) can be envisioned through two primary mechanistic pathways, often operating concurrently or favored under specific catalytic conditions.
-
Nucleophilic Attack on Silicon : The electronegative atom of the protic solvent (e.g., the oxygen in water or alcohol) acts as a nucleophile, attacking the electrophilic silicon atom. This is often facilitated by a catalyst and results in a pentacoordinate silicon intermediate or transition state.
-
Electrophilic Attack on Hydride : A proton (or a protonated solvent molecule) attacks the hydridic hydrogen of the Si-H bond, leading to the formation of dihydrogen gas (H₂) and a silylium-like intermediate, which is then trapped by the solvent.
Below is a generalized workflow representing the core reactivity.
Caption: Generalized reaction scheme of this compound with a protic solvent.
Specific Reactions with Protic Solvents
Hydrolysis: Reaction with Water
The reaction of this compound with water, known as hydrolysis, yields diethylmethylsilanol and hydrogen gas.[12] This reaction is typically slow in neutral water but is accelerated by acid or base catalysts.[13] The reaction is often exothermic.[12]
Mechanism :
-
Hydrolysis : Water attacks the silicon atom, cleaving the Si-H bond to form a silanol ((Et)₂MeSiOH) and H₂.
-
Condensation : The initially formed silanol is often unstable and can self-condense to form a disiloxane ((Et)₂MeSi-O-SiMe(Et)₂), releasing a molecule of water.[11][14][15]
Caption: Pathway for the hydrolysis of this compound and subsequent condensation.
Experimental Protocol: Monitoring Hydrolysis via H₂ Evolution
This protocol provides a method to qualitatively and quantitatively assess the rate of hydrolysis by measuring the volume of hydrogen gas evolved.
-
Setup : Assemble a gas-tight reaction flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas burette or an inverted measuring cylinder in a water bath.
-
Reactants : Charge the reaction flask with 10 mL of the desired aqueous medium (e.g., deionized water, 0.1 M HCl, or 0.1 M NaOH).
-
Initiation : Place 1.0 g of this compound into the dropping funnel. Ensure the system is sealed.
-
Reaction : Add the this compound dropwise to the stirring aqueous solution. Start a timer immediately upon addition.
-
Measurement : Record the volume of hydrogen gas collected in the gas burette at regular time intervals (e.g., every 30 seconds).
-
Analysis : Plot the volume of H₂ evolved versus time. The slope of this curve is proportional to the reaction rate. Compare the rates obtained in neutral, acidic, and basic media.
-
Safety : Conduct the experiment in a well-ventilated fume hood. This compound is flammable, and hydrogen gas is explosive.[16][17]
| Condition | Catalyst | Relative Rate of Hydrolysis | Primary Product |
| Neutral | None | Very Slow | Diethylmethylsilanol |
| Acidic | H⁺ (e.g., HCl) | Fast | Diethylmethylsilanol / Disiloxane |
| Basic | OH⁻ (e.g., NaOH) | Moderate to Fast | Diethylmethylsilanol / Disiloxane |
Table 1: Influence of pH on the hydrolysis of this compound.
Alcoholysis: Reaction with Alcohols
In the presence of an alcohol (R-OH), this compound undergoes alcoholysis to produce an alkoxysilane ((Et)₂MeSi-OR) and hydrogen gas. This reaction is a common method for synthesizing specific alkoxysilanes.
Mechanism : Similar to hydrolysis, alcoholysis can be catalyzed by acids or bases.[18] The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom, leading to the displacement of the hydride.
Caption: Catalyzed mechanism for the alcoholysis of this compound.
Reaction with Carboxylic Acids
Carboxylic acids (R-COOH) react with this compound to form silyl esters ((Et)₂MeSi-O-C(O)R) and hydrogen gas. This reaction can serve as a method for the temporary protection of carboxylic acids or as a means of activating the acid for subsequent reactions, such as amidation.[19][20]
Experimental Protocol: Silylation of Benzoic Acid
-
Preparation : To a flame-dried, 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.22 g, 10 mmol) and 20 mL of anhydrous dichloromethane.
-
Addition : Add this compound (1.23 g, 12 mmol, 1.2 equiv) to the solution via syringe.
-
Catalysis (Optional) : For slower reactions, a catalytic amount of a Lewis acid or a base can be added.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen gas evolution.
-
Workup : Once the reaction is complete, carefully quench any excess silane with a few drops of methanol.
-
Isolation : Remove the solvent under reduced pressure to yield the crude silyl ester. The product can be purified by distillation or used directly in the next step.
Application as a Mild Reducing Agent
One of the most significant applications of this compound in drug development and organic synthesis is its use as a mild reducing agent.[5][21][22] In the presence of a strong protic acid or a Lewis acid, it can reduce a wide range of functional groups, including aldehydes, ketones, and imines, through a process known as ionic hydrogenation .
Mechanism of Ketone Reduction :
-
Activation : A strong acid (e.g., trifluoroacetic acid, TFA) protonates the ketone oxygen, making the carbonyl carbon highly electrophilic.
-
Hydride Transfer : this compound delivers its hydride to the activated carbonyl carbon. This is the rate-determining step.
-
Product Formation : The resulting silyl-protected alcohol is then hydrolyzed during aqueous workup to yield the final secondary alcohol.
Caption: Mechanism of ionic hydrogenation of a ketone using this compound/TFA.
| Substrate | Product | Typical Conditions |
| Aldehyde | Primary Alcohol | (Et)₂MeSiH, TFA, CH₂Cl₂, 0 °C to RT |
| Ketone | Secondary Alcohol | (Et)₂MeSiH, TFA, CH₂Cl₂, 0 °C to RT |
| Imine | Secondary Amine | (Et)₂MeSiH, TFA, CH₂Cl₂, RT |
| Secondary Amide | Imine or Secondary Amine | (Et)₂MeSiH, Iridium Catalyst |
Table 2: Selected reductive transformations using this compound.[2][23]
Safety and Handling
This compound is a highly flammable liquid and vapor.[17] It reacts with moisture and protic solvents to release flammable hydrogen gas.
-
Handling : Always handle in a well-ventilated fume hood.[16][17] Use spark-proof tools and ground all equipment to prevent static discharge.[17][24] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and flame-retardant lab coats.[16][17]
-
Storage : Store in a cool, dry, well-ventilated area away from sources of ignition.[17][24] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[17]
Conclusion
This compound is a reagent of significant utility, whose chemistry is fundamentally dictated by its reaction with protic species. Its Si-H bond can be cleaved by water, alcohols, and carboxylic acids, typically under catalytic conditions, to form silanols, alkoxysilanes, and silyl esters, respectively, with the concurrent evolution of hydrogen gas. This same Si-H bond is responsible for its action as a potent hydride donor in ionic hydrogenation reactions, providing a mild and selective method for the reduction of various functional groups. A thorough understanding of its reactivity, coupled with stringent safety protocols, allows researchers and drug development professionals to effectively harness the synthetic power of this versatile organosilane.
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Discovery and first synthesis of Diethylmethylsilane
An In-Depth Technical Guide to the Discovery and First Synthesis of Diethylmethylsilane
Foreword: The Genesis of a Molecular Architecture
The field of organometallic chemistry owes much of its foundation to the exploration of silicon-carbon bonds. Before the vast utility of organosilanes in materials science, medicine, and organic synthesis was understood, early pioneers were driven by fundamental questions of elemental bonding and valence. This guide navigates the historical context and foundational chemistry that led to the creation of simple alkylsilanes, focusing on a representative molecule: this compound. We will reconstruct the likely first synthesis not as a mere recitation of historical accounts, but as a logical application of the groundbreaking principles discovered in the 19th and early 20th centuries. As such, this document is intended for the practicing researcher, providing not just the methodology, but the critical scientific reasoning that underpins the synthesis of this and related organosilicon compounds.
Part 1: The Dawn of Organosilicon Chemistry: Friedel, Crafts, and the Si-C Bond
The journey into organosilicon chemistry begins in 1863 with French chemist Charles Friedel and his American collaborator, James Mason Crafts.[1][2] While investigating the valency of silicon, they achieved a landmark synthesis: the first compound containing a direct silicon-carbon bond, tetraethylsilane (Si(C₂H₅)₄).[1][3] Their method, while conceptually brilliant, employed reagents that are now largely of historical interest for this purpose due to their hazardous nature.
The core of their approach was the reaction of tetrachlorosilane (SiCl₄) with diethylzinc (Zn(C₂H₅)₂).[1] Diethylzinc, a highly pyrophoric liquid, served as the source of ethyl nucleophiles.[4][5] The potent polarity of the zinc-carbon bond rendered the ethyl groups sufficiently carbanionic to attack the electrophilic silicon center of tetrachlorosilane, displacing the chloride leaving groups. This discovery was monumental, proving that silicon, like its group-14 counterpart carbon, could form stable covalent bonds with alkyl groups, thereby opening the door to a vast new class of hybrid inorganic-organic molecules.[1]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Foundational work of Friedel and Crafts.
Part 2: A More Versatile Approach: The Grignard Reaction and Kipping's Contributions
While the Friedel-Crafts approach was groundbreaking, the turn of the 20th century brought a more practical and versatile tool for forming carbon-carbon and carbon-heteroatom bonds: the Grignard reaction, discovered by Victor Grignard in 1900.[6] English chemist Frederic S. Kipping was a key figure who extensively applied Grignard reagents to the synthesis of a wide array of alkyl- and arylsilanes, laying the groundwork for modern organosilane chemistry.[1][7]
The Grignard reagent (R-Mg-X) offered significant advantages over organozinc compounds. It is more readily prepared in a standard laboratory setting and, while highly reactive, is generally more manageable.[8] The key to the Grignard reagent's utility is the reversal of polarity, or "umpolung," of the carbon atom attached to the halogen.[8] By inserting magnesium into the carbon-halogen bond, the carbon atom becomes nucleophilic, capable of attacking electrophilic centers like the silicon atom in a chlorosilane.[9]
Given this historical evolution, the first deliberate synthesis of an unsymmetrical, mixed-alkylsilane like this compound would most logically have been accomplished via a Grignard-based protocol. This method provides superior control over the stoichiometry of alkyl group addition compared to the highly reactive organozinc reagents.
Part 3: First Synthesis of this compound: A Reconstructed Protocol
The synthesis of this compound ((C₂H₅)₂SiH(CH₃)) via the Grignard pathway involves two primary stages: the formation of the Grignard reagent and its subsequent reaction with a suitable chlorosilane precursor. The logical precursor for this target molecule is dichloromethylsilane (CH₃SiHCl₂).
Causality of Reagent and Condition Selection:
-
Precursor: Dichloromethylsilane is selected as it already contains the desired methyl group and the silicon-hydride bond. The two chlorine atoms serve as excellent leaving groups for the nucleophilic substitution by the ethyl groups.
-
Grignard Reagent: Ethylmagnesium bromide (C₂H₅MgBr) is the chosen nucleophile to introduce the two ethyl groups.
-
Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) is critical.[10] The ether solvent serves two purposes: it is aprotic, preventing the premature quenching of the highly basic Grignard reagent, and it stabilizes the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[8][10]
-
Addition Mode: A "reverse addition" strategy, where the Grignard reagent is added slowly to the chlorosilane, is the preferred method.[7] This maintains a low concentration of the powerful nucleophile in the reaction flask, minimizing the risk of undesired side reactions and providing better control over the substitution process, especially when partial substitution is the goal.
dot graph G { graph [fontname = "Arial", fontsize=12]; node [shape=plaintext, fontname = "Arial", fontsize=12]; edge [fontname = "Arial", fontsize=10];
} dot Caption: Reaction pathway for this compound synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive and flammable substances. Grignard reagents react violently with water. Chlorosilanes are corrosive and release HCl upon contact with moisture. All operations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Part 3A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is rigorously dried.
-
Reagent Charging: To the flask, add magnesium turnings.
-
Initiation: Add a portion of anhydrous diethyl ether via the dropping funnel, enough to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface.[6] Add a small volume of bromoethane to the dropping funnel, diluted with more anhydrous diethyl ether.
-
Formation: Add a few drops of the bromoethane solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part 3B: Synthesis of this compound (Reverse Addition)
-
Apparatus Setup: In a separate, dry, three-necked flask equipped with a stirrer, dropping funnel, and an inert gas inlet, place the dichloromethylsilane and dilute it with anhydrous diethyl ether. Cool the flask in an ice bath.
-
Reaction: Transfer the prepared ethylmagnesium bromide solution to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cooled, stirring solution of dichloromethylsilane. Maintain the temperature below 10 °C throughout the addition. A white precipitate of magnesium salts will form.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and to dissolve the magnesium salts. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer two more times with diethyl ether.
-
Drying: Combine all the organic layers and dry them over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The resulting crude product is then purified by fractional distillation to yield pure this compound.
dot graph G { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Experimental workflow for this compound synthesis.
Part 4: Characterization and Data
Early chemists would have relied on physical properties to characterize their product. Modern methods provide unambiguous structural confirmation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₄Si | [11] |
| Molecular Weight | 102.25 g/mol | [11][12] |
| Boiling Point | 78 °C | [13] |
| Density | 0.705 g/mL | [13] |
| CAS Number | 760-32-7 | [11][12] |
Spectroscopic Validation
A full spectroscopic analysis provides a definitive fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The Si-H proton would appear as a characteristic multiplet. The ethyl groups would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The silicon-bound methyl group would appear as a singlet or a doublet depending on coupling to the Si-H proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the Si-H bond. A strong, sharp absorption band is expected in the region of 2100-2200 cm⁻¹, which is highly characteristic of the Si-H stretching vibration.[14] Other key peaks would include C-H stretching bands around 2800-3000 cm⁻¹ and Si-CH₃ bending around 1255 cm⁻¹.[14]
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern resulting from the loss of alkyl groups.
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An In-depth Technical Guide to the Theoretical Study of Diethylmethylsilane Reaction Mechanisms
Introduction
Diethylmethylsilane ((C₂H₅)₂CH₃SiH, DEMS) is an organosilane compound with growing relevance in materials science, particularly as a precursor in chemical vapor deposition (CVD) for silicon-based films. Understanding its gas-phase reaction mechanisms is paramount for controlling deposition processes, optimizing precursor design, and predicting its environmental fate. While extensive experimental and theoretical work has been conducted on simpler silanes like monosilane (SiH₄) and tetramethylsilane (TMS), dedicated theoretical studies on the reaction dynamics of this compound are less prevalent in the accessible literature.
This technical guide addresses this gap by providing a comprehensive overview of the core reaction mechanisms of DEMS, constructed from foundational theoretical principles and robust analogies to well-studied alkylsilanes. By synthesizing data from related systems, we can postulate the dominant pathways for DEMS pyrolysis and oxidation, offering a predictive framework for researchers, chemical engineers, and material scientists. This document is structured not as a rigid template, but as a logical exploration of the chemistry, beginning with the theoretical tools required for such an investigation and culminating in detailed mechanistic pathways.
Part 1: Theoretical Foundations and Computational Protocols
The study of transient chemical species and reaction pathways relies heavily on computational quantum chemistry. These methods allow us to map potential energy surfaces, identify transition states, and calculate reaction energetics with a high degree of accuracy.
1.1 Quantum Chemical Methods
The foundation of modern mechanistic studies lies in solving the electronic Schrödinger equation. For molecules of the size of DEMS and its reaction products, several methods are employed:
-
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Functionals like M06-2X and the ωB97X-D are often chosen for their robust performance in calculating thermochemistry and reaction barriers.[1][2]
-
Coupled-Cluster Theory (CC): For higher accuracy, especially for single-point energy calculations on critical points (reactants, transition states, products) identified with DFT, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are the gold standard.[2] High-level composite methods like G4 theory can also be used, which are designed to predict reaction barriers with a mean uncertainty of less than 1 kcal/mol.[3]
1.2 Theoretical Frameworks for Reaction Kinetics
Calculating the potential energy surface is only the first step. To understand reaction rates and product distributions under various conditions (temperature, pressure), kinetic theories are applied:
-
Conventional Transition State Theory (TST): TST is used to calculate rate constants from the Gibbs free energy of activation. Variational TST (VTST) is an enhancement that locates the transition state at the maximum of the Gibbs free energy along the reaction path, providing more accurate rates, especially for reactions with low or no barrier.[2]
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory / Master Equation Analysis: For unimolecular reactions, especially in the fall-off pressure regime, RRKM theory is essential. It accounts for the energy dependence of microcanonical rate coefficients. Master Equation models, often solved with software like MESMER, are used to simulate the pressure dependence of reactions, which is critical for modeling CVD processes.[3][4]
1.3 A Self-Validating Computational Protocol
A trustworthy computational protocol for investigating DEMS reactions should be structured as follows:
-
Geometry Optimization and Frequency Analysis: Initial structures of reactants, intermediates, transition states, and products are optimized using a reliable DFT method (e.g., M06-2X/cc-pVTZ).[1] Frequency calculations are performed at the same level of theory to confirm that the structures are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE).
-
High-Accuracy Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher-level method like CCSD(T) with a larger basis set or a composite method like G4 to obtain more accurate reaction enthalpies and activation barriers.[2][3]
-
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are performed from the transition state structure to verify that it connects the correct reactant and product states.
-
Kinetic Calculations: The refined energies and vibrational frequencies are used to calculate temperature- and pressure-dependent rate constants using TST or RRKM/Master Equation methods.
This multi-level approach ensures that the geometric and vibrational properties are reasonably captured by a cost-effective method, while the critical energetic parameters are refined with a high-accuracy method, forming a self-validating system.
Part 2: Core Reaction Mechanisms of this compound
The reactivity of DEMS is primarily dictated by the hierarchy of its bond strengths. The Si-H bond (approx. 90 kcal/mol) is generally weaker than both Si-C (approx. 88-90 kcal/mol) and C-H bonds (approx. 98-100 kcal/mol), making the silyl hydrogen the most likely site for initial attack or elimination.[1]
2.1 Thermal Decomposition (Pyrolysis)
In the absence of oxidants, heating DEMS leads to its unimolecular decomposition. This process is fundamental to CVD, where controlled pyrolysis leads to film growth. Based on studies of related molecules like ethylsilane and dimethylsilane, several competing initial pathways are plausible.[5][6]
-
1,1-Hydrogen Elimination: The direct elimination of a hydrogen molecule to form a silylene intermediate. This is a common primary step for many silanes.
-
β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the silicon atom, followed by the elimination of an ethylene molecule. This is a well-established mechanism for organometallics with ethyl ligands.[6]
-
Homolytic Bond Cleavage: The breaking of the weakest bonds to form radical species. This becomes more dominant at higher temperatures. The primary channels would be Si-C bond cleavage to form a silyl radical and an ethyl radical, or Si-H cleavage. Studies on tetramethylsilane pyrolysis confirm that Si-C bond cleavage is the dominant initial step.[7]
The silylene and radical intermediates generated in these initial steps are highly reactive and will undergo subsequent reactions, such as insertions into Si-H or C-H bonds, radical recombination, or further fragmentation, ultimately leading to the formation of a silicon-carbide-hydride (SiCxHy) network on the substrate and in the gas phase.[8]
2.2 Oxidation and Reaction with Hydroxyl Radical
In atmospheric or combustion environments, the dominant degradation pathway for organosilanes is initiated by reaction with oxidants, primarily the hydroxyl (•OH) radical.[9] The mechanism is often an auto-oxidation cascade, as has been demonstrated theoretically for tetramethylsilane (TMS).[3][4]
Initiation: Hydrogen Abstraction The reaction begins with the abstraction of a hydrogen atom by •OH. Due to the lower bond dissociation energy of the Si-H bond compared to the C-H bonds on the alkyl groups, abstraction from the silicon center is kinetically and thermodynamically favored.[1]
(C₂H₅)₂CH₃Si-H + •OH → (C₂H₅)₂CH₃Si• + H₂O
While abstraction from the ethyl or methyl groups is possible, it represents a minor channel.
Propagation: Peroxy Radical Formation and Isomerization The resulting diethylmethylsilyl radical ((C₂H₅)₂CH₃Si•) rapidly reacts with molecular oxygen (O₂) in an atmospheric environment to form a silylperoxy radical.
(C₂H₅)₂CH₃Si• + O₂ → (C₂H₅)₂CH₃SiO₂•
This peroxy radical is the key intermediate that drives the subsequent chemistry. Theoretical studies on TMS show that this radical can undergo isomerization via intramolecular hydrogen abstraction (a H-shift), leading to a hydroperoxide alkyl radical.[3] This process can enable a second O₂ addition, leading to highly oxygenated products in an "auto-oxidation" sequence. This novel isomerization is a key feature that distinguishes organosilicon oxidation from that of their alkane counterparts.[3][4]
Part 3: Quantitative Data from Analogous Systems
While specific, validated kinetic data for DEMS is scarce, we can compile data from closely related silanes to provide quantitative estimates for the key reaction steps. These values serve as a crucial baseline for developing kinetic models.
Table 1: Calculated Activation Barriers (Eₐ, kcal/mol) for H-Abstraction by •OH in Selected Silanes
| Silane Species | Abstraction Site | Eₐ (kcal/mol) | Computational Method | Reference |
| Silane (SiH₄) | Si-H | ~0 - 2.0 | CCSD(T) / VTST | [2] |
| Dimethylsilane ((CH₃)₂SiH₂) | Si-H | 1.8 | DLPNO-CCSD(T) | [1] |
| Trimethylsilane ((CH₃)₃SiH) | Si-H | 2.1 | DLPNO-CCSD(T) | [1] |
| Tetramethylsilane ((CH₃)₄Si) | C-H | ~3.0 - 5.0 | G4 Theory | [3] |
Note: The activation barriers for H-abstraction from the Si-H bond are consistently low, often less than 3 kcal/mol, confirming this as the most probable site of initial •OH attack. The barrier for C-H abstraction in TMS is significantly higher.
Table 2: Key Energetics in the Auto-Oxidation of Tetramethylsilane (TMS) Radical
| Reaction Step | Description | ΔH (kcal/mol) | Computational Method | Reference |
| (CH₃)₃SiCH₂• + O₂ → (CH₃)₃SiCH₂O₂• | Peroxy Radical Formation | -30.0 | G4 Theory | [3] |
| (CH₃)₃SiCH₂O₂• → •CH₂(CH₃)₂Si-OOH | Isomerization (H-Shift) | -10.1 | G4 Theory | [3] |
| (CH₃)₃SiCH₂O• → (CH₃)₃Si• + HCHO | β-scission | -1.1 | G4 Theory | [3] |
Note: The formation of the peroxy radical is highly exothermic. The subsequent isomerization via H-shift is also thermodynamically favorable, highlighting the plausibility of an auto-oxidation mechanism for DEMS as well.
Conclusion
This guide has outlined the principal reaction mechanisms for this compound—pyrolysis and oxidation—based on the established theoretical chemistry of analogous organosilane compounds. The computational protocols detailed herein provide a robust framework for future investigations, emphasizing a multi-level approach to achieve high accuracy in energetic and kinetic predictions.
The analysis strongly suggests that:
-
Pyrolysis likely proceeds through competing silylene-forming eliminations (H₂ or C₂H₄) and, at higher temperatures, radical-forming homolytic cleavage.
-
Oxidation is almost certainly initiated by hydrogen abstraction from the Si-H bond by the •OH radical, leading to the formation of a silylperoxy radical. This intermediate can then undergo novel isomerization reactions, triggering an auto-oxidation cascade that produces highly oxygenated, stable products.
While the analogies drawn provide a strong and chemically intuitive foundation, this work underscores the critical need for dedicated, high-level theoretical and validating experimental studies specifically on this compound. Such research will be invaluable for the precise control of SiC:H film deposition, the development of new organosilicon precursors, and the accurate modeling of their atmospheric impact.
References
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Liu, T., et al. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. ACS Omega. Available at: [Link]
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Ren, W., & da Silva, G. (2020). Auto-Oxidation of a Volatile Silicon Compound: A Theoretical Study of the Atmospheric Chemistry of Tetramethylsilane. ChemRxiv. Available at: [Link]
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O'Neal, H. E., & Ring, M. A. (1992). Mechanism of the thermal decomposition of dimethylsilane at atmospheric pressures in the gas phase. Organometallics. Available at: [Link]
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Espinosa-Garcia, J., & Gonzalez-Lafont, A. (2014). Hydrogen Atom Abstraction Reaction from Silane with Hydrogen and Methyl Radicals: Rate Constants and Kinetic Isotopic Effects. The Journal of Physical Chemistry A. Available at: [Link]
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Devyatykh, G. G., & Dianov, E. M. (1992). Mechanism of Thermal Decomposition of Silanes. Russian Chemical Reviews. Available at: [Link]
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Ring, M. A., & O'Neal, H. E. (1995). Mechanism of the Thermal Decomposition of Ethylsilane. The Journal of Physical Chemistry. Available at: [Link] (Note: Link is to a chemical supplier, original journal link may be paywalled).
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Glasius, M., et al. (2021). Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products. Environmental Science & Technology. Available at: [Link]
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da Silva, G. (2020). Auto-Oxidation of a Volatile Silicon Compound: A Theoretical Study of the Atmospheric Chemistry of Tetramethylsilane. The Journal of Physical Chemistry A. Available at: [Link]
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Liu, X., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics. Available at: [Link]
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The Synthesis of Diethylmethylsilane via Grignard Reagents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethylmethylsilane, a valuable organosilane, through the application of Grignard chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of the practical and theoretical aspects of this synthetic route. This document delves into the core principles of the Grignard reaction for silicon-carbon bond formation, offers a detailed experimental protocol, discusses critical process parameters, and outlines essential safety considerations. The synthesis of this compound from dichloromethylsilane and ethylmagnesium bromide serves as the primary focus, with an emphasis on mechanistic understanding and practical application.
Introduction: The Significance of this compound
Organosilanes are a versatile class of compounds that have found extensive applications in organic synthesis, materials science, and the pharmaceutical industry. This compound ((C₂H₅)₂SiHCH₃) is a valuable member of this family, often utilized in hydrosilylation reactions and as a reducing agent.[1] Its unique reactivity profile, stemming from the silicon-hydride bond, makes it a strategic reagent in various chemical transformations. While alternative methods for organosilane synthesis exist, the Grignard reaction remains a cornerstone of laboratory and industrial-scale production due to its versatility and long-standing history, dating back to the pioneering work of F. Stanley Kipping in 1904.[2][3][4]
This guide will provide a detailed exploration of the synthesis of this compound using the Grignard approach, focusing on the reaction between dichloromethylsilane and ethylmagnesium bromide.[5]
The Core of the Synthesis: The Grignard Reaction Mechanism
The formation of a silicon-carbon bond via a Grignard reagent is a classic nucleophilic substitution reaction. The carbon atom in the Grignard reagent (in this case, ethylmagnesium bromide) is highly nucleophilic due to the polar nature of the carbon-magnesium bond.[6] This nucleophilic carbon attacks the electrophilic silicon atom of the chlorosilane, displacing a chloride ion.
The synthesis of this compound from dichloromethylsilane proceeds in a stepwise manner. The first equivalent of the Grignard reagent reacts to form ethyldichloromethylsilane, which then reacts with a second equivalent to yield the desired this compound.
Reaction Scheme:
The overall reaction can be represented as:
It is crucial to control the stoichiometry of the reactants to favor the formation of the desired disubstituted product and minimize the formation of mono- or trisubstituted byproducts.[3]
Visualizing the Mechanism
Caption: Stepwise reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed procedure for the synthesis of this compound. It is imperative that all operations are conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[7][8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 12.15 g | 0.50 | Activate before use. |
| Bromoethane | 108.97 | 54.5 g (37.1 mL) | 0.50 | Anhydrous. |
| Dichloromethylsilane | 115.03 | 23.0 g (21.5 mL) | 0.20 | Anhydrous. |
| Anhydrous Diethyl Ether | 74.12 | 500 mL | - | Freshly distilled from a drying agent. |
| Saturated NH₄Cl solution | - | 200 mL | - | For quenching. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying. |
Apparatus Setup
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel is required. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.
Visualizing the Experimental Workflow
Caption: A typical workflow for this compound synthesis.
Procedure
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in the reaction flask.
-
Add approximately 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of bromoethane in 150 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 10 mL) of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight turbidity. If the reaction does not start, gentle warming or the addition of a small iodine crystal can be used for activation.[8]
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichloromethylsilane:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of dichloromethylsilane in 100 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the dichloromethylsilane solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C. This is a "reverse addition" which can help control selectivity for partial substitution.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-2 hours, then gently reflux for an additional hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding the saturated ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether (50 mL each).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under an inert atmosphere. The boiling point of this compound is approximately 78 °C.
-
Critical Parameters and Optimization
The success of the this compound synthesis hinges on the careful control of several key parameters:
-
Anhydrous Conditions: The paramount importance of excluding moisture cannot be overstated. Water reacts vigorously with Grignard reagents, quenching them and reducing the yield. All glassware must be flame-dried or oven-dried, and anhydrous solvents are essential.[7][8]
-
Solvent Choice: Diethyl ether is a traditional and effective solvent for Grignard reactions.[6] Tetrahydrofuran (THF) can also be used and may offer advantages in certain cases due to its higher boiling point and better solvating power for the Grignard reagent.[2] However, THF is more susceptible to ring-opening side reactions under certain conditions.[2]
-
Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent runaway reactions. The subsequent addition of the dichloromethylsilane should be performed at a low temperature to control the reaction rate and improve selectivity.
-
Stoichiometry and Addition Order: The molar ratio of the Grignard reagent to the chlorosilane is critical. A slight excess of the Grignard reagent is often used to ensure complete conversion of the chlorosilane. The order of addition can also influence the product distribution. Adding the silane to the Grignard reagent (reverse addition) can sometimes favor the formation of the desired disubstituted product.[2]
Safety Considerations
The synthesis of this compound using Grignard reagents involves several hazards that must be managed with appropriate safety protocols:
-
Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point and flash point. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.[7][8]
-
Reactive Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. They react violently with water and other protic solvents.
-
Exothermic Reactions: The formation of the Grignard reagent is highly exothermic. An ice bath should always be readily available to control the reaction temperature.[7][8]
-
Corrosive Materials: Dichloromethylsilane is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable organosilane. Adherence to strict anhydrous conditions and rigorous safety protocols are paramount for the successful and safe execution of this synthesis. This guide serves as a foundational resource for scientists and professionals seeking to leverage Grignard chemistry for the preparation of this compound and other organosilanes in their research and development endeavors.
References
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?. Retrieved from [Link]
-
Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(1), 4978-4992. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Organosilicon chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Missouri–Kansas City. (n.d.). Grignard Reaction. Retrieved from [Link]
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Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Diethylmethylsilane as a Reducing Agent in Organic Synthesis
Introduction: The Role of Diethylmethylsilane in Modern Reductive Chemistry
In the landscape of organic synthesis, the quest for selective and mild reducing agents is perpetual. While powerful metal hydrides like lithium aluminum hydride (LiAlH₄) are effective, their high reactivity often leads to poor chemoselectivity, limiting their use in the synthesis of complex, poly-functionalized molecules.[1][2] Organosilanes, and specifically this compound (Et₂MeSiH), have emerged as a superior alternative, offering a nuanced approach to reduction.[3][4] These reagents are generally more selective, and their reaction by-products are often safer and more easily handled than those of traditional reducing agents.[4][5]
The reactivity of this compound stems from the silicon-hydrogen (Si-H) bond. The low electronegativity of silicon (1.90) relative to hydrogen (2.20) imparts a "hydridic" character on the hydrogen atom, allowing it to function as a hydride (H⁻) donor.[3][6] However, unlike the highly reactive hydrides, the Si-H bond is kinetically stable and requires activation to unleash its reductive potential. This activation is typically achieved through two primary pathways:
-
Acid Catalysis (Ionic Hydrogenation): In the presence of a strong Brønsted or Lewis acid, the substrate (e.g., a ketone or alcohol) is activated to form a highly electrophilic carbocation or oxocarbenium ion intermediate. This compound then irreversibly transfers its hydride to this intermediate.[5][7][8]
-
Transition Metal Catalysis: A transition metal complex can oxidatively add to the Si-H bond, generating a metal-hydride species that serves as the active reductant in a catalytic cycle.[2][9]
This guide provides an in-depth exploration of this compound's applications, detailing the mechanistic rationale and providing robust, field-tested protocols for researchers in synthetic chemistry and drug development.[10]
Core Application I: Catalytic Reduction of Secondary Amides
The reduction of amides is a fundamental transformation for the synthesis of amines, yet it remains a challenge due to the high resonance stability of the amide bond.[2] this compound, when paired with an iridium catalyst, provides an exceptionally efficient and selective method for the reduction of secondary amides to either imines or secondary amines, depending on the stoichiometry of the silane.[2][11]
Mechanistic Rationale
The reaction is proposed to proceed through a two-stage catalytic hydrosilylation mechanism.[2] First, the iridium catalyst facilitates the addition of one equivalent of Et₂MeSiH across the amide's carbonyl C=O bond, forming a hemiaminal intermediate. This intermediate rapidly eliminates diethylmethylsilanol to yield an imine. If the reaction is stopped at this stage, the imine can be isolated. If a second equivalent of silane is present, the catalyst proceeds to hydrosilylate the C=N bond of the imine, affording the fully reduced secondary amine after workup.[2]
Caption: Proposed mechanism for the iridium-catalyzed reduction of secondary amides.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to an Imine
This protocol is based on the highly efficient method developed by Brookhart and co-workers.[2]
-
Materials:
-
N-Benzylbenzamide (1.0 equiv)
-
[Ir(COE)₂Cl]₂ (Iridium(I) bis(cyclooctene) chloride dimer, 0.001 equiv, 0.1 mol%)
-
This compound (Et₂MeSiH, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-benzylbenzamide (e.g., 1.0 mmol, 211 mg) and the iridium catalyst (e.g., 0.001 mmol, 0.9 mg).
-
Add anhydrous CH₂Cl₂ (e.g., 3 mL) to dissolve the solids.
-
Add this compound (2.0 mmol, 0.29 mL) via syringe to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent can be carefully removed under reduced pressure. The crude imine is often pure enough for subsequent steps, or can be purified by chromatography if necessary. Note that imines can be sensitive to hydrolysis.
-
Protocol 2: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine
-
Procedure:
-
Follow the exact same setup as Protocol 1.
-
The key modification is to increase the amount of this compound to 4.0 equivalents .
-
After the reaction is complete (monitor by TLC or LC-MS), cool the mixture in an ice bath.
-
Slowly quench the reaction by adding 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure secondary amine.
-
Quantitative Data Summary
The following table summarizes representative data for the iridium-catalyzed reduction, demonstrating its efficiency and selectivity.
| Substrate (Amide) | Silane (equiv.) | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| N-Phenylbenzamide | 2.0 | N-Benzylideneaniline (Imine) | 0.1 | 99 | [2] |
| N-Phenylbenzamide | 4.0 | N-Benzylaniline (Amine) | 0.1 | 98 | [2] |
| N-Methyl-2-phenylacetamide | 2.0 | N-(2-Phenylethylidene)methanamine (Imine) | 0.1 | 99 | [2] |
| N-Methyl-2-phenylacetamide | 4.0 | N-Methyl-2-phenylethanamine (Amine) | 0.1 | 97 | [2] |
Core Application II: Ionic Hydrogenation of Alcohols and Carbonyls
Ionic hydrogenation is a powerful method for the deoxygenation of substrates that can form stabilized carbocation intermediates, such as tertiary or benzylic alcohols and certain ketones.[8] The combination of this compound with a strong acid like trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) provides a mild system for these transformations.[5][7]
Mechanistic Rationale
The reaction is initiated by the acid, which protonates the oxygen atom of the alcohol or carbonyl, making it a good leaving group (H₂O) or activating the carbonyl for nucleophilic attack. Departure of water (from an alcohol) or direct hydride transfer (to a protonated carbonyl) generates a carbocation. This highly electrophilic species is then rapidly and irreversibly quenched by hydride transfer from this compound. The driving force is the formation of a very stable Si-O or Si-F bond in the resulting silyl by-product.[5][8]
Caption: General mechanism of ionic hydrogenation of a tertiary alcohol.
Experimental Protocols
Protocol 3: Deoxygenation of a Tertiary Benzylic Alcohol
-
Materials:
-
1,1-Diphenylethanol (1.0 equiv)
-
This compound (2.0-3.0 equiv)
-
Trifluoroacetic Acid (TFA, 5.0-10.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,1-diphenylethanol (e.g., 1.0 mmol, 198 mg) in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (e.g., 2.5 mmol, 0.36 mL) to the solution.
-
Slowly add trifluoroacetic acid (e.g., 7.5 mmol, 0.56 mL) dropwise to the stirred solution. An exotherm and/or color change may be observed.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-3 hours).
-
Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically eluting with hexanes) to afford the desired alkane (1,1-diphenylethane).
-
Quantitative Data Summary
The following table summarizes the scope of ionic hydrogenation using hydrosilanes.
| Substrate | Acid Catalyst | Silane | Product | Yield (%) | Reference |
| 1-Adamantanol | TFA | Et₃SiH | Adamantane | 92 | [8] |
| Triphenylmethanol | TFA | Et₃SiH | Triphenylmethane | 98 | [8] |
| 2-Phenyl-2-butanol | BF₃·OEt₂ | Et₃SiH | 2-Phenylbutane | 85 | [8] |
| Cyclohexanone | TFA | Et₃SiH | Cyclohexane | 88 | [8] |
| *Note: Data from analogous reactions with Triethylsilane (Et₃SiH), which exhibits very similar reactivity to Et₂MeSiH in these systems. |
Experimental Workflow and Decision Logic
Choosing the correct reductive system is critical for success. The following diagram outlines the decision-making process for a researcher when faced with a reduction task amenable to this compound.
Caption: Decision workflow for selecting the appropriate this compound reduction protocol.
Safety and Handling
This compound is a highly flammable liquid and should be handled with care in a well-ventilated fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and neoprene or nitrile rubber gloves.[12][13]
-
Handling: Use spark-proof tools and ground all equipment when transferring large quantities to prevent static discharge.[13][14] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition in a tightly sealed container.[13][14]
-
First Aid: In case of skin contact, flush with plenty of water.[13] In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12]
Conclusion
This compound is a versatile, mild, and selective reducing agent with significant applications in modern organic synthesis. Its utility in the challenging reduction of amides and the deoxygenation of alcohols via ionic hydrogenation makes it an invaluable tool for constructing complex molecular architectures. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers and drug development professionals can effectively leverage the unique reactivity of this compound to achieve their synthetic goals with precision and control.
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Ahmad, S., et al. (2022). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 12(49), 32065-32085. Link
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Parrillo, D., et al. (n.d.). Catalyst Selection for the Hydrosilylation Synthesis. Link
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Pahl, J., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. Polymers, 9(12), 683. Link
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Roisnel, T., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. Link
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Cutter, J. H., et al. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. ACS Publications. Link
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Popov, K. (2021). Organocatalytic Reduction of Imines with Trichlorosilane. Link
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Wang, P., et al. (2024). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. Angewandte Chemie International Edition. Link
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Organic Chemistry Portal. (n.d.). Deoxygenation. Link
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Wang, Z., et al. (2024). Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants. Angewandte Chemie. Link
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Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Link
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de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Link
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ResearchGate. (2013). Selective Diethylzinc Reduction of Imines in the Presence of Ketones Catalyzed by Ni(acac)₂. Link
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Harris, A. (2025). Selective Reduction of Aldehydes and Ketones Using Disilane as a Terminal Reductant. Link
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YouTube. (2020). Carbonyl compounds - reduction. Link
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Organic Chemistry Portal. (n.d.). Diethoxymethylsilane, DEMS. Link
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Chemistry LibreTexts. (2020). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Link
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PubMed. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Link
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Application Notes and Protocols for the Iridium-Catalyzed Reduction of Amides with Diethylsilane
For inquiries: [Contact Information]
Introduction: A Modern Approach to Amide Reduction
The reduction of amides to their corresponding amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals. Historically, this has been achieved using stoichiometric, highly reactive metal hydride reagents such as lithium aluminum hydride (LiAlH₄).[1] However, these reagents are notoriously sensitive to air and moisture and exhibit limited functional group tolerance, often necessitating tedious protection-deprotection sequences.[1]
Catalytic methods, particularly those employing hydrosilanes, have emerged as a milder, more selective, and sustainable alternative. Among these, iridium-catalyzed hydrosilylation has proven to be a remarkably efficient and versatile strategy. This application note provides a comprehensive technical guide to the iridium-catalyzed reduction of amides, with a primary focus on the use of diethylsilane as the reducing agent. While the user inquiry specified diethylmethylsilane, the preponderance of peer-reviewed literature supports the use of diethylsilane (Et₂SiH₂) in this context; therefore, the protocols herein are based on this well-documented reductant.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but also a deeper understanding of the underlying mechanistic principles to empower rational optimization and troubleshooting.
Theoretical Framework and Mechanistic Insights
The iridium-catalyzed reduction of secondary amides with diethylsilane is a sophisticated process that proceeds through a stepwise reduction pathway.[1][2] The reaction is typically catalyzed by commercially available iridium precursors such as chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, or the more active [Ir(COE)₂Cl]₂ (chloro(bis(cyclooctene))iridium(I) dimer).[1][2][3]
The currently accepted mechanism involves two consecutive hydrosilylation steps, as illustrated below.
Proposed Catalytic Cycle
Figure 1: Proposed mechanism for the iridium-catalyzed reduction of secondary amides.
Causality Behind the Steps:
-
First Hydrosilylation: The iridium catalyst facilitates the addition of a Si-H bond from diethylsilane across the amide carbonyl group. This forms a transient O-silyl hemiaminal intermediate.
-
Elimination: The hemiaminal is unstable and readily eliminates a silanol species to generate an imine. This step is often the rate-determining step for the first part of the reduction.
-
Second Hydrosilylation: The same iridium catalyst then catalyzes the hydrosilylation of the newly formed imine, which is typically much faster than the initial amide hydrosilylation. This produces an N-silyl amine.
-
Hydrolysis: The N-silyl amine is then hydrolyzed during aqueous workup to yield the final secondary amine product.
A key feature of this catalytic system is the ability to selectively isolate the imine intermediate by carefully controlling the stoichiometry of the diethylsilane.[1][2][3] Using approximately two equivalents of the silane favors the formation of the imine, which can be a valuable synthetic intermediate for other transformations.[1][4] The addition of four or more equivalents of diethylsilane ensures the complete reduction to the secondary amine.[2]
Experimental Protocols
The following protocols are based on established procedures and offer a starting point for the reduction of a general secondary amide.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
-
Catalyst: Chloro(bis(cyclooctene))iridium(I) dimer ([Ir(COE)₂Cl]₂)
-
Reductant: Diethylsilane (Et₂SiH₂)
-
Substrate: Secondary amide
-
Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
-
Workup Reagents: 1 M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (NaCl) solution (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Protocol 1: General Procedure for the Reduction of a Secondary Amide to a Secondary Amine
This protocol aims for the full reduction of the amide to the corresponding amine.
Figure 2: General workflow for the reduction of a secondary amide to a secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the secondary amide (1.0 mmol, 1.0 equiv) and [Ir(COE)₂Cl]₂ (4.5 mg, 0.005 mmol, 0.5 mol % Ir).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed solvent (e.g., 3 mL of DCM) via syringe.
-
Reductant Addition: Add diethylsilane (0.52 mL, 4.0 mmol, 4.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (5 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: Selective Reduction of a Secondary Amide to an Imine
This protocol is adapted for the isolation of the imine intermediate.
Key Modification:
-
In Step 3 , reduce the amount of diethylsilane to 2.0 equivalents (0.26 mL, 2.0 mmol).
-
Reaction Monitoring is crucial to avoid over-reduction to the amine. The reaction should be quenched as soon as the starting amide is consumed.
-
The Workup may need to be adjusted to be non-acidic (e.g., quenching with a saturated solution of NaHCO₃) to prevent hydrolysis of the imine, depending on its stability.
Data Presentation: Substrate Scope and Functional Group Tolerance
A significant advantage of this iridium-catalyzed system is its broad substrate scope and high functional group tolerance.[1][2] The reaction is compatible with a variety of functional groups that are typically reduced by traditional hydride reagents.
| Entry | Substrate (Secondary Amide) | Product (Secondary Amine) | Yield (%)[1] |
| 1 | N-Methylbenzamide | N-Methylbenzylamine | 95 |
| 2 | N-Methyl-4-methoxybenzamide | 4-Methoxy-N-methylbenzylamine | 96 |
| 3 | 4-Chloro-N-methylbenzamide | 4-Chloro-N-methylbenzylamine | 94 |
| 4 | N-Methyl-2-thiophenecarboxamide | N-Methyl(thiophen-2-yl)methanamine | 85 |
| 5 | N-Benzylacetamide | N-Ethylbenzylamine | 92 |
| 6 | N-(4-Chlorobutyl)benzamide | N-(4-Chlorobutyl)benzylamine | 88 |
| 7 | N-Allylbenzamide | N-Allylbenzylamine | 90 |
Functional Group Tolerance:
-
Tolerated: Aryl halides (Cl, Br), alkyl halides, ethers, heterocycles (e.g., thiophene), alkenes, and azo groups.[1][2]
-
Not Tolerated: Nitro groups and nitriles can inhibit or retard the catalytic activity.[1][2]
Application to Tertiary Amides
While the [Ir(COE)₂Cl]₂/diethylsilane system is highly effective for secondary amides, the reduction of tertiary amides often employs a different iridium catalyst, Vaska's complex (IrCl(CO)(PPh₃)₂), in combination with a different silane, 1,1,3,3-tetramethyldisiloxane (TMDS).[5][6] This highlights the tunability of iridium catalysis for specific substrate classes. The reductive functionalization of tertiary amides using this system has been extensively reviewed and applied in the synthesis of complex molecules.[5][6]
Conclusion and Future Outlook
The iridium-catalyzed reduction of amides with diethylsilane represents a significant advancement in synthetic methodology, offering a mild, selective, and efficient route to amines and imines. The operational simplicity, low catalyst loadings, and broad functional group tolerance make it an attractive method for both academic research and industrial applications, particularly in drug discovery and development where late-stage functionalization is critical. Future research in this area will likely focus on expanding the substrate scope to more challenging amides, developing even more active and robust catalysts, and exploring the use of more economical and sustainable silane reductants.
References
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Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(28), 11304–11307. [Link]
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Tahara, A., & Chida, N. (2020). Recent topics of iridium-catalyzed hydrosilylation of tertiary amides to silylhemiaminals. Tetrahedron Letters, 61(4), 151419. [Link]
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Organic Chemistry Portal. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Retrieved from [Link]
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Cheng, C., & Brookhart, M. (2012). Iridium-catalyzed reduction of secondary amides to secondary amines and imines by diethylsilane. PubMed, 22770123. [Link]
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Scite.ai. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Retrieved from [Link]
-
Kuciński, K., & Hreczycho, G. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 672992. [Link]
-
Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
-
Takahashi, Y., Yoshii, R., Sato, T., & Chida, N. (2018). Iridium-Catalyzed Reductive Nucleophilic Addition to Secondary Amides. Organic Letters, 20(18), 5705–5708. [Link]
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Application Note: Hydrosilylation of Alkenes with Diethylmethylsilane
A Comprehensive Guide for Researchers in Synthetic Chemistry and Materials Science
Introduction: The Strategic Importance of Si-C Bond Formation
The hydrosilylation of alkenes, representing the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, stands as a cornerstone of organosilicon chemistry.[1] This atom-economical transformation is paramount in both industrial-scale production of silicones and in the synthesis of fine chemicals, offering a direct and efficient pathway to functionalized alkylsilanes.[2][3] Diethylmethylsilane [(CH₃)(CH₂CH₃)₂SiH] is a versatile and frequently employed reagent in this reaction, valued for the stability and synthetic utility of the resulting silylated products.
This guide provides an in-depth exploration of the theoretical underpinnings, catalytic systems, and practical execution of the hydrosilylation of alkenes using this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and optimize this critical reaction.
Catalysis and Reaction Mechanism
The reaction between a hydrosilane and an alkene is not spontaneous and requires catalytic activation.[2] While various transition metals can catalyze this transformation, platinum-based complexes remain the most active and widely used catalysts in both academic and industrial settings.[1][2][4]
Key Catalyst Systems
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts, hexachloroplatinic acid, often used in an isopropanol solution, is a robust and powerful initiator for hydrosilylation.[2][5] However, it can be heterogeneous in nonpolar media like silicone resins, which led to the development of more soluble alternatives.[5]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand offers excellent solubility in organic substrates and high catalytic activity at low temperatures.[1][2][6] It is one of the most common and efficient homogeneous catalysts for this reaction.[7]
-
Other Transition Metal Catalysts: While platinum dominates, complexes of rhodium, ruthenium, iron, and cobalt have also been developed.[8][9] These are often explored to achieve different selectivity or to provide lower-cost alternatives to platinum. For instance, certain cobalt complexes can promote Markovnikov-type hydrosilylation of aryl alkenes, a selectivity opposite to that typically seen with platinum.[10]
The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2][4] This catalytic cycle elegantly explains the formation of the alkylsilane product and is foundational to understanding the reaction's kinetics and selectivity.
The key steps are as follows:
-
Oxidative Addition: The Si-H bond of this compound adds oxidatively to the low-valent metal center (e.g., Pt(0)).
-
Olefin Coordination: The alkene substrate coordinates to the resulting metal-hydrido-silyl complex.
-
Migratory Insertion: The coordinated alkene inserts into the metal-hydride (Pt-H) bond. This step is often rate-determining and establishes the product's regiochemistry.[7][11] For terminal alkenes, this insertion typically occurs to place the metal at the terminal carbon, leading to the anti-Markovnikov product.
-
Reductive Elimination: The final alkylsilane product is released from the metal center, regenerating the active catalyst for the next cycle.
Caption: The Chalk-Harrod mechanism for alkene hydrosilylation.
Regioselectivity and Side Reactions
For terminal alkenes, platinum-catalyzed hydrosilylation predominantly yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon.[1][4] This is a direct consequence of the migratory insertion step. However, several side reactions can compete with the desired transformation, influenced by the catalyst, substrate, and conditions.[2]
-
Alkene Isomerization: The platinum-hydride intermediate can promote the migration of the double bond along the alkyl chain, leading to a mixture of products.[2][12]
-
Dehydrogenative Silylation: This process results in the formation of a vinylsilane and dihydrogen gas. It is often considered an undesired side reaction but can be a valuable transformation if selective.[9][13]
-
Alkene Hydrogenation: The alkene may be reduced to the corresponding alkane.[12]
Practical Considerations and Protocol Design
Successful hydrosilylation requires careful attention to reagents, conditions, and safety procedures.
Reagents and Materials
| Reagent/Material | Typical Grade | Purpose & Considerations |
| This compound | >98% | Flammable liquid. Handle under inert gas. Can generate hydrogen with certain materials.[14] |
| Alkene Substrate | >98% | Should be free of peroxides. Terminal alkenes are generally more reactive than internal ones.[15] |
| Catalyst | Varies | Karstedt's catalyst is often supplied as a solution in xylene or other solvents.[6] |
| Solvent | Anhydrous | Toluene, xylene, THF, or no solvent (neat). Choice depends on substrate solubility and reaction temperature.[6][16] |
| Inert Gas | High Purity | Nitrogen or Argon for maintaining an inert atmosphere. |
Safety Precautions
-
Flammability: this compound is flammable and may form explosive vapor-air mixtures.[14][17] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation and side reactions.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and neoprene or nitrile rubber gloves.[14][17][18]
-
Catalyst Handling: Platinum catalysts should be handled with care. Although not highly toxic in small amounts, they are potent catalysts and should not be ingested or allowed to contact skin.[19][20]
-
Quenching: this compound can react with water or alcohols in the presence of metal salts to generate hydrogen gas.[14] Exercise caution during the workup procedure.
Experimental Protocols
The following protocols provide a general framework. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Hydrosilylation of 1-Octene using Karstedt's Catalyst
This protocol details a representative procedure for the hydrosilylation of a terminal alkene.
Workflow Overview:
Caption: General workflow for a catalytic hydrosilylation experiment.
Step-by-Step Procedure:
-
Glassware Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an atmosphere of dry nitrogen or argon.
-
Reagent Charging: To the flask, add 1-octene (1.0 eq., e.g., 10 mmol, 1.12 g) via syringe, followed by 10 mL of anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (typically 10-100 ppm Pt loading; e.g., for 50 ppm, add a corresponding volume of a standardized solution in xylene).[6] The solution should be stirred gently.
-
Silane Addition: Slowly add this compound (1.1 eq., 11 mmol, 1.15 g) dropwise to the stirred mixture via syringe. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60 °C). The optimal temperature will depend on the alkene's reactivity.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the limiting reagent.
-
Workup: Once the reaction is complete, cool the flask to room temperature. The solvent and any excess volatile materials can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (diethylmethylsilyl)octane, can be purified by fractional distillation under vacuum to yield a colorless liquid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient temperature; presence of inhibitors (e.g., peroxides, sulfur compounds). | Use fresh catalyst; screen higher temperatures; ensure alkene and solvent are pure and peroxide-free. |
| Formation of Side Products | Catalyst loading too high; reaction temperature too high. | Decrease catalyst loading; run the reaction at a lower temperature for a longer time. |
| Alkene Isomerization | Inherent property of the catalyst system. | Use a more selective catalyst if possible. Lowering the reaction temperature can sometimes suppress isomerization. |
| Formation of Colloidal Pt | Catalyst decomposition, especially at high concentrations or temperatures. | This often indicates catalyst deactivation.[2][11] Use lower catalyst loadings and temperatures. N-heterocyclic carbene ligands can sometimes stabilize catalysts.[12] |
References
- Hydrosilylation Reactions Catalyzed by Rhenium - PMC. (n.d.).
- Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (n.d.).
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Karstedt catalysts | Johnson Matthey. (n.d.). Retrieved from [Link]
-
Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas. (2022-02-05). YouTube. Retrieved from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Silica-supported Karstedt-type catalyst for hydrosilylation reactions. (n.d.). Scientific Spectator. Retrieved from [Link]
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (n.d.). Retrieved from [Link]
-
Intramolecular hydrosilylation of alkenes using Speier catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. (n.d.). ACS Publications. Retrieved from [Link]
-
Hydrosilylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkene Hydrosilylation on Oxide‐Supported Pt‐Ligand Single‐Site Catalysts. (n.d.). IU ScholarWorks. Retrieved from [Link]
-
This compound Safety Data Sheet. (2016-01-21). Gelest, Inc. Retrieved from [Link]
-
Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. (2021-01-13). PubMed Central. Retrieved from [Link]
-
Proposed reaction mechanism for the hydrosilylation of alkenes using a combination of TMDS and NaOMe. (n.d.). ResearchGate. Retrieved from [Link]
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? (2016-01-12). ResearchGate. Retrieved from [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands. (2016-05-24). Princeton University Library. Retrieved from [Link]
-
Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. (2021-10-13). Girolami Group Website - University of Illinois. Retrieved from [Link]
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Hydrosilylation. (2023-06-30). Chemistry LibreTexts. Retrieved from [Link]
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Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. (2016-05-24). ACS Catalysis. Retrieved from [Link]
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Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon. (n.d.). Retrieved from [Link]
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The plausible mechanism for hydrosilylation of alkene with hydrosilane. (n.d.). ResearchGate. Retrieved from [Link]
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PLATINUM CATALYST Safety Data Sheet. (n.d.). Retrieved from [Link]
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Mechanism of the Hydrosilylation Reaction of Alkenes at Porous Silicon: Experimental and Computational Deuterium Labeling Studies. (n.d.). Wageningen University & Research. Retrieved from [Link]
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Safety Data Sheet - PLATINUM CATALYST. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC - NIH. Retrieved from [Link]
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The initiation mechanisms for surface hydrosilylation with 1-alkenes. (n.d.). RSC Publishing. Retrieved from [Link]
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8.1: Hydrosilylation of Alkenes. (2021-03-16). Chemistry LibreTexts. Retrieved from [Link]
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Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Retrieved from [Link]
-
Room temperature hydrosilylation of silicon nanocrystals with bifunctional terminal alkenes. (2013-02-05). Retrieved from [Link]
-
Solvent-Free Hydrosilylation of Alkenes Catalyzed by Well-Defined Low-Valent Cobalt Catalysts. (n.d.). Retrieved from [Link]
-
Hydrosilylation Reactions Catalyzed by Rhenium. (n.d.). MDPI. Retrieved from [Link]
-
Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Diethylmethylsilane in the Catalytic Reduction of Esters
Abstract
The reduction of esters to aldehydes or alcohols is a cornerstone transformation in organic synthesis. While traditional methods rely on stoichiometric metal hydrides (e.g., LiAlH₄, DIBAL-H), these reagents often suffer from poor functional group tolerance and safety concerns. Catalytic hydrosilylation, employing hydrosilanes like diethylmethylsilane (DEMS), presents a milder, more selective, and increasingly favored alternative. This guide provides an in-depth exploration of the catalytic reduction of esters using DEMS, detailing the underlying reaction mechanisms, diverse catalytic systems, and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will focus on two prominent catalytic paradigms: Lewis acid-catalyzed partial reduction and transition metal-catalyzed full reduction, offering detailed explanations to empower users to rationally select and optimize conditions for their specific synthetic challenges.
Safety & Handling of this compound
This compound is a highly flammable liquid and vapor that requires careful handling to mitigate risks.[1][2]
-
Flammability: DEMS has a low flash point and may form explosive mixtures with air. All handling should be conducted in a well-ventilated fume hood, away from ignition sources such as heat, sparks, and open flames.[1][2]
-
Inert Atmosphere: Reactions involving DEMS should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with atmospheric oxygen and moisture. Grounding and bonding of containers and equipment are necessary to prevent static discharge.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, neoprene or nitrile rubber gloves, and a flame-retardant lab coat. An emergency eye wash station and safety shower must be readily accessible.[1][2]
-
Storage: Store DEMS in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
-
First Aid: In case of eye contact, immediately flush with water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[2]
Reaction Mechanisms: A Tale of Two Pathways
The catalytic reduction of esters with this compound can proceed through distinct mechanistic pathways depending on the choice of catalyst. The two major routes involve either activation of the silane by a strong Lewis acid or activation of the ester and silane by a transition metal complex.
Lewis Acid Catalysis: The Silane Activation Pathway
The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the hydrosilylation of carbonyl compounds. Uniquely, its mechanism does not involve the expected Lewis acidic activation of the carbonyl oxygen. Instead, the borane activates the Si-H bond of this compound.[3][4]
The catalytic cycle is understood to proceed as follows:
-
Hydride Abstraction: The highly electrophilic B(C₆F₅)₃ abstracts a hydride ion from this compound.
-
Ion Pair Formation: This abstraction generates a highly reactive electrophilic silylium species ([Et₂MeSi]⁺) and a less-reactive hydridoborate anion ([HB(C₆F₅)₃]⁻).[3][4]
-
Carbonyl Coordination: The ester's carbonyl oxygen, being the most basic site, coordinates to the silylium cation, activating the carbonyl carbon for nucleophilic attack.
-
Hydride Delivery: The hydridoborate anion delivers the hydride to the activated carbonyl carbon, forming a silyl acetal intermediate and regenerating the B(C₆F₅)₃ catalyst.[3]
This pathway typically halts at the silyl acetal stage. Subsequent aqueous or acidic workup hydrolyzes the silyl acetal to yield the corresponding aldehyde.
Transition Metal Catalysis: The Oxidative Addition Pathway
Catalysts based on earth-abundant metals like iron and zirconium offer an alternative pathway that typically leads to the full reduction of esters to primary alcohols.[5][6] While the exact steps can vary, a generalized mechanism often involves:
-
Oxidative Addition: The low-valent metal catalyst undergoes oxidative addition into the Si-H bond of this compound, forming a metal-hydride-silyl complex.
-
Ester Coordination: The ester carbonyl group coordinates to the electron-deficient metal center.
-
Migratory Insertion: The metal-hydride inserts into the carbonyl carbon, forming a metal-alkoxide intermediate.
-
Further Reduction/Metathesis: This intermediate can undergo further reduction steps. For instance, with zirconium catalysts, a sigma bond metathesis between the Zr-O bond and another molecule of silane can occur, regenerating a zirconium-hydride species and forming a silyl ether.[5]
-
Product Formation: After one or two hydrosilylation events, a silyl ether of the primary alcohol is formed. Aqueous workup hydrolyzes the silyl ether to liberate the final alcohol product.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates. All operations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere.
Protocol 1: B(C₆F₅)₃-Catalyzed Partial Reduction of an Ester to an Aldehyde
This protocol describes the conversion of an ester to a silyl acetal, which is then hydrolyzed to the corresponding aldehyde upon workup. This method is particularly useful for synthesizing aldehydes from esters without over-reduction.[3]
Materials:
-
Ester substrate (1.0 eq)
-
This compound (DEMS, 1.5 - 2.0 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1-5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ester substrate (1.0 eq) and the B(C₆F₅)₃ catalyst (e.g., 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous solvent (e.g., CH₂Cl₂) via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Silane Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.5 eq) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ester is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Full Reduction of an Ester to a Primary Alcohol
This protocol utilizes an earth-abundant iron catalyst for the complete reduction of esters to their corresponding primary alcohols. Some iron-catalyzed systems benefit from light irradiation, which can allow reactions to proceed at ambient temperatures.[6][7]
Materials:
-
Ester substrate (1.0 eq)
-
This compound (DEMS, 3.0 - 4.0 eq)
-
Iron catalyst (e.g., Fe(CO)₄(IMes), 5 mol%)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the iron catalyst (5 mol%) and the ester substrate (1.0 eq) to a suitable reaction vessel (e.g., a Schlenk tube or vial with a screw cap).
-
Solvent and Silane Addition: Add anhydrous toluene followed by this compound (3.5 eq).
-
Reaction Conditions: Seal the vessel and remove it from the glovebox. Place the vessel in front of a blue LED light source (e.g., 2 x 24 W, 450–460 nm) and stir at room temperature for 24-48 hours.[7] Alternatively, if no light source is available, the reaction can be heated to 80-100 °C.[6]
-
Monitoring: Monitor the reaction by GC-MS to confirm the disappearance of the starting material.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding 1 M HCl to hydrolyze the resulting silyl ethers. Stir for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
Data Summary: Catalyst Performance
The choice of catalyst and conditions dictates the outcome and efficiency of the ester reduction. The table below summarizes representative data for different catalytic systems.
| Catalyst System | Substrate Example | Silane (eq.) | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| B(C₆F₅)₃ (2 mol%) | Ethyl Benzoate | Et₂MeSiH (1.0) | 25 | 2 | Benzaldehyde* | ~70 | [3] |
| Cp₂ZrCl₂ (5 mol%) | Methyl Laurate | DEMS (3.0) | 100 | 24 | Dodecanol | >90 | [5][8] |
| Fe(CO)₄(IMes) (5 mol%) | Methyl 4-chlorobenzoate | PhSiH₃ (3.0) | 25 (Blue LED) | 24 | 4-chlorobenzyl alcohol | 90 | [7] |
| [Ir(COE)₂Cl]₂ (1 mol%) | Methyl Benzoate | Et₂SiH₂ (2.0) | 25 | 1 | Benzyl alcohol | 95 | [9] |
*Yield refers to the aldehyde isolated after workup of the silyl acetal intermediate. **Data from analogous silanes are included to show system versatility. This compound is expected to perform similarly.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, especially concerning the management of air- and moisture-sensitive reagents.
Conclusion
This compound serves as a powerful hydride donor for the catalytic reduction of esters, providing a versatile platform to access either aldehydes or primary alcohols with high selectivity. The outcome is critically dependent on the choice of catalyst. Strong Lewis acids like B(C₆F₅)₃ favor a silane-activation mechanism, leading to partial reduction to aldehydes after workup. In contrast, transition metal catalysts, particularly those based on abundant metals like iron and zirconium, facilitate complete reduction to primary alcohols. These catalytic methods offer significant advantages in terms of functional group tolerance, safety, and operational simplicity over classical stoichiometric reductants, making them highly valuable tools for modern organic synthesis in both academic and industrial settings.
References
-
Gelest, Inc. (2016). This compound Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
- Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society, 118(39), 9440–9441.
-
Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. The Journal of Organic Chemistry, 65(10), 3090–3098. [Link]
-
Donnelly, L., et al. (2022). Zirconium-Catalysed Hydrosilylation of Esters and Depolymerisation of Polyester Plastic Waste. ChemRxiv. [Link]
-
Organic Chemistry Portal. Diethylsilane. [Link]
- Bezier, D., et al. (2012). Iron-Catalyzed Hydrosilylation of Esters.
- Gandon, V., et al. (2020). Blue-Light Enhanced Iron Catalysed Hydrosilylation of Carboxamides and Carboxylic Esters at Ambient Conditions. Chemistry – A European Journal, 26(49), 11199-11203.
-
Gevorgyan, V., et al. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179-6186. [Link]
-
Oestreich, M., & Hermeke, J. (2015). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. ACS Catalysis, 5(10), 5841-5851. [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 4. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diethylsilane [organic-chemistry.org]
Application Notes and Protocols for Reductive Amination Using Diethylmethylsilane
Introduction: A Modern Approach to Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This transformation is fundamental in the synthesis of a vast array of compounds, from active pharmaceutical ingredients to agrochemicals and functional materials. The classical approach involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.
While traditional reducing agents such as sodium borohydride and sodium cyanoborohydride have been widely employed, there is a continuous drive towards the development of milder, more selective, and operationally simpler reagents. In this context, hydrosilanes have emerged as an attractive class of reducing agents. Diethylmethylsilane (Et₂MeSiH), in particular, offers a unique combination of reactivity, selectivity, and favorable physical properties, making it an excellent choice for a variety of reductive amination protocols.
This application note provides a comprehensive guide to the use of this compound in reductive amination, detailing the underlying mechanism, providing a robust experimental protocol, and offering insights into best practices and troubleshooting.
The Role and Advantages of this compound
This compound is a liquid organosilane that is relatively stable, easy to handle, and offers a moderate level of reactivity that can be finely tuned through the choice of catalyst. Its advantages over other common reducing agents include:
-
Mild Reaction Conditions: Reductions with this compound can often be carried out at room temperature, preserving sensitive functional groups.
-
High Chemoselectivity: In the presence of a suitable catalyst, this compound can selectively reduce the C=N bond of an iminium ion in the presence of other reducible functional groups like esters or nitro groups.
-
Favorable Byproducts: The byproduct of the reduction is a silyl ether or siloxane, which is often easily removed during workup.
-
Tunable Reactivity: The hydridic character of the Si-H bond in this compound can be enhanced by the addition of a Brønsted or Lewis acid, allowing for control over the reaction rate and scope.
Mechanism of Acid-Catalyzed Reductive Amination with this compound
The reductive amination process using this compound in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), proceeds through a well-established two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. In the presence of an acid catalyst like TFA, the imine is protonated to form a more electrophilic iminium ion. This equilibrium is crucial for activating the C=N bond towards reduction.
-
Hydride Transfer: The this compound then acts as the hydride donor. The acid catalyst can also activate the silane, increasing the hydridic character of the Si-H bond. The hydride is transferred to the electrophilic carbon of the iminium ion, yielding the final amine product.
Experimental Protocol: General Procedure for Reductive Amination using this compound
This protocol provides a general guideline for the reductive amination of an aldehyde or ketone with a primary or secondary amine using this compound and trifluoroacetic acid. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Amine (1.0-1.2 mmol, 1.0-1.2 equiv)
-
This compound (1.5-2.0 mmol, 1.5-2.0 equiv)
-
Trifluoroacetic Acid (TFA) (1.0-1.5 mmol, 1.0-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.2 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for workup and purification
Safety Precautions:
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1][2]
-
Trifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.[1][2]
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in anhydrous dichloromethane (5-10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive substrates, this step may be performed at a slightly elevated temperature (e.g., 40 °C) or for a longer duration.
-
Addition of Reagents: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.0-1.5 mmol) to the solution, followed by the dropwise addition of this compound (1.5-2.0 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude amine can be purified by flash column chromatography on silica gel, distillation, or crystallization, as appropriate for the specific product.
Experimental Workflow Diagram
Caption: Experimental workflow for reductive amination.
Quantitative Data Summary
The following table provides representative examples of reaction conditions for reductive aminations using hydrosilanes, which can serve as a starting point for optimization with this compound.
| Entry | Carbonyl Substrate | Amine Substrate | Silane (equiv) | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Et₃SiH (1.5) | TFA (1.1) | DCM | rt | 4 | 95 |
| 2 | Cyclohexanone | Morpholine | Et₃SiH (2.0) | TFA (1.5) | DCE | 50 | 12 | 88 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | PhSiH₃ (1.2) | Bu₂SnCl₂ (0.05) | Toluene | rt | 6 | 92 |
| 4 | Acetophenone | Pyrrolidine | Et₃SiH (1.5) | InCl₃ (0.1) | MeOH | rt | 8 | 85 |
Note: This table is illustrative and adapted from protocols using similar hydrosilanes. Actual conditions for this compound may vary.
Best Practices and Troubleshooting
Successful reductive amination with this compound relies on careful attention to reaction parameters and an understanding of potential pitfalls.
Best Practices:
-
Anhydrous Conditions: While not as moisture-sensitive as some other reducing agents, it is good practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the iminium ion and the silane.
-
Order of Addition: Adding the acid and silane at a low temperature can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: A slight excess of the amine and silane is often beneficial to ensure complete conversion of the carbonyl compound.
-
Monitoring the Reaction: Closely monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reduction or side product formation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Incomplete imine formation- Insufficiently active catalyst- Deactivated silane | - Increase the time or temperature for imine formation.- Increase the amount of acid catalyst.- Use fresh, high-quality this compound. |
| Formation of Alcohol Byproduct | - Reduction of the carbonyl group before imine formation | - Ensure sufficient time for imine formation before adding the silane.- Add the silane slowly at a low temperature. |
| Over-alkylation of Primary Amines | - The secondary amine product is more nucleophilic than the starting primary amine | - Use a stepwise procedure: form the imine first, then add the reducing agent.- Use a larger excess of the primary amine. |
| Difficult Purification | - Presence of siloxane byproducts- Unreacted starting materials | - A fluoride workup (e.g., with TBAF) can help to remove siloxane byproducts.- Optimize the reaction to go to completion to simplify purification. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
Conclusion
Reductive amination using this compound offers a mild, selective, and efficient method for the synthesis of a wide range of amines. By understanding the underlying mechanism and adhering to best practices, researchers can leverage the unique advantages of this reagent to achieve their synthetic goals. The protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation in the laboratory.
References
-
Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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Diethylmethylsilane for the reduction of functional groups
An Application Guide to Diethylmethylsilane: Protocols and Mechanistic Insights for the Reduction of Functional Groups
Authored by: A Senior Application Scientist
Abstract
This compound (DEMS) has emerged as a versatile and selective reducing agent in modern organic synthesis, offering a milder alternative to traditional metal hydrides. Its utility in the chemoselective reduction of a variety of functional groups, activated by transition metal or Lewis acid catalysts, makes it an invaluable tool for researchers in pharmaceutical and materials science. This guide provides an in-depth exploration of the applications of DEMS, focusing on the reduction of aldehydes, ketones, imines, amides, and nitro compounds. We present detailed, field-tested protocols, elucidate the underlying reaction mechanisms, and offer practical insights into experimental design and execution.
Introduction to this compound (DEMS)
Hydrosilanes are a class of silicon hydrides that serve as powerful hydride-transfer agents. Among them, this compound ((C₂H₅)₂CH₃SiH) strikes a balance between the high reactivity of reagents like trichlorosilane and the moderate reactivity of triethylsilane. The Si-H bond in DEMS is relatively non-polar, necessitating activation to perform reductions. This is typically achieved through the use of transition metal catalysts (e.g., Iridium, Rhodium, Copper) or strong Lewis/Brønsted acids, which facilitate the transfer of a hydride to an electrophilic substrate.[1][2][3] This catalytic approach allows for high selectivity, as the reaction conditions can be tuned to target specific functional groups while leaving others, such as esters or alkenes, intact—a feat often challenging with stoichiometric hydrides like LiAlH₄.[4][5]
Safety and Handling of this compound
As with all reactive chemical reagents, proper handling of DEMS is paramount for ensuring laboratory safety.
-
Flammability: DEMS is a highly flammable liquid with a low flash point.[6][7] All handling procedures must be conducted in a well-ventilated fume hood, away from any potential ignition sources such as sparks, open flames, or hot surfaces.[8]
-
Atmosphere: While more stable than many other silanes, it is best practice to handle DEMS under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Standard PPE, including chemical splash goggles, flame-retardant lab coats, and neoprene or nitrile rubber gloves, is mandatory.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. The container should be tightly sealed and bonded/grounded during transfer to prevent static discharge.[6][10]
-
Spills and First Aid: In case of a spill, absorb with an inert material like vermiculite or sand and remove all ignition sources.[6][10] For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
General Experimental Workflow
The successful application of DEMS in reductions relies on a consistent and carefully controlled experimental setup. The following workflow illustrates the key stages of a typical catalytic hydrosilylation reaction.
Caption: General experimental workflow for a DEMS reduction.
Reduction of Aldehydes and Ketones to Alcohols
The reduction of carbonyls is a cornerstone transformation in organic synthesis. DEMS, in conjunction with a Lewis acid or transition metal catalyst, provides an efficient method for converting aldehydes and ketones to their corresponding primary and secondary alcohols.
Mechanistic Rationale
The reaction is typically initiated by the activation of the carbonyl oxygen by a Lewis acid (e.g., B(C₆F₅)₃, TfOH). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to hydride attack from the silane.[11][12] The resulting silyl ether intermediate is then hydrolyzed during the aqueous workup to yield the final alcohol product. The process is highly chemoselective, often leaving other reducible groups untouched.[13]
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Application Notes and Protocols for Diethylmethylsilane in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of diethylmethylsilane ((C₂H₅)₂CH₃SiH) in pharmaceutical synthesis. This compound is a versatile organosilane reagent that serves as a mild and selective reducing agent, a precursor for silyl ether protecting groups, and a reagent in hydrosilylation reactions.[1] Its favorable safety profile and ease of handling compared to traditional metal hydrides make it an attractive option in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide details the mechanistic principles behind its reactivity, provides validated experimental protocols for key transformations, and offers insights into its chemoselectivity and practical handling.
Introduction: The Role of this compound in Modern Pharmaceutical Synthesis
The quest for safer, more efficient, and selective synthetic methodologies is a constant driver in pharmaceutical process development. Organosilanes, particularly those containing a reactive silicon-hydrogen bond, have emerged as valuable reagents that address many of the shortcomings of traditional reducing agents like lithium aluminum hydride (LiAlH₄).[1] this compound, with its molecular formula C₅H₁₄Si, is a liquid at room temperature, making it easy to handle and dispense accurately.[2][3] Its reactivity is similar to the more commonly used triethylsilane, offering a predictable and controllable profile for a range of chemical transformations.[2]
The primary utility of this compound in pharmaceutical synthesis stems from its capacity to act as a hydride donor, facilitated by the polarization of the Si-H bond. This property is harnessed in a variety of reductions, often catalyzed by transition metals or promoted by Lewis acids. The key applications that will be explored in this guide are:
-
Reduction of Functional Groups: Particularly the chemoselective reduction of amides to amines, a critical transformation in the synthesis of many nitrogen-containing pharmaceuticals.
-
Reductive Amination: A powerful method for the formation of C-N bonds, crucial for building the molecular complexity of drug candidates.[4][5]
-
Hydrosilylation Reactions: The addition of the Si-H bond across unsaturated carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of functionalized organosilicon intermediates.
-
Protecting Group Chemistry: The formation of silyl ethers to protect hydroxyl groups during multi-step syntheses.
This guide will provide detailed protocols and the underlying scientific principles for these applications, empowering chemists to effectively integrate this compound into their synthetic workflows.
Core Applications and Mechanistic Insights
Chemoselective Reduction of Amides to Amines
The reduction of amides to amines is a fundamental transformation in the synthesis of a vast number of pharmaceuticals. While potent metal hydrides can achieve this, they often lack chemoselectivity, reducing other sensitive functional groups within the molecule. This compound, in conjunction with a suitable catalyst, offers a milder and more selective alternative.
Causality of Experimental Choice: The selection of a catalyst is paramount for the successful reduction of amides with this compound. Iridium complexes, such as [Ir(COE)₂Cl]₂ (COE = cyclooctene), have proven to be highly effective.[6][7] The iridium catalyst activates the silane, facilitating the hydrosilylation of the amide carbonyl. The reaction proceeds in a stepwise manner, first forming an imine intermediate, which can be isolated under stoichiometric control of the silane.[6][7][8] A second hydrosilylation of the imine then yields the desired amine. This stepwise nature allows for a high degree of control over the reaction outcome.
Experimental Protocol: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine
This protocol is adapted from the highly efficient method developed by Cheng and Brookhart for diethylsilane, and is expected to perform similarly with this compound due to their analogous reactivity.[6][7][9]
Materials:
-
Secondary amide (1.0 mmol)
-
[Ir(COE)₂Cl]₂ (0.005 mmol, 0.5 mol%)
-
This compound (4.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Saturated aqueous sodium bicarbonate solution[10]
-
Brine[10]
-
Anhydrous sodium sulfate[10]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary amide (1.0 mmol) and [Ir(COE)₂Cl]₂ (0.005 mmol).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Add this compound (4.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate silyl amine.
-
Neutralize the mixture by the addition of 1 M aqueous NaOH until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[11]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).[10][11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Visualization of the Workflow:
Caption: Iridium-catalyzed amide reduction workflow.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, enabling the formation of secondary and tertiary amines from carbonyl compounds and primary or secondary amines, respectively.[4][5] this compound serves as an effective reducing agent for the iminium ion intermediate formed in situ.
Mechanistic Rationale: The reaction proceeds via the initial formation of a hemiaminal from the carbonyl compound and the amine, which then dehydrates to form an iminium ion. The this compound, often activated by a Lewis or Brønsted acid, delivers a hydride to the electrophilic carbon of the iminium ion to yield the amine product. The choice of acid catalyst is crucial for promoting both iminium ion formation and silane activation.
Protocol: this compound-Mediated Reductive Amination
This is a general protocol that can be adapted for a wide range of carbonyl and amine substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
This compound (1.5 mmol)
-
Trifluoroacetic acid (TFA) (1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 mmol) to the reaction mixture.
-
Add this compound (1.5 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a powerful tool for the synthesis of organosilicon compounds, which can be further functionalized.[12][13] In pharmaceutical synthesis, this can be used to introduce new stereocenters or to create intermediates for cross-coupling reactions.
Catalyst and Regioselectivity: The outcome of the hydrosilylation reaction is highly dependent on the catalyst used. Platinum and rhodium catalysts are commonly employed.[12] The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) can be controlled by the choice of catalyst and ligands. For terminal alkynes, ruthenium catalysts such as [Cp*Ru(MeCN)₃]PF₆ can favor the formation of the α-vinylsilane through a trans-addition mechanism.[14]
Data Summary: Catalyst Influence on Hydrosilylation
| Catalyst System | Substrate | Major Product | Selectivity |
| Speier's Catalyst (H₂PtCl₆) | Terminal Alkyne | β-(E)-vinylsilane | High |
| Karstedt's Catalyst | Terminal Alkyne | β-(E)-vinylsilane | High |
| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkyne | α-vinylsilane | High (trans-addition)[14] |
| Rhodium complexes | Alkenes | Alkylsilane | High (anti-Markovnikov) |
Silyl Ether Protecting Groups
The protection of hydroxyl groups is a common requirement in multi-step pharmaceutical syntheses.[15] Silyl ethers are among the most widely used protecting groups due to their ease of formation, stability under a range of reaction conditions, and selective removal.[15][16]
Formation and Cleavage: Diethylmethylsilyl ethers can be formed by reacting an alcohol with diethylmethylsilyl chloride in the presence of a base such as triethylamine or imidazole.[17] The resulting silyl ether is stable to many non-acidic reagents. Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[15] The steric and electronic properties of the diethylmethylsilyl group offer a reactivity profile that can be advantageous for selective protection and deprotection strategies.
Visualization of Protection/Deprotection:
Caption: Silyl ether protection and deprotection.
Comparative Analysis and Chemoselectivity
The choice of silane reagent can significantly impact the outcome of a reaction. This compound offers a balance of reactivity and steric hindrance that can be beneficial in certain applications.
Comparison with Other Common Silanes:
| Silane | Structure | Relative Steric Hindrance | Key Features & Applications |
| Triethylsilane (TES) | (C₂H₅)₃SiH | Moderate | Widely used, well-documented reactivity in reductions and hydrosilylations.[18] |
| This compound | (C₂H₅)₂CH₃SiH | Slightly less than TES | Similar reactivity to TES, potentially faster reaction rates due to reduced steric bulk. [2] |
| Diethylsilane | (C₂H₅)₂SiH₂ | Less than DEMS | Contains two Si-H bonds, can act as a difunctional reagent.[6] |
| tert-Butyldimethylsilane (TBSH) | (t-Bu)(CH₃)₂SiH | High | Used for forming robust silyl ether protecting groups. |
Chemoselectivity: In the presence of multiple reducible functional groups, this compound, particularly in catalyzed reactions, can exhibit high chemoselectivity. For instance, the iridium-catalyzed amide reduction is tolerant of esters, ethers, and alkyl halides, which would be reduced by stronger hydride reagents.[6][7] This selectivity is crucial in the synthesis of complex molecules where the preservation of certain functional groups is essential.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is moisture-sensitive and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.
Conclusion
This compound is a valuable and versatile reagent in the pharmaceutical chemist's toolkit. Its utility as a mild reducing agent, particularly for the chemoselective reduction of amides, and its role in reductive amination, hydrosilylation, and as a protecting group precursor make it a powerful tool for the construction of complex drug molecules. By understanding the principles of its reactivity and employing the protocols outlined in this guide, researchers can leverage the benefits of this compound to develop more efficient and selective synthetic routes to important pharmaceutical agents.
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Barbe, G., & Charette, A. B. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(5), 1402–1406. [Link]
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Diethylmethylsilane in Polymer Chemistry: A Senior Application Scientist's Guide
Introduction: Unveiling the Versatility of Diethylmethylsilane
This compound ((C₂H₅)₂SiHCH₃), a member of the organohydridosilane family, is a versatile and reactive building block in the polymer chemist's toolkit.[1] Its unique combination of a reactive silicon-hydride (Si-H) bond and sterically accessible ethyl and methyl groups allows for its participation in a variety of polymerization and polymer modification reactions. This guide provides an in-depth exploration of the key applications of this compound in polymer chemistry, complete with detailed protocols and the scientific rationale behind them.
This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique properties of this compound in their work. The information presented herein is grounded in established chemical principles and supported by authoritative sources.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄Si | [2] |
| Molecular Weight | 102.25 g/mol | [2] |
| Appearance | Colorless, clear liquid | [3] |
| Boiling Point | 78 °C (lit.) | [3] |
| Density | 0.705 g/mL at 25 °C (lit.) | [3] |
| Flash Point | -24 °C | [4] |
| Refractive Index (n20/D) | 1.398 (lit.) | [3] |
Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat.[1][5] All transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and atmospheric oxygen.[5]
Core Applications in Polymer Chemistry
This compound's utility in polymer chemistry stems primarily from the reactivity of its Si-H bond. This functionality allows it to act as a potent reagent in several key transformations, including hydrosilylation, reduction, and chain transfer reactions.
Hydrosilylation: A Cornerstone of Silicone Chemistry
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[6] This reaction is a fundamental process in the curing of silicone elastomers and the synthesis of functionalized siloxane polymers.[7][8] this compound serves as an excellent monofunctional reagent in these reactions, allowing for precise control over the polymer architecture.
Mechanism: The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst.[6] The catalytic cycle involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.[6]
Protocol 1: Platinum-Catalyzed Hydrosilylation of Vinyl-Terminated Polydimethylsiloxane (PDMS)
This protocol details the end-capping of a vinyl-terminated PDMS with this compound, a common method for controlling the molecular weight and functionality of silicone polymers.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity and molecular weight as required)
-
This compound
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, 2% Pt)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the vinyl-terminated PDMS in anhydrous toluene to achieve a 20% (w/v) solution.
-
Inerting: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: While stirring, add a 1.2 molar excess of this compound relative to the vinyl groups on the PDMS.
-
Catalyst Introduction: Introduce Karstedt's catalyst to the reaction mixture. A typical catalyst loading is 5-10 ppm of platinum relative to the total mass of the reactants.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching vibration at approximately 2126 cm⁻¹.[9]
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the diethylmethylsilyl-terminated PDMS.
Causality: The excess of this compound ensures complete consumption of the vinyl end groups. The reaction temperature is a balance between achieving a reasonable reaction rate and preventing side reactions.
Diagram 1: Hydrosilylation Workflow
Caption: Workflow for the hydrosilylation of vinyl-terminated PDMS.
This compound as a Reducing Agent in Polymer Synthesis
Organosilanes are effective and often milder alternatives to traditional metal hydride reducing agents like lithium aluminum hydride.[5][10] The hydridic nature of the Si-H bond allows this compound to selectively reduce a variety of functional groups.[11] This is particularly useful in polymer modification where harsh reducing agents could degrade the polymer backbone.
Mechanism: The reduction typically proceeds via an ionic mechanism, often activated by a Lewis acid or a strong protic acid.[4] The Lewis acid coordinates to the functional group to be reduced, making it more electrophilic and susceptible to hydride attack from the silane.
Protocol 2: Reduction of a Polyester to a Polyether-diol
This protocol provides a general method for the reduction of ester functionalities within a polymer backbone to hydroxyl groups, a transformation that can significantly alter the polymer's properties.
Materials:
-
Polyester (e.g., poly(caprolactone))
-
This compound
-
Triflic acid (CF₃SO₃H) or a suitable Lewis acid (e.g., B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the polyester in anhydrous DCM.
-
Inerting: Purge the system with nitrogen for 15-20 minutes.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 2-3 molar excess of this compound per ester group.
-
Catalyst Introduction: Add the catalyst (e.g., a catalytic amount of triflic acid, ~1-5 mol%) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ¹H NMR, observing the disappearance of the ester signals and the appearance of new signals corresponding to the resulting diol.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the polyether-diol. The polymer may require further purification by precipitation.
Causality: The use of a strong acid or Lewis acid catalyst is crucial for activating the carbonyl group of the ester. The excess silane ensures the complete reduction of all ester functionalities.
Diagram 2: Reduction of Polyester
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Application Notes & Protocols: Metal-Free Reduction Reactions with Diethylmethylsilane
Introduction: The Shift Towards Metal-Free Reductions in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the reduction of functional groups is a cornerstone transformation. Historically, this has been dominated by metal hydrides (e.g., LiAlH₄, NaBH₄) and transition-metal-catalyzed hydrogenations. While effective, these methods often come with challenges, including pyrophoric reagents, limited functional group tolerance, and the potential for metal contamination in the final product—a critical concern in drug development.
The emergence of organosilanes, particularly in conjunction with strong Lewis acids, has paved the way for powerful metal-free reduction methodologies. Diethylmethylsilane (Et₂MeSiH) stands out as a versatile, efficient, and practical hydride donor in this context. Its reactions, typically activated by the highly Lewis-acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃, offer a mild, selective, and robust alternative for reducing a wide array of functional groups.[1][2] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging this compound in metal-free reduction chemistry.
The Core Principle: Lewis Acid-Catalyzed Silane Activation
The efficacy of this compound as a reducing agent in a metal-free context is not intrinsic; it requires activation by a potent Lewis acid. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is the catalyst of choice due to its exceptional Lewis acidity, stability, and commercial availability.[1][3]
The central mechanistic event is not the activation of the substrate (e.g., a carbonyl group) by the Lewis acid, but rather the activation of the silane's Si-H bond.[4] B(C₆F₅)₃ abstracts a hydride from this compound, generating a highly electrophilic silylium-like species and a hydridoborate anion, [H-B(C₆F₅)₃]⁻.[4][5] This transient ion pair is often described as a "frustrated Lewis pair" (FLP) adduct.[5][6] It is this activated silylium species that engages the substrate, rendering it susceptible to reduction by the hydridoborate.
Caption: General workflow of B(C₆F₅)₃-catalyzed silane activation and substrate reduction.
Application I: Hydrosilylation of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding silyl ethers (which can be readily hydrolyzed to alcohols) is a flagship application of the B(C₆F₅)₃/silane system.
Mechanism of Action
Extensive mechanistic studies have revealed that the reaction rate is inversely proportional to the basicity of the carbonyl substrate; less basic carbonyls react faster.[4] This counterintuitive finding supports the mechanism where the free borane must activate the silane rather than coordinate to the carbonyl oxygen. Once the [Et₂MeSi]⁺[H-B(C₆F₅)₃]⁻ ion pair is formed, the electrophilic silicon is attacked by the carbonyl oxygen. The resulting oxocarbenium-like species is then quenched by the hydridoborate anion, transferring the hydride to the carbonyl carbon to yield the silyl ether product and regenerate the B(C₆F₅)₃ catalyst.[1][3][4]
Caption: Mechanism for B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound.
Experimental Protocol: Reduction of Acetophenone
This protocol provides a representative procedure for the reduction of an aromatic ketone.
Materials:
-
Acetophenone (1.0 mmol, 120.2 mg)
-
This compound (1.5 mmol, 0.21 mL)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.02 mmol, 10.2 mg)
-
Anhydrous dichloromethane (DCM), 5 mL
-
Round-bottom flask with stir bar, septum, and nitrogen inlet
Procedure:
-
Setup: Under a nitrogen atmosphere, add B(C₆F₅)₃ (10.2 mg) to a dry 25 mL round-bottom flask containing a magnetic stir bar.
-
Reagent Addition: Dissolve the catalyst in anhydrous DCM (5 mL). Add acetophenone (120.2 mg) to the solution via syringe.
-
Initiation: Slowly add this compound (0.21 mL) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude silyl ether can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in a subsequent step (e.g., hydrolysis to the alcohol).
Data Summary: Substrate Scope
The B(C₆F₅)₃/Et₂MeSiH system is effective for a range of carbonyl compounds.
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | Acetophenone | 1-Phenylethoxy(diethyl)methylsilane | 95[4] |
| 2 | Benzophenone | (Diphenylmethoxy)(diethyl)methylsilane | 96[4] |
| 3 | Cyclohexanone | (Cyclohexyloxy)(diethyl)methylsilane | 92 |
| 4 | Benzaldehyde | Benzyl(diethyl)methylsilane ether | 94[4] |
Application II: Reduction of Imines to Amines
The reduction of imines to amines follows a closely related mechanistic pathway and is a valuable tool for synthesizing secondary and tertiary amines.
Mechanism of Action
Similar to carbonyls, the reaction proceeds via the formation of a silyliminium/hydridoborate ion pair.[3] The rate of reduction is influenced by the electronic properties of the imine; electron-withdrawing groups on the nitrogen atom accelerate the reaction by increasing the imine's electrophilicity and reducing its basicity, which prevents strong complexation with the B(C₆F₅)₃ catalyst and frees it to activate the silane.[3]
Experimental Protocol: Reduction of N-Benzylideneaniline
Materials:
-
N-Benzylideneaniline (1.0 mmol, 181.2 mg)
-
This compound (2.2 mmol, 0.31 mL)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.05 mmol, 25.6 mg)
-
Anhydrous toluene, 5 mL
Procedure:
-
Setup: In a nitrogen-flushed, oven-dried flask, dissolve N-benzylideneaniline (181.2 mg) and B(C₆F₅)₃ (25.6 mg) in anhydrous toluene (5 mL).
-
Initiation: Add this compound (0.31 mL) to the solution at room temperature.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC or LC-MS until the imine is fully consumed.
-
Workup: Cool the reaction to room temperature and carefully add 1 M HCl (5 mL). Stir vigorously for 30 minutes to hydrolyze the N-silylamine intermediate.
-
Neutralization & Extraction: Basify the mixture with 2 M NaOH until pH > 10. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting N-benzylaniline by column chromatography.
Application III: Deoxygenation of Alcohols
A powerful extension of this methodology is the complete deoxygenation of certain alcohols to the corresponding alkanes. This transformation is particularly efficient for alcohols that can form stabilized carbocation intermediates, such as benzylic and tertiary alcohols.[7][8]
Mechanism & Workflow
The reaction is believed to proceed in two stages. First, the alcohol reacts with the activated silane to form a silyl ether. The silyl ether oxygen, activated by coordination to the silylium ion, departs to form a carbocation. This carbocation is then rapidly reduced by a hydride source, either from the hydridoborate anion or another equivalent of silane, to furnish the alkane product.[1]
Caption: Stepwise workflow for the deoxygenation of an alcohol to an alkane.
Experimental Protocol: Deoxygenation of 1-Phenylethanol
Materials:
-
1-Phenylethanol (1.0 mmol, 122.2 mg)
-
This compound (3.0 mmol, 0.42 mL)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.05 mmol, 25.6 mg)
-
Anhydrous DCM, 5 mL
Procedure:
-
Setup: To a dry, nitrogen-purged flask, add B(C₆F₅)₃ (25.6 mg) and dissolve in anhydrous DCM (5 mL).
-
Reagent Addition: Add 1-phenylethanol (122.2 mg) followed by the slow, dropwise addition of this compound (0.42 mL).
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid for benzylic alcohols. Monitor by GC-MS for the formation of ethylbenzene.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (2 x 10 mL).
-
Purification: Combine organic layers, dry over Na₂SO₄, filter, and carefully concentrate (the product, ethylbenzene, is volatile). The crude product is often of high purity but can be further purified by passing through a short plug of silica gel if necessary.
Safety and Handling Precautions
This compound (CAS: 760-32-7):
-
Hazards: Highly flammable liquid and vapor. Irritating to eyes, respiratory system, and skin.[9] Handle in a well-ventilated fume hood.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10][11] Ground and bond containers when transferring material. Use only non-sparking tools.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[9][11]
Tris(pentafluorophenyl)borane (CAS: 1109-15-5):
-
Hazards: Moisture-sensitive solid. Causes skin and serious eye irritation.
-
Handling: Handle in an inert atmosphere glovebox or using Schlenk techniques to avoid exposure to moisture.
-
PPE: Wear standard laboratory PPE, including safety glasses and gloves.
Conclusion
The combination of this compound and a catalytic amount of B(C₆F₅)₃ provides a powerful and versatile platform for metal-free reduction reactions. This system offers significant advantages in terms of mild reaction conditions, high chemoselectivity, and the avoidance of transition metal contaminants, making it highly attractive for applications in pharmaceutical and materials science. By understanding the underlying mechanism of silane activation, researchers can effectively apply this methodology to the reduction of carbonyls, imines, and the deoxygenation of alcohols, streamlining synthetic routes and producing high-purity compounds.
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Parks, D. J., Blackwell, J. M., & Piers, W. E. (1999). Studies on the Mechanism of B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Functions. Organometallics, 18(18), 3755-3765. [Link]
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ACS Publications. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. [Link]
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Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel B(C₆F₅)₃-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179–6186. [Link]
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Application Notes and Protocols: Diethylmethylsilane in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Diethylmethylsilane in Modern Synthesis
In the landscape of fine chemical and pharmaceutical synthesis, the demand for selective, mild, and efficient reagents is paramount. This compound ((C₂H₅)₂CH₃SiH), a member of the organosilane family, has emerged as a valuable and versatile reagent, offering a unique profile of reactivity and selectivity.[1][2] Its utility stems from the polarized silicon-hydrogen (Si-H) bond, which can act as a hydride donor, particularly when activated by a catalyst.[3][4] This reactivity, coupled with the stability and relatively low toxicity of the resulting silanol byproducts, makes this compound an attractive alternative to more aggressive metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[3]
This guide provides an in-depth exploration of the applications of this compound in key synthetic transformations, complete with detailed experimental protocols, mechanistic insights, and safety considerations. The information presented herein is intended to empower researchers to leverage the full potential of this reagent in their synthetic endeavors.
Core Applications of this compound
This compound's utility in fine chemical synthesis is primarily centered around two major classes of reactions:
-
Reductive Transformations: The controlled delivery of a hydride species allows for the selective reduction of a wide array of functional groups.
-
Hydrosilylation Reactions: The addition of the Si-H bond across unsaturated carbon-carbon bonds provides a powerful method for the synthesis of functionalized organosilanes.
This document will delve into the specifics of these applications, providing both the theoretical framework and practical guidance for their implementation in a laboratory setting.
Section 1: this compound in Reductive Transformations
The reduction of functional groups is a cornerstone of organic synthesis. This compound, often in the presence of a Brønsted or Lewis acid, or a transition metal catalyst, offers a mild and chemoselective approach to these transformations.[3][4][5] This method, often referred to as ionic hydrogenation, proceeds through the activation of the substrate, followed by hydride transfer from the silane.[3][6][7]
Mechanism of Ionic Hydrogenation
The general mechanism for the acid-catalyzed reduction of a carbonyl group is depicted below. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This activated intermediate is then susceptible to hydride attack from this compound.
Figure 1: Generalized mechanism of acid-catalyzed carbonyl reduction.
Reduction of Amides to Amines
The reduction of amides to amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. This compound, in conjunction with an iridium catalyst, provides an efficient method for this conversion, demonstrating high functional group tolerance.[8][9]
Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine
This protocol is adapted from the work of Brookhart and co-workers for the reduction of secondary amides.[8][9]
Materials:
-
Secondary amide (1.0 equiv)
-
[Ir(COE)₂Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer) (0.5 mol%)
-
This compound (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary amide (1.0 equiv) and [Ir(COE)₂Cl]₂ (0.5 mol%).
-
Dissolve the solids in anhydrous DCM to a concentration of approximately 0.2 M.
-
To the stirred solution, add this compound (4.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Data Presentation:
| Substrate Example | Catalyst Loading (mol%) | Silane Equiv. | Time (h) | Yield (%) |
| N-Benzylacetamide | 0.5 | 4.0 | 3 | >95 |
| N-Phenylbenzamide | 0.5 | 4.0 | 4 | 92 |
| Lactam (e.g., 2-pyrrolidinone) | 0.5 | 4.0 | 6 | 88 |
Note: The use of 2.0 equivalents of this compound can lead to the formation of the corresponding imine as the major product.[8]
Reduction of Nitriles to Primary Amines
The conversion of nitriles to primary amines is another valuable transformation. This compound can achieve this under transition-metal-free conditions, offering a mild alternative to traditional methods.[8]
Protocol 2: Transition-Metal-Free Silylative Reduction of Nitriles
This protocol is a general guideline based on the work of Chang and co-workers.[8]
Materials:
-
Nitrile (1.0 equiv)
-
This compound (3.0 equiv)
-
Potassium tert-butoxide (KOtBu) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the nitrile (1.0 equiv) and KOtBu (10 mol%) in anhydrous THF.
-
Add this compound (3.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at 60 °C and monitor by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Basify the aqueous layer with 2 M NaOH and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the primary amine.
Section 2: this compound in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a highly atom-economical method for creating carbon-silicon bonds.[10][11][12] This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium catalysts being the most common.[10][13][14] The resulting vinylsilanes or alkylsilanes are versatile intermediates in organic synthesis.[10][13]
Figure 2: General workflow for a catalytic hydrosilylation reaction.
Platinum-Catalyzed Hydrosilylation of Alkenes
Platinum-based catalysts, such as Karstedt's catalyst, are highly active for the hydrosilylation of alkenes, typically yielding the anti-Markovnikov addition product.[10]
Protocol 3: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene
Materials:
-
Terminal alkene (e.g., 1-octene) (1.0 equiv)
-
This compound (1.1 equiv)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt) (10-50 ppm Pt)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere, add the terminal alkene (1.0 equiv) and anhydrous toluene.
-
Add Karstedt's catalyst to the stirred solution.
-
Heat the reaction mixture to 60-80 °C.
-
Add this compound (1.1 equiv) dropwise from the dropping funnel over 30 minutes. An exotherm may be observed.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by GC or ¹H NMR for the disappearance of the alkene and silane starting materials.
-
Upon completion, cool the reaction to room temperature.
-
The product can often be purified by vacuum distillation.
Section 3: Safety and Handling of this compound
This compound is a highly flammable liquid and vapor.[15][16] It is crucial to handle this reagent with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles.[15]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[15]
-
Respiratory Protection: Use only in a well-ventilated fume hood.[15][16]
Handling and Storage:
-
Handling: Ground and bond containers when transferring material.[15][16] Use spark-proof tools and explosion-proof equipment.[15] Avoid contact with eyes, skin, and clothing.[15]
-
Storage: Keep away from sources of ignition.[15] Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[15][16]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15][16]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15]
-
Inhalation: Move to fresh air immediately.[15]
-
Ingestion: Wash mouth out with water.[15]
In all cases of exposure, seek immediate medical attention. [15][16]
Conclusion
This compound is a powerful and versatile reagent for fine chemical synthesis, offering mild and selective solutions for a range of important transformations. Its applications in reductive processes and hydrosilylation reactions make it a valuable tool for researchers in academia and industry. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this document, scientists can effectively and safely incorporate this compound into their synthetic strategies to access complex molecules with greater efficiency and control.
References
-
Doyle, M. P., & Byers, J. H. (1977). Silane reductions in acidic media. VI. Mechanism of organosilane reductions of carbonyl compounds. Transition state geometries of hydride transfer reactions. The Journal of Organic Chemistry, 42(13), 2271–2275. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved from [Link]
-
Gelest, Inc. (2015). DIMETHYLDIETHOXYSILANE, 98% Safety Data Sheet. Retrieved from [Link]
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-
Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
-
Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 15, 45524-45542. [Link]
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-
Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 15(85), 45524–45542. [Link]
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]
-
Maciejewska, G., & Marciniec, B. (2013). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. RSC Advances, 3(45), 23267-23275. [Link]
-
Gandon, V., & Bour, C. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. [Link]
-
Marciniec, B., & Maciejewski, H. (2006). Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. Journal of Applied Polymer Science, 101(3), 1956-1962. [Link]
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Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Gelest, Inc. (n.d.). Catalysts. Retrieved from [Link]
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Application Notes and Protocols for the Use of Diethylmethylsilane in Materials Science for Chemical Vapor Deposition
Introduction: The Role of Diethylmethylsilane in Advanced Thin Film Deposition
In the landscape of materials science, the synthesis of high-quality thin films is paramount for the advancement of semiconductor devices, protective coatings, and microelectromechanical systems (MEMS). Among the various deposition techniques, Chemical Vapor Deposition (CVD) stands out for its ability to produce uniform and conformal films. The choice of precursor is a critical determinant of the final film properties. This compound (DEMS) has emerged as a promising single-source precursor for the deposition of silicon-containing thin films, most notably silicon carbide (SiC). Its molecular structure, containing both silicon and carbon, and its favorable physicochemical properties make it an attractive alternative to traditional dual-source precursors or other organosilanes.
This application note provides a comprehensive guide for researchers and professionals on the utilization of this compound in CVD processes. We will delve into the fundamental properties of DEMS, provide detailed protocols for its application in SiC thin film deposition, discuss the underlying chemical mechanisms, and present expected film characteristics based on authoritative sources.
Physicochemical Properties of this compound (DEMS)
A thorough understanding of the precursor's properties is essential for designing a robust and reproducible CVD process. DEMS is a liquid organosilane with the chemical formula (C₂H₅)₂SiHCH₃. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₄Si | [1] |
| Molecular Weight | 102.25 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 78 °C | [2][3] |
| Density | 0.705 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.398 | [3] |
| Flash Point | -23 °C | [4] |
CVD of Silicon Carbide Thin Films Using DEMS: A Detailed Protocol
The following protocol is a representative procedure for the deposition of crystalline 3C-SiC thin films on silicon (Si) or sapphire (Al₂O₃) substrates using DEMS in a Metal-Organic Chemical Vapor Deposition (MOCVD) system. This protocol is based on established research and should be optimized for specific reactor geometries and desired film properties.[5]
Experimental Workflow
Step-by-Step Methodology
-
Substrate Preparation:
-
For Si (111) substrates, perform a standard RCA clean to remove organic and inorganic contaminants.
-
For sapphire (0001) substrates, degrease with organic solvents (e.g., acetone, isopropanol) followed by a deionized water rinse and drying with nitrogen.
-
Immediately load the cleaned substrates into the CVD reactor to minimize re-contamination.
-
-
CVD System Preparation and Deposition:
-
Evacuate the reactor to a base pressure of at least 1 x 10⁻⁶ Torr to ensure a clean deposition environment.
-
Introduce a high-purity carrier gas (e.g., hydrogen or argon) and stabilize the pressure at the desired deposition pressure. While some studies with DEMS have not used a carrier gas, its use is recommended for better process control.[5]
-
Ramp up the substrate heater to the deposition temperature. For crystalline 3C-SiC, a temperature range of 850-900 °C has been shown to be effective.[5]
-
Introduce DEMS vapor into the reactor. The precursor can be delivered using a bubbler with a carrier gas or a direct liquid injection system. The flow rate of DEMS should be carefully controlled to achieve the desired growth rate and film quality.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
After deposition, stop the DEMS flow and cool down the reactor to room temperature under an inert gas flow (e.g., argon or nitrogen) to prevent oxidation of the film.
-
Process Parameters
| Parameter | Recommended Range | Notes |
| Substrate Temperature | 850 - 900 °C | For crystalline 3C-SiC deposition.[5] Lower temperatures may result in amorphous films. |
| Reactor Pressure | 10 - 760 Torr (LPCVD to APCVD) | The optimal pressure will depend on the reactor design and desired film properties. |
| DEMS Flow Rate | To be optimized | Dependent on the delivery method (bubbler or DLI) and reactor volume. |
| Carrier Gas | H₂ or Ar | While not always used with DEMS, it can improve uniformity and process control.[5] |
| Deposition Time | Variable | Dependent on the desired film thickness and deposition rate. |
Deposition Mechanism: The Chemistry of SiC Formation from DEMS
The primary decomposition step is likely the homolytic cleavage of the Si-H or Si-C bonds, leading to the formation of highly reactive radical species. These radicals can then undergo further reactions in the gas phase and on the substrate surface, ultimately leading to the formation of a solid SiC network.
Characterization of DEMS-Derived SiC Thin Films
The quality and properties of the deposited SiC films should be thoroughly characterized using a suite of analytical techniques.
Structural Analysis: X-ray Diffraction (XRD)
XRD is a fundamental technique to determine the crystallinity and phase of the deposited film. For SiC films grown from DEMS at temperatures of 850-900 °C, the expected phase is cubic silicon carbide (3C-SiC). The XRD pattern should exhibit a prominent peak at approximately 35.7°, corresponding to the (111) plane of 3C-SiC.[7]
Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical bonding states of the film. For a stoichiometric SiC film, the atomic ratio of Si to C should be approximately 1:1. High-resolution scans of the Si 2p and C 1s core levels can confirm the formation of Si-C bonds. The Si 2p peak for SiC is typically observed around 100.4 eV, and the C 1s peak for SiC is around 283.0 eV. Surface oxidation can be identified by the presence of Si-O bonds at higher binding energies in the Si 2p spectrum and an O 1s peak.[8]
Morphological and Topographical Analysis: SEM and AFM
Scanning Electron Microscopy (SEM) provides high-magnification images of the film's surface morphology and cross-section, revealing information about grain size, shape, and film thickness. Atomic Force Microscopy (AFM) is used to quantify the surface roughness of the deposited film. Smooth surfaces are generally desirable for most applications. The surface roughness of CVD-grown SiC films can be on the order of a few nanometers.[5][9]
Electrical and Mechanical Properties
The electrical properties of the SiC films, such as resistivity and carrier concentration, can be measured using techniques like the four-point probe and Hall effect measurements.[10] The mechanical properties, including hardness and Young's modulus, can be determined by nanoindentation.[1][11] CVD-grown SiC films are known for their high hardness and mechanical robustness.
Safety and Handling of this compound
DEMS is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[4] It is crucial to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The CVD system should be equipped with safety features such as emergency shutdowns and proper exhaust ventilation. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable single-source precursor for the deposition of high-quality silicon carbide thin films via CVD. Its use allows for the growth of crystalline 3C-SiC at relatively low temperatures, making it suitable for a variety of applications in materials science. By carefully controlling the deposition parameters outlined in this guide, researchers can achieve reproducible and high-performance SiC films. As with any chemical process, a thorough understanding of the precursor's properties and adherence to safety protocols are essential for successful and safe experimentation.
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Growth of 3C-SiC Films on Si (111) and Sapphire (0001) Substrates by MOCVD. ResearchGate. Available at: [Link]
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"Low pressure chemical vapor deposition (LPCVD) of silicon carbide from" by Yi-Tong Shi. New Jersey Institute of Technology. Available at: [Link]
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Mechanical Properties of Chemical-Vapor-Deposited Silicon Carbide using a Nanoindentation Technique. ResearchGate. Available at: [Link]
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Mechanical Properties of Chemical Vapor Deposited SiC Coating Layer. ResearchGate. Available at: [Link]
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Diethylsilane. PubChem. Available at: [Link]
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Structural and electrical properties of MOCVD-grown scandium nitride thin films on sapphire, Si, GaN, and SiC. AIP Publishing. Available at: [Link]
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Novel Electrical Characterization of Thin 3C-SiC Films on Si Substrates. ResearchGate. Available at: [Link]
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Thin Films Surface Roughness: Atomic Force Microscopy (AFM). Asylum Research. Available at: [Link]
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Structural and electrical properties of MOCVD-grown scandium nitride thin films on sapphire, Si, GaN, and SiC. ResearchGate. Available at: [Link]
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Typical AFM and cross-sectional SEM images of 3C-SiC films deposited... ResearchGate. Available at: [Link]
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Mechanism of the thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. RSC Publishing. Available at: [Link]
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Application Note: Selective Reduction of Ketones with Diethylmethylsilane
Abstract: This document provides a comprehensive technical guide for the selective reduction of ketones to secondary alcohols using diethylmethylsilane (Et2MeSiH). Hydrosilylation offers a mild and highly selective alternative to traditional metal hydride reagents (e.g., LiAlH4, NaBH4), enabling the reduction of ketones in the presence of other sensitive functional groups. This guide details the underlying reaction mechanisms, provides a summary of substrate scope, outlines a detailed experimental protocol, and includes critical safety and handling information. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Advantage of Hydrosilylation
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis. While classic reagents like sodium borohydride are effective, their utility is often limited by a lack of chemoselectivity, posing challenges in the synthesis of complex molecules with multiple functional groups.[1][2][3]
Catalytic hydrosilylation, particularly using mild hydride donors like this compound, emerges as a powerful solution. This method involves the addition of a Si-H bond across the C=O double bond, typically facilitated by a catalyst.[4] The initial product is a silyl ether, which upon simple aqueous workup, yields the desired secondary alcohol. The key advantage lies in its tunable reactivity and high chemoselectivity, allowing ketones to be reduced while leaving esters, amides, and nitro groups untouched.[5]
Reaction Mechanism: Activating the Silane
The reduction does not proceed spontaneously; it requires activation of either the ketone or the silane. This is most commonly achieved with a catalytic amount of a strong Lewis acid or a transition metal complex.[6][7]
Lewis Acid Catalysis (e.g., B(C6F5)3): A prominent mechanism involves the activation of the silane rather than the carbonyl.[8] The strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C6F5)3), transiently abstracts a hydride from this compound to form a highly reactive silylium-like species ([Et2MeSi]+) and a borohydride complex ([HB(C6F5)3]−).[8] The electrophilic silicon of the silylium species coordinates to the ketone's oxygen atom. This activation facilitates the subsequent delivery of the hydride from the borohydride complex to the carbonyl carbon, completing the reduction.[8]
An interesting kinetic feature of this mechanism is that less basic substrates (ketones) are often hydrosilylated faster because higher concentrations of more basic substrates can lead to non-productive sequestration of the Lewis acid catalyst, inhibiting the crucial silane activation step.[8]
Substrate Scope and Reaction Conditions
This compound is effective for the reduction of a wide range of ketones. The choice of catalyst and solvent is crucial for optimal performance. Below is a representative summary.
| Substrate Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetophenone | B(C6F5)3 (2%) | Toluene | 25 | 1-3 | >95 | Fast and clean conversion.[8] |
| Cyclohexanone | B(C6F5)3 (2%) | CH2Cl2 | 0-25 | 2-4 | ~90 | Effective for aliphatic ketones.[9] |
| Benzophenone | InCl3 (5%) | THF | 65 | 12 | >90 | Alternative Lewis acids can be used.[10] |
| 4-Nitroacetophenone | B(C6F5)3 (2%) | CH2Cl2 | 25 | 4-6 | >95 | Nitro group is well-tolerated.[5] |
| Methyl 4-acetylbenzoate | B(C6F5)3 (2%) | Toluene | 25 | 3-5 | >95 | Ester group remains intact.[5][6] |
| α,β-Unsaturated Ketone | CuH (cat.) | Toluene | 0 | 1-2 | Variable | Can lead to 1,2- or 1,4-reduction depending on the catalyst system.[9] |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Detailed Experimental Protocol
This protocol describes a general procedure for the B(C6F5)3-catalyzed reduction of an aromatic ketone (e.g., acetophenone) on a 10 mmol scale.
4.1. Materials and Equipment:
-
Reagents: Acetophenone (1.20 g, 10 mmol), this compound (1.23 g, 1.5 mL, 12 mmol, 1.2 equiv.), Tris(pentafluorophenyl)borane (B(C6F5)3) (102 mg, 0.2 mmol, 2 mol%), Anhydrous Dichloromethane (CH2Cl2, 40 mL).
-
Equipment: 100 mL oven-dried, two-neck round-bottom flask, magnetic stirrer, argon/nitrogen inlet, rubber septa, syringes, TLC plates (silica gel), saturated aqueous NaHCO3 solution, brine, anhydrous MgSO4.
4.2. Safety Precautions:
-
This compound: Highly flammable liquid and vapor.[11] Irritating to eyes, respiratory system, and skin.[12] Handle in a well-ventilated fume hood away from ignition sources.[12][13][14] Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and neoprene or nitrile gloves.[12][13]
-
B(C6F5)3: Moisture-sensitive solid. Handle under an inert atmosphere.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations must be conducted in a fume hood.
4.3. Reaction Setup and Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add B(C6F5)3 (102 mg) followed by anhydrous CH2Cl2 (20 mL) via syringe. Stir until the catalyst is fully dissolved.
-
Add acetophenone (1.20 g, 10 mmol) to the solution via syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
Silane Addition: Add this compound (1.5 mL, 12 mmol) dropwise over 5 minutes using a syringe. Causality Note: Slow addition is recommended to control any initial exotherm and ensure efficient mixing.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the ketone spot and the appearance of a less polar silyl ether spot indicates conversion. The reaction is typically complete within 1-3 hours.
4.4. Workup and Purification:
-
Quenching: Once the reaction is complete (as judged by TLC), carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution (20 mL). Trustworthiness Note: The bicarbonate solution neutralizes the acidic catalyst and hydrolyzes the intermediate silyl ether to the final alcohol product. Vigorous gas evolution (H2) may occur as excess silane reacts; add cautiously.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude alcohol is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Experimental Workflow Visualization
Conclusion
The reduction of ketones using this compound offers a mild, efficient, and highly chemoselective method for the synthesis of secondary alcohols. Its tolerance for a wide array of functional groups makes it an invaluable tool in modern organic synthesis, particularly in the development of complex pharmaceutical intermediates. Proper understanding of the underlying mechanism and adherence to safety protocols are essential for successful implementation.
References
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Gelest, Inc. (2016, January 21). This compound Safety Data Sheet. [Link]
-
Kang, B. C., Shin, S. H., Yun, J., & Ryu, D. H. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters, 19, 6316-6319. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
-
Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. The Journal of Organic Chemistry, 65(10), 3090–3098. [Link]
-
Ji, W., et al. (2021). Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. eScholarship.org. [Link]
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Gelest, Inc. (2015, November 16). (DIETHYLAMINO)TRIMETHYLSILANE Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
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Gelest, Inc. (2021, July 26). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. [Link]
-
Selective reduction of aldehydes and ketones using a disilane as a terminal reductant. (2025, September 7). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). m-NITROETHYLBENZENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Hydrosilylation. [Link]
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Ferreira, M. J., & Guedes da Silva, M. F. C. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(11), 3299. [Link]
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Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]
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Name Reaction. (n.d.). C=O reduction to CH2. Retrieved from [Link]
-
Organic Chemistry. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
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Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]
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Application Notes: Diethylmethylsilane in Stereoselective Synthesis
Introduction: The Evolving Role of Organosilanes in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the pursuit of stereochemical control is paramount, particularly in the fields of pharmaceutical and materials science. Organosilanes, once primarily relegated to roles as protecting groups, have emerged as highly effective and versatile reagents in stereoselective transformations.[1][2] Diethylmethylsilane ((C₂H₅)₂CH₃SiH) is a prominent member of this class, valued for its favorable reactivity, handling characteristics, and its role as an efficient hydride source in catalytic reductions.
This guide provides an in-depth exploration of this compound's application in stereoselective synthesis, with a primary focus on the asymmetric hydrosilylation of prochiral ketones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss its significance in the broader context of drug discovery and development.
Core Application: Asymmetric Hydrosilylation of Prochiral Ketones
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in organic synthesis.[3] While various methods exist, metal-catalyzed asymmetric hydrosilylation offers a mild, highly selective, and operationally simple alternative to traditional stoichiometric reagents or high-pressure hydrogenations.[1][4] In this process, this compound serves as the stoichiometric reductant, transferring its hydride to a ketone substrate under the direction of a chiral catalyst.
Mechanistic Insight: The Copper Hydride (CuH) Catalytic Cycle
A particularly powerful and cost-effective method for this transformation involves the in situ generation of a chiral copper hydride ([L*CuH]) species.[1][5] This approach avoids the need to prepare and isolate often unstable catalyst complexes and leverages inexpensive copper salts.
The Causality Behind the Mechanism: The choice of a silane like this compound is critical. It not only provides the hydride for the reduction but also facilitates the generation of the active catalyst from a stable precatalyst (e.g., a copper(I) or copper(II) salt).[2] The silane undergoes a metathesis reaction with the copper precursor, forming the active LCuH complex and a silyl byproduct. The chiral ligand (L), typically a sophisticated phosphine ligand, creates a chiral pocket around the copper center. This chiral environment dictates the facial selectivity of hydride delivery to the prochiral ketone, leading to the formation of one enantiomer of the resulting silyl ether product in excess. Subsequent hydrolysis readily cleaves the silyl ether to furnish the desired chiral alcohol.
Diagram 1: Catalytic Cycle of Asymmetric Ketone Hydrosilylation
A visual representation of the key steps in the copper-hydride catalyzed asymmetric hydrosilylation of a prochiral ketone using this compound.
Caption: Catalytic cycle for CuH-mediated asymmetric ketone reduction.
Data Presentation: Substrate Scope and Performance
The copper-hydride catalyzed hydrosilylation using silanes like this compound is effective for a wide range of prochiral ketones. High yields and excellent enantioselectivities are consistently achieved, particularly for aryl alkyl ketones.
| Entry | Ketone Substrate | Chiral Ligand (L) | Silane | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R)-DTBM-SEGPHOS | PMHS | >95 | 98 | [5] |
| 2 | 2-Acetylnaphthalene | (R)-DTBM-SEGPHOS | PMHS | >95 | 97 | [5] |
| 3 | 1-Indanone | (R)-DTBM-SEGPHOS | PMHS | >95 | 96 | [5] |
| 4 | 4-Nitroacetophenone | (S)-P-PHOS | PhSiH₃ | 99 | 98 | [1] |
| 5 | 2-Butanone | (S,S)-Ph-BPE | Ph₂SiH₂ | 91 | 90 | [1] |
| 6 | Heteroaromatic Ketones | (S)-L4** | PMHS* | 85-98 | 88-96 | [1] |
*Polymethylhydrosiloxane (PMHS) is often used as an inexpensive and efficient silane surrogate. This compound provides comparable reactivity.[2] **(S)-L4 is (R)-(−)-DTBM-SEGPHOS.
Experimental Protocols
This section provides a representative, detailed methodology for the asymmetric hydrosilylation of a prochiral ketone.
Protocol 1: Copper-Catalyzed Asymmetric Hydrosilylation of Acetophenone
This protocol describes the in situ generation of a chiral copper hydride catalyst for the enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
Copper(II) Acetate (Cu(OAc)₂, anhydrous)
-
(R)-(-)-DTBM-SEGPHOS (Chiral Ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Acetophenone
-
This compound (Et₂MeSiH)
-
tert-Butanol (tBuOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for asymmetric hydrosilylation.
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add copper(II) acetate (1.0 mol%) and (R)-(-)-DTBM-SEGPHOS (1.1 mol%).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the ketone).
-
Add sodium tert-butoxide (4.0 mol%) and stir the resulting suspension at room temperature for 30 minutes. The causality here is the formation of a copper alkoxide complex which is a direct precursor to the active hydride catalyst.
-
-
Active Catalyst Generation:
-
Add tert-butanol (1.2 equivalents relative to the ketone).
-
Add this compound (1.5 equivalents). The mixture should be stirred for another 15-30 minutes. The silane reacts with the copper alkoxide to generate the active L*CuH species.[2]
-
-
Hydrosilylation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acetophenone (1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The low temperature is crucial for maximizing enantioselectivity by minimizing non-selective background reactions.
-
-
Workup and Hydrolysis:
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl. This step hydrolyzes the intermediate silyl ether to the final alcohol product and neutralizes the basic components.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis.
-
-
Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
-
Application in Drug Development
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a primary objective in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral alcohols is fundamental to this endeavor, as the hydroxyl group is a key functional handle and a common feature in many drug molecules.[6][7]
The use of this compound in copper-catalyzed asymmetric reductions provides a robust and scalable method for producing chiral alcohol intermediates.[1][] For example, the synthesis of intermediates for drugs like Ticagrelor, an antiplatelet medication, has been achieved using asymmetric hydrosilylation of a β-nitropropiophenone derivative, demonstrating the real-world applicability of this chemistry.[1] The mild conditions, use of inexpensive copper catalysts, and high selectivity make this methodology highly attractive for industrial-scale synthesis where cost, safety, and efficiency are critical.[2][]
Conclusion and Future Outlook
This compound, in conjunction with advanced chiral catalyst systems, represents a powerful tool for stereoselective synthesis. The copper-hydride catalyzed asymmetric reduction of ketones is a prime example of its utility, offering high efficiency, excellent enantioselectivity, and operational simplicity. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of practical and scalable catalytic methods will remain a key research focus. The continued exploration of new chiral ligands and the expansion of substrate scope will further solidify the role of organosilanes like this compound as indispensable reagents in the synthetic chemist's toolkit.
References
-
R. E. Gawley, J. R. Scheffer, Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development. [Link]
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B. H. Lipshutz, et al., Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest, Inc. [Link]
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Y. Zhang, et al., Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]
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J. F. Hartwig, et al., Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. PubMed Central. [Link]
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B. H. Lipshutz, et al., Chiral silanes via asymmetric hydrosilylation with catalytic CuH. PubMed. [Link]
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Various Authors, Copper hydride. Organic Chemistry Portal. [Link]
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J. Gajewy, J. Jurczak, Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. PubMed Central. [Link]
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C. Gunanathan, et al., Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones. National Institutes of Health. [Link]
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Scheme 47. Asymmetric Diethoxymethylsilane Hydrosilylation of Acetophenone Derivatives with Zn-(R,R)-L51. ResearchGate. [Link]
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S. Servi, et al., Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
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Various Authors, Chiral Organosilicon Compounds. ResearchGate. [Link]
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F. He, et al., Lewis-Base-Mediated Diastereoselective Silylations of Alcohols: Synthesis of Silicon-Stereogenic Dialkoxysilanes Controlled by Chiral Aryl BINMOLs. PubMed. [Link]
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A. Harris, et al., Copper-Catalyzed Selective Reduction of Aldehydes and Ketones Using a Disilane as a Terminal Reductant. ResearchGate. [Link]
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R. Angela, et al., Chiral organosilicon compounds in synthesis. Preparation and stereoselective alkylations of silylcinnamyl carbanions. ResearchGate. [Link]
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D. H. Ryu, et al., Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Chemistry Portal. [Link]
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C. G. Piscopo, V. Ritleng, M. W. C. Furer, Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]
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G. I. Nikonov, K. Revunova, Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. PubMed. [Link]
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Various Authors, Silanes. Organic Chemistry Portal. [Link]
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B. H. Lipshutz, et al., Copper hydride-catalyzed reduction of electron-deficient olefins. Semantic Scholar. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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S. Bienz, Stereoselective Transformations Starting with Chiral (Alkoxy)methyl-Substituted Organosilicon Compounds. CHIMIA. [Link]
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S. L. Buchwald, et al., Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. PubMed Central. [Link]
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T. Naito, Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE. [Link]
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C. Liu, et al., Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications (RSC Publishing). [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Diethylmethylsilane Chemistry
A Guide to Removing Silane Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the challenges that can arise during synthesis, particularly when dealing with silicon-based reagents. This guide is designed to provide you with in-depth technical assistance for a common hurdle: the removal of byproducts from reactions involving Diethylmethylsilane (DEMS).
Here, you will find troubleshooting advice and frequently asked questions, all structured to address the specific issues you may encounter in your work. My goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts of reactions involving this compound?
A1: The primary byproducts from this compound (DEMS) reactions are various forms of siloxanes.[1][2][3] These arise from the hydrolysis of DEMS, which can occur if trace amounts of water are present in the reaction mixture. The initial hydrolysis forms a silanol (Et2MeSiOH), which is highly reactive and readily condenses with other silanol molecules or unreacted DEMS to form disiloxanes (Et2MeSi-O-SiMeEt2) and longer-chain polysiloxanes.[1][4]
Q2: Why are these siloxane byproducts often difficult to remove?
A2: Siloxane byproducts pose a significant purification challenge for several reasons:
-
Polarity: They are generally non-polar, which can lead to co-elution with non-polar to moderately polar products during standard normal-phase chromatography.[1]
-
Volatility: While the parent DEMS is volatile (boiling point ~78°C), the resulting siloxane byproducts have higher boiling points, making simple evaporation ineffective for their removal.[5]
-
Invisibility on TLC: Siloxanes lack a UV chromophore, rendering them invisible under UV light on a TLC plate.[1] They also tend to stain poorly with common visualization agents like potassium permanganate.
Q3: How can I minimize the formation of these byproducts from the start?
A3: The most effective strategy is to prevent their formation by maintaining strictly anhydrous reaction conditions:
-
Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum immediately before use.[1]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to exclude atmospheric moisture.[1]
Troubleshooting Guides for Byproduct Removal
When prevention is not entirely successful, the following purification strategies can be employed.
Strategy 1: Aqueous Workup and Extraction
This is often the first line of defense and can be surprisingly effective, particularly if your desired product has functional groups that allow for its solubility to be manipulated.
Scenario: Your product is an amine.
Principle: This method exploits the basicity of the amine product. By acidifying the workup solution, the amine is protonated to form a water-soluble ammonium salt. The non-polar siloxane byproducts remain in the organic layer and can be separated. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into an organic solvent.[1]
Step-by-Step Protocol:
-
Quench Reaction: After the reaction is complete, cool the mixture to 0°C.
-
Dilute: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and extract two to three times with 1M aqueous HCl.[1] Combine the aqueous layers.
-
Wash Organic Layer (Optional): The organic layer, containing the siloxane byproducts, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate the byproducts for characterization if desired.
-
Basify Aqueous Layer: Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by slowly adding a base such as 6M NaOH or solid K2CO3.[1]
-
Final Extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4 or K2CO3, filter, and concentrate under reduced pressure to yield the purified amine.[1]
Caption: Workflow for Amine Purification via Acid-Base Extraction.
Strategy 2: Chromatographic Purification
When extraction methods are not suitable or insufficient, column chromatography is the next logical step. However, the non-polar nature of siloxanes requires careful consideration of the stationary and mobile phases.
Troubleshooting Common Chromatography Issues:
-
Co-elution with Non-polar Products:
-
Solution 1: Use a Less Polar Mobile Phase. If your product is more polar than the siloxane byproducts, using a highly non-polar eluent system (e.g., pentane/diethyl ether or hexane/toluene) can help retain the product on the column while the siloxanes elute more quickly.
-
Solution 2: Reverse-Phase Chromatography. If your product is sufficiently polar, reverse-phase chromatography (C18 silica) can be highly effective. The non-polar siloxanes will be strongly retained by the stationary phase, while a polar mobile phase (e.g., acetonitrile/water or methanol/water) elutes the desired product.
-
-
Invisibility on TLC:
-
Solution: Staining Techniques. While challenging, some stains can visualize siloxanes. A potassium permanganate stain, followed by gentle heating, can sometimes reveal siloxanes as faint white or yellow spots against a purple background. Anisaldehyde or ceric ammonium molybdate (CAM) stains may also be effective. It is crucial to run a TLC of the crude material alongside a pure sample of your product to differentiate the spots.
-
Step-by-Step Protocol for Flash Column Chromatography:
-
Dry Loading: For optimal separation, adsorb the crude product onto a small amount of silica gel or Celite. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add the adsorbent, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a column with silica gel using the initial, least polar eluent mixture.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity as needed to elute your product. Collect fractions and analyze by TLC (using an appropriate stain) or another suitable analytical technique.
Caption: Dry Loading Workflow for Flash Chromatography.
Strategy 3: Distillation
For thermally stable, non-polar products, distillation can be a viable, scalable purification method.
Principle: This technique separates compounds based on differences in their boiling points.[6] Since DEMS has a relatively low boiling point (78 °C), it can be removed from higher-boiling products.[5] However, the resulting siloxane byproducts will have higher boiling points that may be close to that of your product.[7]
Considerations:
-
Fractional Distillation: For compounds with close boiling points, fractional distillation is necessary to achieve good separation.
-
Vacuum Distillation: If your product is high-boiling or thermally sensitive, distillation under reduced pressure is required to lower the boiling points of the components.
| Compound | Boiling Point (°C) | Notes |
| This compound (DEMS) | 78[5] | Can be removed by simple distillation if the product is much higher boiling. |
| Siloxane Byproducts | Variable, generally >150 | Boiling points increase with chain length. Can be difficult to separate from products with similar boiling points.[7] |
Strategy 4: Chemical Conversion of Byproducts
In some challenging cases, it may be easier to chemically alter the silane byproducts to facilitate their removal.
Principle: One approach involves converting the residual hydrosilanes into chlorosilanes by reacting them with a hydrogen halide. This increases their boiling points, which can aid in separation by distillation.[8][9] Another method for removing siloxanes from an organic phase is to induce their precipitation by heating with a base, such as potassium or sodium hydroxide.[10][11]
Note: These methods are more specialized and should be approached with a thorough understanding of the reactivity of your desired product under the reaction conditions.
Conclusion
The removal of silane byproducts, particularly siloxanes, from reactions involving this compound is a common challenge that can be overcome with a systematic approach. By understanding the chemical nature of these byproducts and the principles behind various purification techniques, you can design an effective strategy for isolating your desired product with high purity. Always begin with the simplest and most direct methods, such as aqueous workup and extraction, before moving to more complex techniques like chromatography and distillation.
References
- Huppmann, R., Lohoff, H. W., & Schroder, H. F. (1996). Cyclic siloxanes in the biological waste water treatment process- Determination, quantification and possibilities of elimination. Fresenius' journal of analytical chemistry, 354(1), 66-71.
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Silicones Europe. (n.d.). Chemistry - Distillation. Retrieved from [Link]
- Google Patents. (n.d.). EP0748810A1 - Process for removing silanes from by-product stream.
- Vainiotalo, P., & Zitting, A. (1993). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of chromatography.
- Google Patents. (n.d.). EP0543665A1 - Siloxane purification.
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Wasson-ECE Instrumentation. (n.d.). Silanes Analysis. Retrieved from [Link]
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- Google Patents. (n.d.). WO2012069467A1 - Process for removing siloxane-based derivatives from a liquid organic phase.
- Google Patents. (n.d.). WO1998047946A1 - Process for purifying siloxane.
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Vainiotalo, P., & Zitting, A. (1993). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved from [Link]
- Wong, C. P., & Urasaki, N. (1999). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components and Packaging Technologies, 22(3), 443-447.
-
European Patent Office. (n.d.). Process for removing silanes from by-product stream. Retrieved from [Link]
- Reina, J., et al. (2002). Treatment of siloxanes in biogas: Origin, effect and management. 9° Congreso Mediterráneo de Ingeniería Química. Barcelona- España.
- Henn, A., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1431.
- Eremin, A. V., et al. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Plasma, 6(4), 582-594.
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Biogas & Gases Technologies. (2023). SILOXANE REMOVAL. Retrieved from [Link]
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Reddit. (2022). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove.... r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase.
- Gelest, Inc. (2016).
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National Center for Biotechnology Information. (n.d.). Diethyl(methyl)silane. PubChem. Retrieved from [Link]
- Soreanu, G., et al. (2011). Approaches concerning siloxane removal from biogas * A review.
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Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
- Muñoz, R., et al. (2021). Siloxanes removal in a two-phase partitioning biotrickling filter. Bioresource technology, 330, 124976.
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ResearchGate. (2015). How to chemically remove silane molecules which are covalently bound to silica surface?. Retrieved from [Link]
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ResearchGate. (2022). Hydrolytic polycondensation of diethoxymethylsilane under pressure. Retrieved from [Link]
- Stein, J., et al. (2021).
- Goryachev, A., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2759.
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ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]
- Wacker Chemie AG. (2015). Final Report Determination of Physico-chemical Properties of [Trade Name] (CAS No. 2031-62-1).
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Reddit. (2024). Removing remaining triphenylsilane in hydrosilylation reaction. r/Chempros. Retrieved from [Link]
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Ataman Kimya. (n.d.). SILOXANE. Retrieved from [Link]
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Silicones Europe. (n.d.). THE UNIQUE PROPERTIES OF SILOXANES. Retrieved from [Link]
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YouTube. (2023). Silane Hydrolysis (EN). Retrieved from [Link]
- Asăndulesa, M., et al. (2015). SURFACE PROPERTIES OF SILOXANE-BASED SURFACTANTS CONTAINING TROMETHAMOL UNITS. Revue Roumaine de Chimie, 60(5-6), 469-476.
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Technical Support Center: Diethylmethylsilane in Organic Synthesis
Welcome to the technical support center for Diethylmethylsilane (DEMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during organic synthesis with DEMS. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound.
Q1: What is this compound (Et₂MeSiH) and what are its primary applications?
This compound is a versatile organosilicon compound widely used as a mild reducing agent and a hydrosilylating agent in organic synthesis. Its key applications include:
-
Reductions: Chemoselective reduction of carbonyl compounds (aldehydes, ketones, esters, amides), imines, and other functional groups.[1]
-
Hydrosilylation: Addition of the Si-H bond across unsaturated bonds like alkenes and alkynes, typically catalyzed by transition metals.[2]
-
Protecting Group Chemistry: Although less common than other silanes, it can be used to introduce a silyl ether protecting group.
Q2: What are the most common side reactions associated with this compound?
The principal side reactions encountered with DEMS are hydrolysis, redistribution (scrambling), and in the context of specific reactions, dehydrogenative silylation and alkene isomerization.[2][3] Understanding the conditions that promote these pathways is the first step in troubleshooting.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
Hydrolysis is a frequent issue, leading to the formation of siloxanes which can complicate purification. To minimize hydrolysis:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. All glassware should be oven-dried or flame-dried under an inert atmosphere.[3][4]
-
Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as argon or nitrogen, using Schlenk techniques or a glovebox.[3][4]
-
Purify DEMS: If you suspect contamination, distill this compound under reduced pressure before use.[3]
Section 2: Troubleshooting Guide - Specific Issues and Solutions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low Yield of Desired Product and Formation of a White Precipitate or Gel
Q: I'm performing a reduction of an ester to an alcohol using DEMS and a Lewis acid catalyst. My yield is low, and I've noticed a white, insoluble material forming in the reaction flask. What is likely happening and how can I fix it?
A: The formation of a white precipitate or gel is a classic sign of hydrolysis of this compound.[3] The silane has likely been exposed to moisture, leading to the formation of diethylmethylsilanol (Et₂MeSiOH). These silanols can then condense to form polymeric siloxanes, which are often insoluble in common organic solvents.[3]
Troubleshooting Protocol: Mitigating Hydrolysis
1. Rigorous Drying of Apparatus and Reagents:
- Glassware: Oven-dry all glassware at a minimum of 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[4]
- Solvents: Use freshly distilled anhydrous solvents. If using commercially available anhydrous solvents, ensure the bottle has been properly sealed and stored.
- Substrate and Catalyst: Ensure your substrate and catalyst are anhydrous. Dry solids in a vacuum oven if their stability permits.
2. Inert Atmosphere Technique:
- Assemble your reaction apparatus while hot and immediately place it under a positive pressure of dry argon or nitrogen.
- Use rubber septa on all openings and transfer all reagents via syringe or cannula.
3. Reaction Quench:
- At the end of the reaction, excess DEMS can be quenched by the slow, dropwise addition of a protic solvent like isopropanol at 0 °C. This controlled quench prevents the violent evolution of hydrogen gas and the uncontrolled formation of siloxanes.
Issue 2: Formation of Unexpected Silane Byproducts in the Reaction Mixture
Q: During a transition-metal-catalyzed reaction, my NMR analysis shows the presence of other silanes like triethylsilane and dimethyl(ethyl)silane in addition to my starting this compound. Why is this happening?
A: You are likely observing a redistribution or scrambling reaction .[3] In the presence of certain catalysts, particularly some transition metals or strong Lewis acids/bases, the alkyl and hydride substituents on the silicon atom can exchange, leading to a mixture of different silanes.[3] This can reduce the concentration of your desired reagent and complicate the reaction.
Troubleshooting Protocol: Preventing Redistribution Reactions
1. Catalyst Selection:
- If you suspect the catalyst is promoting redistribution, screen for alternatives. For example, some iridium or titanocene catalysts are known to promote these reactions.
- Avoid strong Lewis acids or bases if they are not essential for the desired transformation.
2. Temperature Control:
- Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Redistribution reactions often have a higher activation energy than the desired reaction.
3. Monitor Reaction Time:
- Do not let the reaction run for an unnecessarily long time, as this can increase the extent of side reactions. Monitor the reaction progress by TLC, GC, or NMR and quench it as soon as the starting material is consumed.
Table 1: Catalyst Influence on Redistribution
| Catalyst Type | Tendency for Redistribution | Suggested Action |
| Iridium Complexes | Can be high[1] | Screen different iridium catalysts or consider other metals. |
| Titanocene Derivatives | Known to catalyze redistribution[3] | Use a different catalyst class if possible. |
| Platinum Catalysts | Generally lower for redistribution | A good starting point for hydrosilylation. |
| Strong Lewis Acids | Can promote scrambling | Use the mildest effective Lewis acid. |
| Strong Bases | Can promote scrambling[3] | Avoid if possible, or use a non-nucleophilic base. |
Issue 3: Incomplete Conversion and Formation of Vinylsilane in Hydrosilylation
Q: I am attempting a hydrosilylation of a terminal alkene with DEMS and a platinum catalyst, but I'm getting a mixture of the desired alkylsilane, unreacted alkene, and a vinylsilane byproduct. How can I improve the selectivity?
A: This is a common issue in hydrosilylation and points to two competing side reactions: alkene isomerization and dehydrogenative silylation .[2]
-
Alkene Isomerization: The catalyst can cause the terminal double bond to migrate to an internal, less reactive position.
-
Dehydrogenative Silylation: This side reaction produces a vinylsilane and hydrogen gas.[2]
Troubleshooting Protocol: Optimizing Hydrosilylation
1. Catalyst Choice and Loading:
- While Karstedt's catalyst is highly active, it can sometimes promote isomerization. Consider screening other platinum catalysts or rhodium-based catalysts which may offer different selectivity.[2]
- Use the lowest effective catalyst loading. Higher loadings can sometimes favor side reactions.
2. Temperature and Reaction Time:
- Lowering the reaction temperature can often disfavor both isomerization and dehydrogenative silylation.
- Monitor the reaction closely and stop it upon completion to prevent further side reactions.
3. Substrate to Silane Ratio:
- Optimizing the stoichiometry can be beneficial. A slight excess of the silane may help drive the reaction to completion and suppress dehydrogenative silylation.
Diagram 1: Competing Pathways in Hydrosilylation
Caption: Competing reaction pathways in the hydrosilylation of an alkene with this compound.
Issue 4: Unwanted Reactions with Protic Solvents or Acidic/Basic Functional Groups
Q: I am trying to reduce a ketone that also has a carboxylic acid group in the molecule. The reaction is not working well, and I see gas evolution. What is the problem?
A: this compound can react with protic functional groups, such as carboxylic acids, alcohols, and even primary/secondary amines, especially in the presence of a catalyst. The Si-H bond will react with the acidic proton to release hydrogen gas. Protic solvents will also react with DEMS.[5]
Functional Group Compatibility:
-
Tolerated: Ethers, esters (can be reduced under forcing conditions), amides (can be reduced), halides, nitro groups.[1][6]
-
Reactive: Alcohols, carboxylic acids, primary and secondary amines, thiols. These groups will be silylated or cause decomposition of the silane.
Troubleshooting Protocol: Managing Functional Group Incompatibility
1. Protection Strategy:
- Protect reactive functional groups before performing the reaction with DEMS. For example, protect a carboxylic acid as an ester or an alcohol as a silyl ether (using a different, more robust silane).
2. Solvent Choice:
- Always use aprotic solvents such as THF, diethyl ether, toluene, or dichloromethane. Avoid protic solvents like methanol or water.
3. Order of Addition:
- If a reaction requires an acidic or basic additive, consider the order of addition carefully. It may be beneficial to add the silane last, after all other components are mixed, to minimize direct reaction with the additive.
Diagram 2: Troubleshooting Logic for DEMS Reactions
Caption: A logical workflow for troubleshooting common side reactions with this compound.
Section 3: Purification Strategies
Q: How can I effectively remove siloxane byproducts from my reaction mixture?
A: Siloxane byproducts are notoriously difficult to remove due to their non-polar nature and lack of a UV chromophore, making them invisible on TLC plates under UV light.[7]
Purification Protocol:
-
Aqueous Workup: A standard aqueous workup can help remove some of the more polar silanol intermediates.
-
Column Chromatography:
-
Siloxanes often co-elute with non-polar products.[7]
-
Use a less polar eluent system if your product's polarity allows.
-
Sometimes, a gradient elution starting with a very non-polar solvent can help separate the siloxanes.
-
-
Acidic or Basic Wash: If your product is an amine, an acid wash (e.g., 1M HCl) will protonate the amine, moving it to the aqueous layer while the non-polar siloxanes remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.[7]
-
Fluoride Treatment: In challenging cases, treating the crude product with a fluoride source like tetrabutylammonium fluoride (TBAF) can convert the siloxane byproducts into more polar and easily separable Si-F compounds.[3]
-
Distillation or Crystallization: If your product is thermally stable and has a significantly different boiling point or solubility from the siloxane byproducts, these methods can be highly effective.
References
-
Triethylsilane (TES). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]
-
Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (2023). MDPI. Retrieved January 4, 2024, from [Link]
-
Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane. (2024). Organic & Biomolecular Chemistry. Retrieved January 4, 2024, from [Link]
-
Diethylsilane. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]
-
Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. (2004). Science Alert. Retrieved January 4, 2024, from [Link]
-
Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved January 4, 2024, from [Link]
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Handling and storage of Diethylmethylsilane to prevent degradation
A Guide to Proper Handling, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for Diethylmethylsilane (DEMS). As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but the rationale behind them. This compound is a valuable reagent in synthetic chemistry, but its utility is directly linked to its purity. Understanding its reactivity is the first step toward successful experimentation. This guide addresses the common challenges and questions that arise when working with this air- and moisture-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it require special handling?
This compound (C₅H₁₄Si) is an organohydridosilane, a class of compounds characterized by a silicon-hydrogen (Si-H) bond.[1] This bond is the source of its reactivity and, consequently, its instability in the presence of air and moisture.[1][2] It is a highly flammable liquid that can cause skin, eye, and respiratory irritation.[2][3] Therefore, specialized handling techniques are not just recommended; they are essential for both experimental success and laboratory safety.[4][5]
Q2: I'm new to using air-sensitive reagents. What are the absolute basics for handling DEMS?
The two fundamental principles are:
-
Exclusion of Atmosphere: DEMS must never be exposed to ambient air. This is achieved by working under a dry, inert atmosphere, such as high-purity nitrogen or argon.[1][5][6]
-
Use of Dry Equipment: All glassware and equipment must be scrupulously dried to remove adsorbed moisture, which can readily degrade the reagent.[7][8]
For routine use, this involves techniques like using a Schlenk line or a glovebox and transferring the liquid with dry, inert-gas-flushed syringes or cannulas.[8][9]
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, DEMS should be stored in a tightly sealed container under a dry, inert atmosphere.[1][10] Recommended storage is in a cool, dry place, often refrigerated at 2-8°C, away from sources of ignition.[3][11] Many suppliers provide DEMS in specialized bottles with septa (e.g., AcroSeal™ or Sure/Seal™ bottles) that are designed for the easy withdrawal of the reagent via syringe without compromising the inert headspace.[4][9]
Troubleshooting Guide: Preventing and Identifying Degradation
Degradation is the most common cause of failed reactions involving DEMS. This section provides solutions to specific problems you might encounter.
| Problem/Observation | Potential Cause | Recommended Action & Explanation |
| Sluggish or incomplete reaction | Reagent Degradation: The Si-H bond, which is the reactive site for many applications, has been consumed by reaction with moisture or oxygen. | Verify Purity: Before use, analyze a small aliquot of the DEMS via FTIR or ¹H NMR (see QC protocols below). A diminished or absent Si-H peak (~2150 cm⁻¹) in the FTIR spectrum is a clear sign of degradation.[12] |
| White, gel-like precipitate in the bottle | Hydrolysis and Polymerization: Exposure to moisture has hydrolyzed the DEMS to form diethylmethylsilanol (Et₂MeSiOH), which then self-condenses to form polysiloxanes. | Discard the Reagent: The reagent is no longer pure DEMS and the precipitates are insoluble siloxane polymers. Do not attempt to use the remaining liquid, as its concentration will be unknown and it will be contaminated with soluble oligomers. The bottle should be safely quenched and disposed of according to your institution's guidelines.[7] |
| Noticeable pressure buildup in a sealed container | Hydrogen Gas Evolution: DEMS reacts with water or alcohols, especially in the presence of alkalis, metal salts, or precious metals, to generate flammable hydrogen gas.[1] | Vent Safely: Handle the container with extreme caution in a well-ventilated fume hood, away from ignition sources. If possible, cool the container before slowly and carefully venting the pressure using a needle attached to a bubbler. The reagent is compromised and should be disposed of. |
| Inconsistent results between experiments | Incremental Degradation: The septum on the storage bottle may be failing from repeated punctures, allowing small amounts of air and moisture to enter over time. | Implement Best Practices: Use a fresh needle for each transfer.[9] For frequently used bottles, consider flushing the headspace with dry inert gas periodically. Note the date of first use on the bottle and monitor its performance over time.[13] Change the septum if it appears worn or cored out.[9] |
Diagram of DEMS Degradation Pathway
The primary degradation mechanism for this compound is hydrolysis, followed by condensation. This process consumes the active Si-H bond and forms inert siloxane polymers.
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Protocols
Protocol 1: Standard Transfer of DEMS using Inert Atmosphere Technique
This protocol describes the transfer of DEMS from a Sure/Seal™-style bottle to a reaction flask under an inert atmosphere.[8][9]
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed reaction flask sealed with a rubber septum
-
Dry gas-tight syringe with a new, oven-dried needle (18-21 gauge)
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Prepare Glassware: Ensure your reaction flask is oven- or flame-dried and has been cooled to room temperature under a positive pressure of inert gas (e.g., via a gas line or balloon).[7][14]
-
Prepare Syringe: Oven-dry the syringe and needle separately. Allow them to cool in a desiccator. Assemble the syringe and flush it thoroughly with inert gas by drawing at least 10 full volumes of gas from a separate inerted flask and expelling it into the hood.[7][14]
-
Pressurize Reagent Bottle: Puncture the septum of the DEMS bottle with a needle connected to your inert gas line. Ensure the gas flow is gentle, just enough to create a slight positive pressure (you should see a slightly increased bubble rate in your bubbler).
-
Withdraw Reagent: Puncture the septum of the DEMS bottle with your prepared syringe needle. Insert the needle tip below the liquid level. Slowly pull back the plunger to draw the desired volume of liquid. It is good practice to pull a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer.[14]
-
Transfer to Reaction Flask: Remove the syringe from the reagent bottle and quickly insert it into the septum of your reaction flask.
-
Deliver Reagent: First, depress the plunger to add the inert gas buffer, which will equalize the pressure. Then, push the plunger to deliver the DEMS liquid to the reaction.
-
Clean Up: Immediately and carefully clean the syringe and needle. A common method is to quench any residual reagent by drawing up and expelling a quenching agent (like isopropanol) followed by water, all within a fume hood.[7][9]
Protocol 2: Quality Control Check by FTIR Spectroscopy
A quick check by Fourier Transform Infrared (FTIR) spectroscopy can confirm the integrity of the Si-H bond before use.[12]
Procedure:
-
In a glovebox or under a steady stream of inert gas, place a small drop of DEMS onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
-
Analysis:
-
Good Quality DEMS: A strong, sharp absorbance peak should be present around 2150 cm⁻¹ , which is characteristic of the Si-H stretch.[12]
-
Degraded DEMS: This Si-H peak will be significantly diminished or absent. A new, broad, and very strong peak will appear in the 1000-1100 cm⁻¹ region, corresponding to the Si-O-Si stretch of the siloxane polymer.[15][16]
-
Diagram: Troubleshooting Workflow for Suspected DEMS Degradation
If a reaction is failing, follow this logical progression to diagnose the issue.
Caption: A decision tree for troubleshooting this compound quality.
References
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Diethyl(hexyl)methylsilane.
- Gelest, Inc. (2016). Safety Data Sheet: this compound.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
- American Chemical Society. (n.d.). Development of Techniques in Organometallic Chemistry. ACS Symposium Series.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- American Chemical Society. (n.d.). Experimental Organometallic Chemistry. ACS Publications.
- Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Diethylsilane.
- TWIN-TEK (SINGAPORE) PTE LTD. (n.d.). Protea Siloxane Measurement in Land-Fill Gas via FTIR.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Shin-Etsu Chemical Co., Ltd. (n.d.). What precautions should be taken when storing silane coupling agents?
- Alfa Aesar. (2025). Safety Data Sheet - Diethylsilane.
- Benchchem. (n.d.). Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).
- Chemistry LibreTexts. (2022). Inert Atmospheric Methods.
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- 16. twintek.com [twintek.com]
Common impurities in commercial Diethylmethylsilane
Welcome to the Technical Support Center for Diethylmethylsilane (DEMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound in your experiments. Our goal is to equip you with the knowledge to anticipate and resolve common issues related to impurities and handling, ensuring the integrity and success of your research.
Introduction to this compound and Its Common Impurities
This compound (CAS No. 760-32-7) is a versatile organosilicon compound widely employed as a mild reducing agent in organic synthesis, particularly for hydrosilylation reactions. Its efficacy is highly dependent on its purity. Commercial this compound is most commonly synthesized via a Grignard reaction, which, while effective, can introduce several types of impurities that may impact your experimental outcomes. Understanding the origin and nature of these impurities is the first step in troubleshooting and ensuring reproducible results.
The primary synthesis route involves the reaction of Dichloromethylsilane with Ethylmagnesium bromide.[1] This process, along with subsequent workup and storage, can lead to a range of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: The most prevalent impurities typically originate from the synthesis and handling of this compound. These can be categorized as follows:
-
Unreacted Starting Materials and Intermediates: Dichloromethylsilane is a common precursor and can be present in trace amounts if the reaction does not go to completion.
-
Grignard-Related Byproducts: Residual magnesium halides (e.g., MgCl₂, MgBr₂, MgClBr) from the Grignard reagent can persist in the final product if the workup is incomplete.
-
Products of Side Reactions:
-
Siloxanes: this compound is sensitive to moisture and can hydrolyze to form disiloxanes and other polymeric siloxanes. This is often the most problematic impurity as it can interfere with catalytic reactions.
-
Redistribution Products: In the presence of certain catalysts or elevated temperatures, this compound can undergo redistribution (disproportionation) reactions to yield other silanes, such as Triethylsilane and Dimethyl(ethyl)silane.
-
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF), commonly used in Grignard reactions, may be present in trace amounts.
Q2: How can these impurities affect my reaction?
A2: The impact of impurities can range from negligible to catastrophic for a given reaction.
-
Siloxanes: These are particularly detrimental in catalytic reactions like hydrosilylation.[2][3] They can coat the surface of metal catalysts, leading to deactivation and reduced reaction rates or complete inhibition.
-
Magnesium Halides: These inorganic salts are generally less problematic for the reaction chemistry itself but can affect the physical properties of the this compound and complicate product purification.
-
Other Silanes: The presence of other hydrosilanes can lead to a mixture of products and complicate the analysis and purification of your desired compound.
-
Solvent Residues: While often present in small amounts, residual solvents can interfere with certain sensitive reactions or analytical techniques.
Q3: My reaction with this compound is sluggish or fails to initiate. What should I suspect?
A3: If your reaction is not proceeding as expected, catalyst poisoning by siloxane impurities is a primary suspect, especially in hydrosilylation reactions.[2] Ensure that your this compound and all other reagents and solvents are scrupulously dried. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent atmospheric moisture from hydrolyzing the silane.
Q4: I'm observing unexpected byproducts in my reaction. Could impurities in this compound be the cause?
A4: Yes. If your starting material contains other reactive silanes from redistribution reactions, these can participate in the reaction to generate undesired byproducts. A thorough analysis of the starting this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify any such impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reactivity in a catalytic reaction (e.g., hydrosilylation) | Siloxane impurities poisoning the catalyst. | 1. Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Purify this compound: If siloxane contamination is suspected, purify the this compound by fractional distillation before use. 3. Increase Catalyst Loading: As a temporary workaround, a modest increase in catalyst loading may overcome partial poisoning, but purification of the silane is the preferred solution. |
| Formation of a white precipitate or gel during the reaction | Hydrolysis of this compound due to moisture. | 1. Strict Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for all manipulations. 2. Check Solvent and Reagent Purity: Ensure all other reaction components are anhydrous. |
| Inconsistent reaction yields or product ratios | Variable levels of impurities in different batches of this compound. | 1. Analyze Each New Batch: Perform a GC-MS analysis on each new bottle of this compound to assess its purity before use. 2. Standardize Purification: If purity is inconsistent, implement a standard purification protocol (e.g., fractional distillation) for all batches. |
| Difficulty in product purification | Co-elution of siloxane byproducts with the desired product. | 1. Acidic or Basic Workup: In some cases, a mild acidic or basic wash can convert siloxanes to more polar silanols, which are easier to separate by chromatography. 2. Fluoride Treatment: Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) can cleave Si-O bonds, converting siloxanes into species that are more readily removed. |
Analytical and Purification Protocols
Experimental Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of impurities in this compound.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 1% v/v) in an anhydrous, inert solvent such as hexane or toluene.
- Use a gas-tight syringe for all transfers to minimize exposure to air and moisture.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating common impurities.
- Inlet: Split/splitless inlet at 250 °C with a split ratio of 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
- Scan Mode: Full scan.
3. Data Analysis:
- Identify the main peak corresponding to this compound.
- Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
- Quantify impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent). For more accurate quantification, use internal or external standards.
Experimental Protocol 2: Purification of this compound by Fractional Distillation
This protocol is for the laboratory-scale purification of this compound to remove less volatile impurities like siloxanes and higher-boiling silanes.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[4][5]
- Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
- Use a heating mantle and a magnetic stirrer for controlled heating and smooth boiling.
2. Distillation Procedure:
- Charge the distilling flask with the impure this compound and a magnetic stir bar.
- Begin heating the flask gently.
- Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
- Collect a small forerun, which may contain more volatile impurities.
- Collect the main fraction at the boiling point of this compound (approximately 78 °C). The temperature at the distillation head should remain constant during the collection of the pure fraction.
- Stop the distillation before the flask runs dry to avoid the concentration of potentially hazardous residues.
3. Storage:
- Store the purified this compound in a sealed, dry container under an inert atmosphere.
Visualizing the Problem: Impurity Origins and Troubleshooting
Caption: Workflow from synthesis to troubleshooting for this compound.
References
Sources
Technical Support Center: Troubleshooting Low Yields in Diethylmethylsilane Mediated Reactions
Welcome to the Technical Support Center for Diethylmethylsilane (DEMS) mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common challenges encountered during the use of DEMS, a versatile and efficient organosilane reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEMS) and what are its primary applications in organic synthesis?
A1: this compound, with the chemical formula (C₂H₅)₂SiHCH₃, is an organosilane compound featuring a reactive silicon-hydride (Si-H) bond. It is primarily utilized as a mild and selective reducing agent in various organic transformations.[1] Its key applications include:
-
Hydrosilylation: The addition of the Si-H bond across unsaturated bonds like alkenes and alkynes, typically catalyzed by transition metals.[2][3]
-
Reductive Etherification: The conversion of aldehydes and ketones to ethers in a one-pot reaction with an alcohol.[4]
-
Reduction of Functional Groups: DEMS can selectively reduce a range of functional groups, often in the presence of a catalyst.[5][6] This includes the reduction of amides to imines or amines.[5]
Q2: How should I handle and store this compound?
A2: this compound is a highly flammable liquid and vapor that may form explosive mixtures with air.[7] It is also moisture-sensitive and can release small amounts of flammable hydrogen gas upon contact with alkalis, water, or alcohols, especially in the presence of metal salts.[7] Therefore, it is crucial to:
-
Handle in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[7]
-
Ground all equipment to prevent static discharge.[7]
Q3: What are the most common catalysts used with DEMS for hydrosilylation reactions?
A3: A variety of transition metal complexes are effective catalysts for hydrosilylation reactions using DEMS. The choice of catalyst is critical as it influences reaction rate, regioselectivity, and stereoselectivity.[2] Commonly used catalysts include:
-
Platinum-based catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active and widely used.[2][8][9] They often favor the formation of the anti-Markovnikov product with terminal alkenes.[2]
-
Rhodium-based catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) and other rhodium complexes are also highly effective.[2][10]
-
Ruthenium-based catalysts: Complexes like [Cp*Ru(MeCN)₃]PF₆ are particularly useful for the hydrosilylation of alkynes.[2][10]
-
Other transition metals: Iron, cobalt, and nickel complexes are also being explored as lower-cost alternatives.[9]
Troubleshooting Guide: Low Reaction Yields
Low yields in DEMS-mediated reactions can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is a common problem that often points to issues with the catalyst or the reaction environment.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solutions & Protocol |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling, leading to a loss of catalytic activity.[8] | Solution: Use a fresh batch of catalyst. Protocol: For platinum-based catalysts, it is often beneficial to use a freshly prepared stock solution. For example, a stock solution of Karstedt's catalyst in anhydrous toluene can be prepared and stored under an inert atmosphere. |
| Catalyst Poisoning | Impurities in the reagents or solvents, such as sulfur compounds, phosphorus compounds, or amines, can bind to the catalyst's active site and deactivate it.[8] | Solution: Purify all reagents and use anhydrous solvents. Protocol: Ensure all glassware is flame-dried before use.[2] Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Substrates should be purified by distillation or chromatography to remove potential inhibitors. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to facilitate the reaction at a practical rate.[8] | Solution: Gradually increase the catalyst loading. Protocol: Start with the recommended catalyst loading (typically 5-50 ppm for platinum catalysts).[8] If no reaction is observed, increase the loading incrementally (e.g., in 5-10 ppm steps) while monitoring the reaction progress by TLC, GC, or NMR. |
| Low Reaction Temperature | Many hydrosilylation and reduction reactions require an initial input of energy to overcome the activation barrier.[8] | Solution: Gently heat the reaction mixture. Protocol: If no exotherm is observed upon addition of the catalyst, slowly warm the reaction to 50-80°C.[8] Monitor the internal temperature carefully, as some reactions can become highly exothermic once initiated. |
Troubleshooting Workflow for Low/No Conversion
Caption: A step-by-step decision tree for troubleshooting low or no conversion in DEMS reactions.
Issue 2: Incomplete Reaction and Stalling
Sometimes a reaction will start but fail to proceed to completion, leaving a significant amount of starting material.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solutions & Protocol |
| Suboptimal Stoichiometry | An incorrect ratio of DEMS to the substrate can result in the limiting reagent being fully consumed before the other reactant.[8] | Solution: Optimize the DEMS-to-substrate ratio. Protocol: Typically, a slight excess of the silane (1.1-1.2 equivalents) is used.[2] Perform small-scale experiments with varying ratios (e.g., 1.0, 1.1, 1.2, 1.5 equivalents of DEMS) to find the optimal stoichiometry for your specific substrate. |
| Catalyst Decomposition | Over time, especially at elevated temperatures, the catalyst can decompose into an inactive form, such as platinum black.[8] | Solution: Add a fresh portion of the catalyst. Protocol: If the reaction stalls, add another small portion of the catalyst (e.g., 5-10 ppm) to the reaction mixture. If the reaction restarts, it is a strong indication of catalyst decomposition. In some cases, using a ligand that stabilizes the catalyst can be beneficial. |
| Inhibitor Formation | A side product of the reaction could be acting as an inhibitor for the catalyst. | Solution: This is a more complex issue that may require a change in reaction conditions or catalyst. Protocol: Consider lowering the reaction temperature to disfavor the formation of the inhibitory side product. Alternatively, screen different catalysts (e.g., switching from a platinum to a rhodium catalyst) that may be less susceptible to inhibition by the specific side products.[11] |
Issue 3: Formation of Significant Side Products
The formation of side products not only lowers the yield of the desired product but also complicates purification.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solutions & Protocol |
| Alkene Isomerization | In hydrosilylation reactions, the catalyst can sometimes promote the migration of the double bond in the alkene substrate, leading to a mixture of regioisomeric products.[8] | Solution: Lower the reaction temperature and/or screen different catalysts. Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Different catalysts have different propensities for causing isomerization; for example, ruthenium catalysts may offer different selectivity compared to platinum catalysts.[11] |
| Dehydrogenative Silylation | This side reaction produces a vinylsilane and hydrogen gas, competing with the desired hydrosilylation.[8][12] | Solution: This side reaction is often favored at higher temperatures. Protocol: Similar to alkene isomerization, lowering the reaction temperature can help to minimize dehydrogenative silylation. The choice of catalyst can also have a significant impact on the selectivity between hydrosilylation and dehydrogenative silylation.[12] |
| Over-reduction | In the reduction of functional groups like amides or esters, the desired intermediate (e.g., imine or aldehyde) can be further reduced to the amine or alcohol.[5][13] | Solution: Carefully control the stoichiometry of DEMS and the reaction time. Protocol: Use a precise amount of DEMS (e.g., 2 equivalents for the reduction of a secondary amide to an imine).[5] Monitor the reaction closely by an appropriate analytical technique (TLC, GC, NMR) and quench the reaction as soon as the starting material is consumed to prevent over-reduction. |
General Protocol for a Trial Hydrosilylation Reaction
This protocol provides a starting point for the hydrosilylation of an alkene with DEMS using Karstedt's catalyst.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., argon or nitrogen).[2]
-
Reagent Addition: To the flask, add the alkene (1.0 equivalent) and anhydrous toluene (to make a ~0.5 M solution).
-
Silane Addition: Add this compound (1.1 equivalents) to the stirred solution via syringe.[2]
-
Catalyst Addition: Add Karstedt's catalyst (10 ppm solution in anhydrous toluene) dropwise via syringe. An exotherm may be observed.[8]
-
Reaction Monitoring: Monitor the reaction by TLC or GC. If no reaction occurs at room temperature, gently heat the mixture to 50-60°C.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtering the solution through a short plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by vacuum distillation or column chromatography.[4][14]
Reaction Mechanism: The Chalk-Harrod Mechanism for Hydrosilylation
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2][8] Understanding this mechanism can provide insights into potential side reactions and how to avoid them.
Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
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Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
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Changfu Chemical. (n.d.). The Many Applications of Triethylsilane: From Synthesis to Industry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Triethylsilane in Modern Organic Synthesis: A Focus on Reduction and Deprotection. Retrieved from [Link]
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Loh, L., Knopf, G., & Schmidt, B. V. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 539. [Link]
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Curran, D. P., & DeShong, P. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(8), 1438–1444. [Link]
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National Center for Biotechnology Information. (n.d.). Diethylsilane. PubChem Compound Database. Retrieved from [Link]
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Kumar, R., & Sharma, V. (2022). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 12(50), 32455-32483. [Link]
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Organic Syntheses. (n.d.). Retrieved from [Link]
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Danheiser, R. L., Nowick, J. S., Lee, J. H., Miller, R. F., & Huboux, A. H. (1991). (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses, 70, 1. [Link]
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Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]
-
Ghorai, S., & Raj, G. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Catalysts, 11(11), 1332. [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3639–3651. [Link]
-
Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (1957). 1-DIETHYLAMINO-3-BUTANONE. Organic Syntheses, 37, 18. [Link]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Navigating the Nuances of Moisture: A Technical Support Guide for Diethylmethylsilane Reactivity
Welcome to the technical support center for Diethylmethylsilane (DEMS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of how moisture can impact the reactivity of this compound, leading to troubleshooting strategies grounded in solid scientific principles. This resource is structured as a dynamic question-and-answer forum to directly address the challenges you may encounter.
I. Troubleshooting Guide: When Reactions Go Awry
This section is dedicated to identifying and resolving specific issues that can arise during experiments involving this compound, with a primary focus on the detrimental effects of moisture.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a white, insoluble precipitate. What's happening?
Answer:
This is a classic symptom of moisture contamination. This compound is highly susceptible to hydrolysis. The Si-H bond in this compound is the reactive site for its intended purpose, often as a reducing agent. However, in the presence of water, a competing and often rapid reaction occurs.
Causality:
-
Hydrolysis: Water molecules will attack the silicon center of this compound, leading to the cleavage of the Si-H bond and the formation of Diethylmethylsilanol (Et₂MeSiOH). This reaction consumes your active reagent, directly contributing to lower yields of your desired product.
-
Condensation: The newly formed silanol is unstable and will readily condense with other silanol molecules or unreacted this compound. This process releases water, which can then hydrolyze more this compound, creating a chain reaction. The resulting products are polysiloxane oligomers or polymers. These siloxanes are often insoluble in common organic solvents and precipitate out as a white solid.[1]
Visualizing the Problem:
Caption: Impact of moisture on this compound reactions.
Troubleshooting Protocol:
-
Solvent and Reagent Purity Check:
-
Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through activated alumina columns, or using a solvent purification system).
-
Rationale: Commercially available "anhydrous" solvents can still contain parts-per-million (ppm) levels of water, which is sufficient to initiate hydrolysis. It is best practice to verify water content, for instance, by Karl Fischer titration.[2]
-
-
Glassware Preparation:
-
Action: All glassware must be flame-dried under vacuum or oven-dried at a high temperature (e.g., 120-150 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[2]
-
Rationale: Glass surfaces readily adsorb atmospheric moisture.[2] Simply air-drying is insufficient for moisture-sensitive reactions.
-
-
Inert Atmosphere:
-
Action: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. Utilize Schlenk line techniques or a glove box for all manipulations.
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel.
-
Question 2: My reaction is complete, but I'm struggling to purify my product from a greasy, co-eluting byproduct. How can I remove these siloxane residues?
Answer:
The greasy byproduct is almost certainly the polysiloxanes formed from the hydrolysis of this compound. These can be notoriously difficult to separate from desired products by standard column chromatography due to their variable polarity and often poor visualization on TLC plates.
Purification Strategies:
| Method | Procedure | Rationale | Reference |
| Aqueous/Acidic Wash | During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). | This can help to protonate any residual silanols, potentially increasing their aqueous solubility. | General Knowledge |
| Fluoride Treatment | Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to the crude reaction mixture and stir for a short period before workup. | Fluoride ions have a high affinity for silicon and can cleave Si-O bonds, potentially breaking down the polysiloxanes into smaller, more easily removable fragments. | [3] |
| Precipitation and Filtration | If the desired product is soluble in a non-polar solvent (e.g., hexane, pentane) and the siloxane is not, dissolving the crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane) followed by the addition of the non-polar solvent can precipitate the siloxane. | This exploits the differential solubility of the product and the siloxane byproduct. | General Knowledge |
| Basic Alumina Chromatography | Use basic alumina instead of silica gel for column chromatography. | The more basic nature of alumina can sometimes provide better separation of siloxanes from organic compounds, especially if the desired product is an amine. | General Knowledge |
Experimental Protocol: Fluoride Treatment for Siloxane Removal
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Add a 1 M solution of TBAF in THF (1.1 equivalents relative to the this compound used) dropwise to the stirred reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Proceed with the standard aqueous workup.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess the purity of the crude product by ¹H NMR before proceeding with further purification if necessary.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and reactivity of this compound.
Q1: How does moisture affect the reducing power of this compound?
A: Moisture directly diminishes the reducing power of this compound by consuming the active Si-H bonds through hydrolysis.[4] This not only reduces the stoichiometry of the available reducing agent but can also introduce byproducts that may interfere with the reaction or catalyst. In catalytic reductions, the formation of siloxanes can sometimes encapsulate and deactivate the catalyst.[5]
Q2: Can this compound be used as a moisture scavenger?
A: While this compound does react with water, it is generally not a good choice as a dedicated moisture scavenger in a reaction. The hydrolysis produces silanols and subsequently polysiloxanes, which, as discussed, can complicate purification.[6][7] More suitable moisture scavengers, such as molecular sieves or other reactive silanes like chlorotrimethylsilane, are preferred as their byproducts are often more easily removed.[6][7]
Q3: How can I detect the presence of siloxane byproducts in my reaction mixture?
A:
-
¹H NMR: Siloxanes often exhibit broad signals in the upfield region of the spectrum, typically between 0.0 and 0.5 ppm, corresponding to the methyl and ethyl groups on the silicon. The presence of Si-OH groups from silanols can sometimes be observed as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
²⁹Si NMR: This is a more definitive technique. This compound will have a characteristic chemical shift. Upon hydrolysis to diethylmethylsilanol, a new peak will appear. As condensation proceeds to form siloxanes, a series of new peaks corresponding to different siloxane linkages (D units) will emerge.[8][9][10][11][12]
Q4: What is the acceptable level of water in solvents for reactions with this compound?
A: The acceptable water content is highly dependent on the specific reaction, its stoichiometry, and the sensitivity of the substrate and catalyst. For many applications, a water content of <50 ppm in the solvent is a good target. For highly sensitive reactions, aiming for <10 ppm is advisable.[2] It is crucial to use freshly dried solvents and handle them under an inert atmosphere to maintain low water levels.
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound reactions.
III. References
-
Alam, T. M., Assink, R. A., & Loy, D. A. (1999). INVESTIGATION OF HYDROLYSIS AND CONDENSATION IN ORGANICALLY MODIFIED SOL-GEL SYSTEMS: 29 SI NMR AND THE INEPT SEQUENCE'. MRS Online Proceedings Library Archive, 435.
-
Volochnyuk, D. M., Ryabukhin, S. V., Plaskon, A. S., & Grygorenko, O. O. (2009). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Synthesis, 2009(22), 3719-3743.
-
Larson, G. L., & Fry, J. L. (2008). Ionic and Organometallic-Catalyzed Organosilane Reductions. Organic Reactions, 1-737.
-
Babonneau, F., & Sorarù, G. D. (2001). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of the European Ceramic Society, 21(10-11), 2165-2169.
-
Caddick, S., & Jenkins, D. M. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest, Inc.
-
Chandrasekhar, S., Reddy, C. R., & Ahmed, M. (2000). A new protocol for the efficient removal of siloxane byproducts in organic synthesis. Synlett, (11), 1655-1656.
-
Sudhakar, S., & Chandrasekhar, S. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Molecules, 24(9), 1799.
-
Denmark, S. E. (Ed.). (2008). Organic Reactions (Vol. 71). John Wiley & Sons.
-
Gelest, Inc. (n.d.). Organosilane Reducing Agents.
-
ResearchGate. (2017). Which is the best anhydrous organic solvent?
-
Mazur, M., et al. (2000). The time evolution of the sol-gel process: 29Si NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Applied Magnetic Resonance, 18(2), 187-197.
-
Marciniec, B. (Ed.). (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 519.
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
-
Mazur, M., et al. (2000). The time evolution of the sol-gel process: 29Si NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate.
-
ResearchGate. (2018). Application of vinyltrimethoxy silane as moisture scavenger for the high reactive 2k polyurethane coatings: Physicochemical and kinetic studies.
-
Gelest, Inc. (n.d.). Applying a Silane Coupling Agent.
-
ResearchGate. (2023). How are the silane solution stabilised?
-
Gelest, Inc. (n.d.). Applying Silanes.
-
Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane.
Sources
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Organosilane Chemistry [chemistry.msu.edu]
- 4. organicreactions.org [organicreactions.org]
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- 9. Investigation of Hydrolysis and Condensation in Organically Modified Sol-Gel Systems: 29SI NMR and the INEPT Sequence† | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 10. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Diethylmethylsilane (DEMS) Reductions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-reduction
Frequently Asked Questions (FAQs)
Q1: What is Diethylmethylsilane (DEMS) and why is it used as a reducing agent?
This compound (DEMS) is an organosilicon compound featuring a silicon-hydrogen (Si-H) bond. This bond is weakly polarized, making the hydrogen atom "hydridic" in nature.[1] This allows DEMS to act as a mild and selective hydride donor, offering a safer and more manageable alternative to more reactive metal hydride reagents like lithium aluminum hydride (LiAlH₄).[1][2][3] Its utility is particularly notable in the reduction of carbonyl compounds and imines.[4]
Q2: My primary goal is to reduce a secondary amide to an imine, but I'm consistently getting the fully reduced secondary amine. What is causing this over-reduction?
The reduction of a secondary amide with a hydrosilane like DEMS is a stepwise process. The amide is first reduced to an imine intermediate, which can then be further reduced to the corresponding secondary amine.[2][5][6][7] Over-reduction occurs when the reaction conditions favor the second reduction step. Several factors can contribute to this, including incorrect stoichiometry of DEMS, prolonged reaction times, elevated temperatures, or inappropriate catalyst loading.[2]
Q3: How can I selectively stop the reduction at the imine stage?
Achieving selectivity for the imine is a classic case of kinetic versus thermodynamic control. The imine is the kinetic product (formed faster), while the amine is often the more stable thermodynamic product.[8][9][10] To isolate the imine, you must control the reaction to favor the kinetic pathway. The most critical factor is the stoichiometry of the silane. Using precisely 2.0 equivalents of diethylsilane is often sufficient to form the imine, which can then be isolated.[5][6][7][11] Using a larger excess (e.g., 4.0 equivalents) will drive the reaction to the fully reduced amine.[5]
Q4: What is the role of the catalyst in controlling selectivity?
Catalysts, typically transition metal complexes like those of iridium (e.g., [Ir(COE)₂Cl]₂), are often necessary to activate the Si-H bond and facilitate the reduction.[2][5][6][7] While the catalyst is essential for the reaction to proceed efficiently, its loading must be optimized. A lower catalyst loading can sometimes slow the overall reaction rate, providing a wider window to stop the reaction after the formation of the imine before significant over-reduction occurs.[2]
Q5: Can reaction temperature be used to control over-reduction?
Yes, temperature is a critical parameter. Lowering the reaction temperature generally favors the kinetic product.[9][10] By running the reaction at a reduced temperature (e.g., 0 °C or room temperature, depending on the substrate's reactivity), you can decrease the rate of the second reduction step (imine to amine) more significantly than the first (amide to imine), thus enhancing selectivity for the imine.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete over-reduction to the amine. | 1. Excess DEMS: Stoichiometry is the most common culprit. 2. Prolonged Reaction Time: The longer the reaction runs, the more chance for the imine to be reduced. 3. High Temperature: Favors the thermodynamically stable amine product. | 1. Strict Stoichiometric Control: Use no more than 2.0-2.2 equivalents of DEMS. Perform a small-scale titration or use a calibrated syringe for accurate addition. 2. Monitor Reaction Progress: Use TLC, GC-MS, or in-situ IR to track the disappearance of the starting material and the formation of the imine. Quench the reaction as soon as the starting material is consumed. 3. Reduce Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless necessary for amide activation. |
| A mixture of imine and amine is obtained. | 1. Sub-optimal Stoichiometry: Slightly more than 2 equivalents of DEMS may have been used. 2. Reaction Monitoring: The reaction may have been allowed to proceed slightly too long. 3. Byproduct-Mediated Reduction: Byproducts from the initial reduction, such as disiloxanes (e.g., (Et₂HSi)₂O), can also act as reducing agents for the imine.[2] | 1. Fine-tune Stoichiometry: Perform a small optimization screen from 1.8 to 2.2 equivalents of DEMS. 2. Quench Promptly: As soon as the starting amide is consumed, quench the reaction. See the recommended quenching protocol below. 3. Use Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Moisture can lead to silane decomposition and the formation of reactive byproducts. |
| Low or no conversion of the starting amide. | 1. Inactive Catalyst: The catalyst may have degraded. 2. Insufficient Activation: The reaction temperature may be too low for a particularly stable amide. 3. Inhibitors Present: Certain functional groups (e.g., nitro, nitrile) can sometimes inhibit the catalyst.[5] | 1. Use Fresh Catalyst: Use freshly purchased or properly stored catalyst. 2. Controlled Heating: If no reaction occurs at room temperature, slowly increase the temperature to 40-50 °C and monitor closely. 3. Substrate Compatibility: Check for incompatible functional groups on your substrate. A different catalyst system may be required. |
| Difficult purification due to siloxane byproducts. | Hydrolysis of DEMS: Exposure of DEMS or silyl ether intermediates to moisture during the reaction or workup leads to the formation of viscous, often chromatographically challenging, siloxane oligomers. | 1. Anhydrous Workup: Perform the initial quench and extraction under anhydrous or near-anhydrous conditions. 2. Fluoride Treatment: Silyl byproducts can often be cleaved by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or HF-Pyridine, converting them to more polar and easily separable species.[12] 3. Acidic/Basic Wash: A mild acidic or basic wash can sometimes hydrolyze silyl ethers to more polar silanols, aiding in their removal. |
Visualizing the Reaction Pathway and Troubleshooting Logic
Stepwise Reduction of a Secondary Amide
Caption: Stepwise reduction of a secondary amide with DEMS.
Troubleshooting Decision Tree for Over-reduction
Caption: Decision tree for troubleshooting over-reduction issues.
Experimental Protocol: Selective Reduction of a Secondary Amide to an Imine
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Secondary amide (1.0 eq.)
-
This compound (DEMS) (2.1 eq.)
-
Iridium catalyst (e.g., [Ir(COE)₂Cl]₂) (0.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the secondary amide (1.0 eq.) and the iridium catalyst (0.5 mol%) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DEMS Addition: Slowly add this compound (2.1 eq.) to the stirred solution via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction to prevent over-reduction. This can be achieved by carefully adding a few drops of water or a saturated aqueous solution of NaHCO₃ at 0 °C. Caution: Silanes can evolve hydrogen gas upon contact with protic sources.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude imine can be purified by silica gel column chromatography. If siloxane byproducts are problematic, a fluoride workup prior to chromatography may be beneficial.
References
-
Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(28), 11304–11307. [Link]
-
Organic Chemistry Portal. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Diethyl(hexyl)methylsilane and Triethylsilane as Reducing Agents. BenchChem Technical Guides.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Ghosh, A., et al. (2016). Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes. PMC. [Link]
-
Cheng, C., & Brookhart, M. (2012). Iridium-catalyzed reduction of secondary amides to secondary amines and imines by diethylsilane. PubMed. [Link]
- Cholewiak, A. (n.d.). Chemoselective reduction of amides to imines. Synthetic applications of the developed transformation.
- Gelest. (n.d.). Silane Reduction of... Technical Library.
-
Poblotzki, J., et al. (2018). Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. Chemical Science. [Link]
-
MDPI. (2023). Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for CO₂ Hydrosilylation Reactions. BenchChem Technical Guides.
- Howells, D. (2017). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints.
-
Li, X., et al. (2022). Control over Selectivity in Alkene Hydrosilylation Catalyzed by Cobalt(III) Hydride Complexes. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
-
Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diethylsilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Kawasaki, Y., et al. (2016). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne. Journal of the American Chemical Society. [Link]
- Shingate, B. B., et al. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. PMC.
- Besley, E., et al. (2012). Controlling the Regioselectivity of the Hydrosilylation Reaction in Carbon Nanoreactors. Angewandte Chemie.
-
Royal Society of Chemistry. (2023). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. New Journal of Chemistry. [Link]
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Shingate, B. B., et al. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances. [Link]
-
Buchwald, S. L., et al. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development. [Link]
- ResearchGate. (2025). The effect of deposition temperature on the structure and electrical properties of low- k film using Diethoxymethylsilane (DEMS) prepared by plasma enhanced chemical vapor deposition. Request PDF.
- Shingate, B. B., et al. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.
- qualitas1998.net. (2013).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. BenchChem Technical Guides.
- PubMed Central. (2020). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC.
-
Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]
-
Bakthan Singaram, et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. PubMed. [Link]
- ResearchGate. (n.d.). Silanes as Reducing Reagents in Radical Chemistry. Request PDF.
- PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PMC.
- Dalton Transactions Blog. (2025). 2025 Dalton Transactions Highlights.
- ResearchGate. (2025). Shifting-order type kinetics may explain diethylsilane pyrolysis to silicon carbide deposition.
- ResearchGate. (2025).
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Technical Support Center: Catalyst Poisoning in Diethylmethylsilane Reactions
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving Diethylmethylsilane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions with this versatile silane. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrosilylation reaction with this compound is sluggish or has completely stalled. What are the likely causes?
A1: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. This occurs when impurities in your reaction mixture bind to the active sites of the catalyst, rendering it inactive.[1][2] Common culprits include residual impurities in your this compound, olefin substrate, or solvent. Other potential issues could be suboptimal reaction temperature or catalyst concentration.
Q2: What are the most common catalyst poisons I should be aware of in this compound reactions?
A2: For platinum- and palladium-based catalysts, which are frequently used in hydrosilylation, common poisons include:
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Nitrogen compounds: Amines, nitriles, and nitro compounds.[4]
-
Phosphorus compounds: Phosphines and phosphites.
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Heavy metals and their salts: Lead, arsenic, and mercury.[5][6]
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Organotin compounds.
These substances can originate from the starting materials, solvents, or even from previous reactions in the same glassware.
Q3: How can I quickly check if my this compound or other reagents are poisoned?
A3: A simple small-scale test reaction can be a quick diagnostic tool. Run a parallel reaction with a fresh, high-purity batch of this compound and your catalyst under ideal conditions. If this control reaction proceeds as expected while your experimental reaction fails, it strongly suggests the presence of a poison in one of your reagents.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: In many cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst. Regeneration methods typically fall into two categories: thermal and chemical treatment.[7] Thermal regeneration involves heating the catalyst to burn off organic poisons, while chemical regeneration uses specific reagents to remove the poisoning species.[7] However, prevention is always the most effective strategy.
In-Depth Troubleshooting Guides
Issue 1: Reaction Fails to Initiate or Shows No Conversion
This is often a clear indication of a potent catalyst poison present from the start of the reaction.
Troubleshooting Workflow:
Sources
Navigating Diethylmethylsilane Reactions: A Technical Support Guide for Researchers
Welcome to the technical support center for work-up procedures involving Diethylmethylsilane (DEMS). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the effective work-up of reactions utilizing this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
A: this compound (Et₂MeSiH) is a hydrosilane reagent frequently employed as a reducing agent in organic synthesis. Its applications include the reduction of a variety of functional groups such as aldehydes, ketones, esters, and amides. It is also a key reagent in hydrosilylation reactions of alkenes and alkynes.
Q2: What are the most common challenges encountered during the work-up of reactions involving this compound?
A: The primary challenge is the formation of siloxane byproducts. This compound is sensitive to moisture and can hydrolyze, especially under acidic or basic conditions, to form diethylmethylsilanol (Et₂MeSiOH). This silanol can then self-condense to form oligomeric or polymeric siloxanes ([-Si(Et)₂Me-O-]n). These byproducts are often difficult to separate from the desired product due to their variable polarity and poor visualization on TLC plates.
Q3: How can I quench a reaction containing unreacted this compound?
A: Quenching should be performed cautiously in a well-ventilated fume hood. A common method is the slow, dropwise addition of the reaction mixture to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the remaining silane. For reactions sensitive to aqueous work-up, quenching can be achieved by the slow addition of an alcohol, such as methanol or isopropanol, at a low temperature (e.g., 0 °C).
Q4: My product is sensitive to both acid and base. How can I remove siloxane byproducts?
A: In such cases, a neutral work-up is crucial. After quenching, if possible, perform a standard aqueous work-up with deionized water and brine washes. For purification, flash column chromatography on silica gel is often effective. Siloxanes are generally less polar than many organic products and will elute first. Using a gradient elution can improve separation. Alternatively, for non-polar products, filtration through a plug of silica gel or treatment with activated carbon can be effective in removing siloxane residues.
Q5: I am having trouble visualizing the siloxane byproducts on my TLC plate. What staining techniques can I use?
A: Siloxanes are often UV-inactive and do not stain well with common visualization agents like potassium permanganate or iodine. A p-anisaldehyde stain can sometimes be effective. To prepare the stain, dissolve 1.5 g of p-anisaldehyde, 2.5 mL of sulfuric acid, and 1 mL of acetic acid in 50 mL of ethanol. After dipping the TLC plate, gentle heating is required for visualization.
Troubleshooting Guides for Specific this compound Reactions
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines. This compound, often in the presence of a Lewis or Brønsted acid, is an effective reducing agent for the intermediate imine or iminium ion.
Common Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient activation of the carbonyl or imine. | Ensure anhydrous conditions. Consider using a stronger Lewis acid or increasing the reaction temperature. |
| Formation of side products | Over-reduction or reaction of the silane with the solvent. | Use a less reactive silane or lower the reaction temperature. Ensure the solvent is compatible with the reaction conditions. |
| Difficult purification | Co-elution of the product with siloxane byproducts. | See the detailed work-up protocol below. Consider derivatizing the amine product to alter its polarity for easier separation. |
Detailed Work-up Protocol for Reductive Amination
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NaHCO₃ or a mild acid like citric acid to quench any remaining acid catalyst and unreacted silane. Be aware of potential gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective for separating the desired amine from less polar siloxane byproducts.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation is the addition of a Si-H bond across a double or triple bond, a reaction often catalyzed by transition metals like platinum or ruthenium.
Common Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield | Catalyst deactivation or inefficient reaction conditions. | Ensure strict anhydrous and inert atmosphere conditions. Screen different catalysts and solvents. |
| Mixture of regioisomers | Non-selective catalyst or reaction conditions. | The choice of catalyst is critical for regioselectivity. For example, some platinum catalysts favor the anti-Markovnikov product.[1] |
| Siloxane contamination | Hydrolysis of the silane reagent or product. | Follow the detailed work-up protocol to minimize exposure to water. |
Detailed Work-up Protocol for Hydrosilylation
-
Catalyst Removal (if applicable): If a homogeneous catalyst is used, it may need to be removed. This can sometimes be achieved by filtration through a short plug of silica gel or Celite®.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Purification: The crude product can often be purified by vacuum distillation if it is sufficiently volatile and thermally stable. Alternatively, flash column chromatography on silica gel is a common method. As with other reactions, the siloxane byproducts are typically less polar.
Deprotection of Silyl Ethers
While this compound is not a standard reagent for silyl ether deprotection, under certain conditions, particularly with Lewis acids, it can participate in or influence such transformations. The primary challenge remains the removal of silicon-containing byproducts.
Common Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete deprotection | Insufficiently strong Lewis acid or harsh reaction conditions required. | Screen different Lewis acids and reaction temperatures. |
| Product degradation | The product may be sensitive to the Lewis acid used. | Use a milder Lewis acid or shorter reaction times. |
| Persistent siloxane contamination | Formation of stable siloxane oligomers. | Consider a fluoride-based work-up (see below). |
Specialized Work-up: Fluoride Treatment for Stubborn Siloxane Removal
For cases where siloxane byproducts are particularly difficult to remove by standard chromatography, a fluoride-based work-up can be effective. Caution: Fluoride sources can be corrosive and toxic, and may also cleave certain protecting groups on your desired product. This method should be used with care and only after other methods have failed.
-
Dissolution: Dissolve the crude product in a suitable solvent like THF.
-
Fluoride Addition: Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) (1M solution in THF) or potassium fluoride on alumina, to the solution.
-
Stirring: Stir the mixture at room temperature for a few hours. The fluoride ions will cleave the Si-O bonds of the siloxane polymers, breaking them down into smaller, more polar, and often water-soluble fragments.
-
Aqueous Work-up: Perform a standard aqueous work-up to remove the fluoride salts and fragmented siloxanes.
-
Purification: Proceed with standard purification techniques like column chromatography.
Visualization of Workflows
General Work-up and Troubleshooting Workflow
Caption: Decision tree for the general work-up and troubleshooting of this compound reactions.
Siloxane Byproduct Formation Pathway
Caption: The pathway of siloxane byproduct formation from this compound in the presence of moisture.
References
-
Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(28), 11304–11307. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Busch, M., et al. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191-200. [Link]
-
Gevorgyan, V., & Rubin, M. (2001). A Novel, Efficient, and Selective Method for the Deprotection of Silyl Ethers. The Journal of Organic Chemistry, 66(5), 1672-1675. [Link]
Sources
Technical Support Center: Chromatographic Separation of Silanol Byproducts
Welcome to the technical support center for the chromatographic separation of silanol byproducts and other polar compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of molecules that can interact with residual silanols on silica-based stationary phases. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to help you achieve robust and reliable separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, delving into the root causes and providing step-by-step protocols for resolution.
Issue 1: My basic compound shows significant peak tailing.
Question: I am analyzing a basic pharmaceutical compound on a C18 column, and the peak exhibits significant tailing, making accurate quantification difficult. What is causing this, and how can I fix it?
Answer:
Peak tailing of basic compounds is one of the most common issues in reversed-phase chromatography and is primarily caused by secondary interactions with residual silanol groups (Si-OH) on the silica stationary phase.[1][2][3]
Causality Explained:
Silica-based stationary phases, even after end-capping, have unreacted, accessible silanol groups.[4][5][6] These silanols are weakly acidic (pKa ~3.8-4.2) and can become ionized (deprotonated to SiO-) at mobile phase pH values above 4.[7] Basic analytes, which are often protonated (positively charged) at these pH levels, can then undergo strong ionic interactions with the negatively charged silanols.[8][9] This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 phase, leads to the observed peak tailing.[2][8]
Experimental Workflow for Troubleshooting Peak Tailing
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. silicycle.com [silicycle.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Diethylmethylsilane (DEMS) Reductions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Diethylmethylsilane (DEMS) reductions. As a mild and selective reducing agent, DEMS has become an invaluable tool in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] However, its efficacy is highly dependent on precise control over reaction conditions. The weakly hydridic nature of the Si-H bond necessitates the activation of the substrate, and it is this activation step that provides the key to unlocking high selectivity.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the common challenges encountered in the lab. We will explore the causality behind experimental choices to empower you to optimize your reductions, improve selectivity, and troubleshoot effectively.
Section 1: Foundational Concepts & Mechanism
Q1: What is the fundamental mechanism of a DEMS reduction and why is an activator required?
A: this compound itself is not a potent hydride donor. The polarity of the Si-H bond is low, making direct hydride transfer to an unactivated substrate kinetically unfavorable.[1] Therefore, the reaction requires an activator—typically a Brønsted or Lewis acid—to enhance the electrophilicity of the substrate.[2][3]
The general mechanism for the reduction of a carbonyl compound, for instance, proceeds via an ionic pathway:[3]
-
Activation: The acid (e.g., a Lewis acid like BF₃ or B(C₆F₅)₃) coordinates to the carbonyl oxygen. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Hydride Transfer: The Si-H bond of DEMS then acts as the hydride source, attacking the activated carbonyl carbon. This is typically the rate-determining step.[4] The transfer forms a silyl ether intermediate.
-
Hydrolysis: Upon aqueous workup, the silyl ether is hydrolyzed to yield the final alcohol product.
This activation requirement is the cornerstone of selectivity. By choosing an appropriate acid or catalyst, one can selectively activate one functional group in the presence of others.[5]
Caption: Generalized mechanism for acid-catalyzed DEMS reduction of a carbonyl.
Section 2: Troubleshooting & Improving Selectivity
Q2: My reaction is reducing both a ketone and an ester in my molecule. How can I selectively reduce only the ketone?
A: This is a classic chemoselectivity challenge. The key is to modulate the strength of the acid catalyst. A strong acid system, like triethylsilane with trifluoroacetic acid (TFA), will readily protonate and activate both ketones and esters, leading to poor selectivity.[4] To target the more reactive ketone, you must use a milder activation system.
Recommended Strategy:
-
Switch to a Lewis Acid: Employ a Lewis acid that preferentially coordinates to the more basic ketone oxygen over the ester oxygen. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is an excellent candidate for this purpose.[6]
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can often enhance selectivity. The activation energy barrier for the reduction of the less reactive functional group (the ester) may not be overcome at lower temperatures.
-
Use a Transition Metal Catalyst: Certain transition metal complexes, such as those based on gold or silver, can offer high chemoselectivity for the reduction of aldehydes and ketones while leaving esters untouched.[7][8]
| Parameter | Strategy for Ketone-Selective Reduction | Rationale |
| Catalyst | Use a mild Lewis acid (e.g., B(C₆F₅)₃) or a specific transition metal catalyst. | Lewis acids can differentiate between the basicity of carbonyl groups. Esters are less basic and coordinate less strongly.[9] |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C to -78 °C). | Decreases the available thermal energy, favoring the reaction with the lower activation energy (ketone reduction). |
| Solvent | Use a non-coordinating, non-polar solvent like toluene or dichloromethane. | Polar, coordinating solvents can sometimes compete with the substrate for the Lewis acid, altering reactivity.[10] |
Q3: I am attempting a partial reduction of an ester to an aldehyde, but I'm getting the fully reduced primary alcohol. What's going wrong?
A: Over-reduction is a common issue when the intermediate aldehyde is more reactive than the starting ester, or when the reaction conditions are too harsh. The selectivity between aldehyde and alcohol formation is controlled by the stability of the intermediate and the potency of the catalytic system.[11]
Troubleshooting Steps:
-
Catalyst Choice is Crucial: Full reduction to the alcohol is common with many transition metal catalysts.[11] For partial reduction, specific catalytic systems are required. Zirconium-based catalysts, for example, have shown good selectivity for aldehyde formation.[11]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of DEMS. A large excess of the silane will drive the reaction towards the fully reduced alcohol.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS. The aldehyde is an intermediate, so quenching the reaction at the point of maximum aldehyde concentration is critical.
-
Workup Conditions: The intermediate is often a silyl acetal. Hydrolysis of this intermediate during workup yields the aldehyde. Ensure your acidic workup is controlled and not overly prolonged, which could promote further reactions.[11]
Q4: My reaction is sluggish and gives a low yield. How can I improve conversion?
A: Low conversion in DEMS reductions typically points to issues with activation, reagent purity, or reaction conditions.
Caption: Troubleshooting workflow for low-yielding DEMS reductions.
Detailed Checks:
-
Activator Potency: If you are trying to reduce a less reactive functional group, such as an amide or carboxylic acid, a mild Lewis acid may be insufficient. A stronger Brønsted acid like TFA or a more potent Lewis acid may be required.[4][12]
-
Reagent Quality: DEMS is moisture-sensitive and can hydrolyze to form siloxanes, which are unreactive.[9] Ensure you are using high-purity DEMS from a sealed container. Solvents must be rigorously dried, as water will quench the acid catalyst and react with the silane.
-
Temperature: While lower temperatures favor selectivity, some reductions require thermal energy to proceed at a reasonable rate. If the reaction is clean but incomplete at room temperature, consider gently heating it.[11][13]
Section 3: Practical Protocols & Handling
Q5: Can you provide a general protocol for the selective reduction of a ketone using DEMS and a Lewis acid?
A: Certainly. The following protocol is a representative procedure for the selective reduction of a ketone in the presence of less reactive functional groups.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of Acetophenone
Materials:
-
Acetophenone
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
This compound (DEMS)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of acetophenone (1.0 eq) and B(C₆F₅)₃ (0.05 eq) in anhydrous toluene (to make a 0.5 M solution).[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DEMS Addition: Add DEMS (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or GC-MS, looking for the disappearance of the starting material (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol. The product can then be purified by column chromatography.
Q6: The reduction worked, but I am struggling to remove the siloxane byproducts. What is the best purification strategy?
A: Siloxane byproducts are a common purification challenge as they are often non-polar and can be difficult to separate from the desired product by standard silica gel chromatography.[14] They are also often UV-inactive, making them hard to visualize on TLC.
Purification Strategies:
-
Acidic or Basic Workup: A thorough acidic or basic wash during the workup can help hydrolyze silyl ethers and other silicon-containing intermediates into more polar silanols, which are sometimes easier to remove.
-
Fluoride Treatment: A common strategy is to treat the crude product with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or aqueous HF in acetonitrile (handle with extreme care in a fume hood with appropriate PPE).[14] Fluoride has a very high affinity for silicon and will cleave Si-O and Si-C bonds, converting the byproducts into more polar and easily separable species.
-
Specialized Chromatography: If standard silica fails, consider using a different stationary phase. Basic alumina can be effective for purifying amine products.[14] Reverse-phase chromatography can also be a viable alternative.
-
Distillation/Crystallization: If your product is volatile or crystalline, these classical purification techniques can be highly effective at leaving the non-volatile, often oligomeric, siloxane residues behind.
References
-
Diethylsilane . Organic Chemistry Portal. [Link]
-
Kinetic solvent effects in the reduction of alkyl halides by {Sm[N(SiMe>3>) >2>] >2>(THF) >2 . Lehigh University. [Link]
-
Ionic and Organometallic- Catalyzed Organosilane Reductions . organic-reactions.org. [Link]
-
Organosilanes in Metal-Catalyzed, Enantioselective Reductions . ACS Publications. [Link]
-
Novel Catalytic Hydrosilane Mediated Reduction Reactions . Nottingham ePrints. [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis . PMC. [Link]
-
Lewis bases as catalysts in the reduction of imines and ketones with silanes (n → σ)*. Beilstein Journal of Organic Chemistry. [Link]
-
Reductions with hydrosilanes . Wikipedia. [Link]
-
Reduction of aldehydes and ketones to alcohols and hydrocarbons through use of the organosilane-boron trifluoride system . ACS Publications. [Link]
-
Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization . Queen's University Belfast. [Link]
-
Triethylsilane (TES) . Organic Chemistry Portal. [Link]
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent . ACS Publications. [Link]
-
Selective Reduction of Aldehydes and Ketones Using Disilane as a Terminal Reductant . ResearchGate. [Link]
-
Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove... HELP! . Reddit. [Link]
-
Silanes . Organic Chemistry Portal. [Link]
-
Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines . MDPI. [Link]
-
Solvent Effects on the Menshutkin Reaction . arXiv. [Link]
-
Solvent Effects on Transition States and Reaction Rates . ResearchGate. [Link]
-
Solvent effects in organic chemistry — recent developments . Semantic Scholar. [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights . MDPI. [Link]
-
The effect of deposition temperature on the structure and electrical properties of low- k film using Diethoxymethylsilane (DEMS) prepared by plasma enhanced chemical vapor deposition . ResearchGate. [Link]
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- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
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- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Diethylsilane [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Silanes [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Diethylmethylsilane vs. Triethylsilane in Amide Reduction for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the reduction of amides to amines is a cornerstone transformation. The choice of reducing agent is critical, directly impacting yield, selectivity, and process safety. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, their lack of selectivity and hazardous nature necessitate exploration of milder, more versatile alternatives. Hydrosilanes have emerged as a prominent class of such reagents, offering a favorable balance of reactivity and safety.
This guide provides an in-depth technical comparison of two leading hydrosilanes, diethylmethylsilane (DEMS) and triethylsilane (TES), in the context of amide reduction. We will delve into their respective performance under optimized conditions, explore the causality behind experimental choices, and provide validated protocols to support your synthetic endeavors.
At a Glance: this compound vs. Triethylsilane
| Feature | This compound (Et₂MeSiH) | Triethylsilane (Et₃SiH) |
| Optimal Reduction System | Iridium-catalyzed reduction of secondary amides | Triflic anhydride-mediated reduction of secondary amides |
| Reactivity Profile | Highly effective in specific catalytic cycles | A versatile and widely used mild reducing agent |
| Selectivity | Excellent for secondary amides in the presence of an appropriate catalyst | High chemoselectivity with proper activation |
| Key Advantage | Superior performance in iridium-catalyzed systems where TES is ineffective[1] | Cost-effective and efficient in metal-free reductions[2] |
| Safety Considerations | Flammable liquid, handle with care[3] | Flammable liquid, can release hydrogen gas with acids/bases[4][5] |
The Crucial Role of Activation in Hydrosilane-Mediated Amide Reduction
Amides are inherently stable functional groups, and their direct reduction by hydrosilanes is generally not feasible. Activation of the amide carbonyl is paramount to facilitate hydride transfer from the silane. This can be achieved through two primary strategies: transition metal catalysis or the use of strong electrophilic activators. The choice of silane is often intrinsically linked to the activation method for optimal results.
This compound in Iridium-Catalyzed Amide Reduction: A Perfect Partnership
Recent advancements have highlighted the efficacy of iridium-based catalysts for the reduction of secondary amides. In this system, this compound has proven to be a highly effective reducing agent, while triethylsilane is notably less successful.
Mechanistic Insights
The iridium-catalyzed reduction of secondary amides with diethylsilane is proposed to proceed through a consecutive hydrosilylation mechanism. The iridium catalyst, [Ir(COE)₂Cl]₂, reacts with diethylsilane to form a catalytically active iridium hydride species. This species then facilitates the hydrosilylation of the amide carbonyl to form a hemiaminal intermediate. Subsequent elimination of silanol yields an imine, which is then further hydrosilylated to the final amine product.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled and chemoselective reduction of secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
Diethylmethylsilane vs. Phenylsilane: A Comparative Guide to Reactivity in Organic Synthesis
An In-Depth Comparative Analysis for the Synthetic Chemist
Introduction: Choosing the Right Hydride Donor
In the landscape of modern organic synthesis, hydrosilanes are indispensable reagents for a multitude of transformations, primarily acting as mild and selective hydride donors.[1] Their utility spans from the reduction of carbonyls to the hydrosilylation of unsaturated bonds, offering a safer and often more chemoselective alternative to traditional metal hydrides like LiAlH₄ or NaBH₄.[2][3] Among the diverse array of available silanes, Diethylmethylsilane ((CH₃CH₂)₂(CH₃)SiH) and Phenylsilane (PhSiH₃) are frequently employed, yet their reactivity profiles differ significantly.
This guide provides an in-depth comparison of the reactivity of this compound and Phenylsilane. We will dissect the fundamental electronic and steric properties that govern their behavior and present experimental evidence to guide researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Core Principles: Deconstructing Silane Reactivity
The reactivity of the silicon-hydride (Si-H) bond is not intrinsic but is profoundly influenced by the substituents attached to the silicon atom. These substituents dictate the bond's polarity, steric accessibility, and its propensity to engage in various reaction mechanisms.
-
Electronic Effects : The electronegativity difference between silicon (1.90) and hydrogen (2.20) imparts a "hydridic" character to the hydrogen atom, making it a formal hydride (H⁻) donor.[2]
-
Alkyl Groups (e.g., in this compound) are electron-donating. They increase the electron density on the silicon atom, which in turn enhances the hydridic nature of the Si-H bond. However, this increased electron density can sometimes render the silane less susceptible to activation by certain Lewis acidic catalysts.
-
Aryl Groups (e.g., in Phenylsilane) have a more complex influence. The phenyl group is generally considered electron-withdrawing by induction, which can decrease the electron density at the silicon center. This can make the silane more reactive in certain catalytic cycles that involve nucleophilic attack on the silicon atom or heterolytic cleavage of the Si-H bond.[4][5]
-
-
Steric Effects : The size of the substituents on the silicon atom plays a crucial role in dictating the rate of reaction.[6] Bulkier groups can sterically hinder the approach of the silane to the substrate or the active site of a catalyst, thereby slowing down the reaction. This compound, with two ethyl groups and one methyl group, is sterically more encumbered than Phenylsilane, which has only one phenyl group attached to the silyl moiety (SiH₃).
Figure 1. Key electronic and steric factors governing the reactivity of this compound vs. Phenylsilane.
Comparative Reactivity in Key Transformations
The theoretical differences in electronic and steric profiles manifest as tangible variations in performance across common synthetic reactions.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation where hydrosilanes excel.[7] The reaction is typically promoted by a catalyst, which can be a transition metal complex, a Lewis acid, or a base.[8][9]
-
Phenylsilane (PhSiH₃): Phenylsilane is a highly versatile and widely used reagent for carbonyl reductions. It is effective in numerous catalytic systems, including those based on copper, iron, and rhodium, as well as in metal-free, organocatalytic reductions.[8][10][11] Its activation is often highly dependent on the solvent's polarity, with higher conversions observed in polar solvents like acetonitrile.[8][12] Phenylsilane can readily reduce a wide range of ketones, including aryl, alkyl, and heterocyclic ketones, often with high yields and enantioselectivities in asymmetric variants.[12]
-
This compound & Alkylsilanes: Alkylsilanes like this compound and Triethylsilane are classic reagents for ionic hydrogenations, typically requiring a strong Brønsted or Lewis acid (e.g., trifluoroacetic acid, BF₃·OEt₂) to activate the carbonyl substrate.[13][14] In some modern catalytic systems, their performance can be context-dependent. For instance, in a copper-hydride catalyzed asymmetric reduction of aryl ketones, the alkylsilane PMHS (polymethylhydrosiloxane) was found to give superior yields and enantioselectivity compared to Phenylsilane.[15] Conversely, in a rhodium-catalyzed asymmetric hydrosilylation, Triethylsilane showed no reaction, whereas Phenylsilane and Diphenylsilane were highly effective.[2] This underscores that a direct comparison is highly system-dependent.
Experimental Data Summary: Asymmetric Reduction of Acetophenone
| Silane Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenylsilane | Ru-MACHO-BH | 93 | 97 | [2] |
| Diphenylsilane | Ru-MACHO-BH | 99 | 99 | [2] |
| Triethylsilane | Ru-MACHO-BH | No Reaction | - | [2] |
| PMHS* | CuH / (R)-DTBM-SEGPHOS | 73 | 97 | [15] |
| Phenylsilane | CuH / (R)-DTBM-SEGPHOS | Lower Yields | Lower ee's | [15] |
*PMHS is an alkylsiloxane polymer, but its reactivity is representative of monomeric alkylsilanes in this context.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a C-C double or triple bond, is a powerful method for creating carbon-silicon bonds and is fundamental to the silicone industry.[16][17] The reaction is almost exclusively catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium.[4][16]
-
Phenylsilane (PhSiH₃): Phenylsilane is frequently used in the hydrosilylation of alkenes and alkynes.[16][18] Its lower steric bulk and favorable electronic properties often lead to high reactivity and selectivity. For example, iron and cobalt complexes have been shown to effectively catalyze the hydrosilylation of alkenes with Phenylsilane.[16][18]
-
This compound & Alkylsilanes: Alkylsilanes are also competent reagents for hydrosilylation. The choice between an alkylsilane and an arylsilane can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the rate of the reaction. For instance, Diethylsilane has been used with iridium catalysts for the reduction of amides, a reaction that proceeds via an initial hydrosilylation of the carbonyl group.[19] The bulkier nature of this compound compared to Phenylsilane might lead to different selectivity profiles or require more active catalysts or harsher conditions to achieve similar conversion rates.
Experimental Protocol: A Comparative Reduction of 4-Chloroacetophenone
This protocol provides a framework for directly comparing the reactivity of this compound and Phenylsilane in a Lewis acid-mediated carbonyl reduction. The choice of a Lewis acid like BF₃·OEt₂ typically favors alkylsilanes, providing a good test case.
Objective: To compare the reaction time and yield for the reduction of 4-chloroacetophenone to 1-(4-chlorophenyl)ethane using this compound vs. Phenylsilane.
Materials:
-
4-chloroacetophenone
-
This compound
-
Phenylsilane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, syringes, septa
-
TLC plates (silica gel) and GC-MS for analysis
Figure 2. Experimental workflow for the comparative study of silane reactivity in carbonyl reduction.
Procedure:
-
Setup: To two separate flame-dried, nitrogen-purged 50 mL round-bottom flasks, add 4-chloroacetophenone (1.0 mmol, 154.6 mg) and anhydrous DCM (10 mL). Cool the flasks to 0 °C in an ice bath.
-
Silane Addition: To Flask 1, add this compound (1.2 mmol, 122.7 mg, ~0.17 mL). To Flask 2, add Phenylsilane (1.2 mmol, 130.0 mg, ~0.15 mL).
-
Initiation: Slowly add BF₃·OEt₂ (1.2 mmol, 170.3 mg, ~0.15 mL) dropwise to each flask over 2 minutes.
-
Reaction: Remove the ice baths and allow the reactions to warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., 9:1 Hexanes:EtOAc eluent) or GC analysis at regular intervals.
-
Work-up: Once a reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-chlorophenyl)ethane. Determine the isolated yield for each reaction.
Expected Outcome: Based on the principles of ionic hydrogenation, the more hydridic and sterically accessible this compound is expected to perform efficiently in this acid-mediated reduction. Phenylsilane, while a potent reductant in many catalytic systems, may react slower under these specific Lewis acid conditions without a transition metal catalyst.
Conclusion: A Verdict on Versatility vs. Specificity
The choice between this compound and Phenylsilane is not a matter of inherent superiority but of strategic selection based on the specific reaction context.
-
Phenylsilane emerges as the more versatile and broadly applicable reagent. Its efficacy across a wide range of transition-metal and organocatalytic systems for reducing various functional groups makes it a go-to hydride source for methods development and complex molecule synthesis.[10][12]
-
This compound , representative of alkylsilanes, is a powerful reagent for specific applications , most notably in classic ionic hydrogenations with strong acid activators. Its enhanced hydridicity can be advantageous, as seen in certain modern copper-catalyzed systems.[15] However, its utility is generally less broad, and its reactivity is highly dependent on the chosen catalytic system, sometimes showing complete inertness where Phenylsilane succeeds.[2]
Ultimately, the optimal choice requires careful consideration of the substrate, the catalytic system, and the desired outcome. This guide serves as a foundational tool, grounded in mechanistic principles and experimental data, to empower chemists to make more informed decisions in their synthetic endeavors.
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A Comparative Guide to Hydrosilanes: Evaluating the Efficacy of Diethylmethylsilane in Modern Organic Synthesis
In the landscape of modern organic synthesis, the quest for selective, efficient, and mild reducing agents is perpetual. Among the chemist's toolkit, organohydrosilanes have carved out a significant niche, offering a versatile platform for a range of transformations, from ionic hydrogenations to metal-catalyzed hydrosilylations.[1][2] While reagents like Triethylsilane (TES) are ubiquitous, a nuanced understanding of the subtle yet impactful structural variations across different silanes is critical for optimizing reaction outcomes. This guide provides an in-depth comparison of Diethylmethylsilane (DEMS) against other commonly employed hydrosilanes—Triethylsilane (TES), Dimethylphenylsilane (DMPS), and Triphenylsilane (TPS)—grounded in mechanistic principles and supported by experimental context.
The Central Role of the Si-H Bond: A Primer on Hydrosilane Reactivity
Organohydrosilanes are organosilicon compounds characterized by at least one silicon-hydrogen (Si-H) bond.[3] The efficacy of these reagents hinges on the unique nature of this bond. Silicon is more electropositive than both hydrogen and carbon, imparting a "hydridic" character to the hydrogen atom. This allows the Si-H bond to function as a hydride (H⁻) donor, particularly when activated by a Brønsted acid, a Lewis acid, or a transition metal catalyst.[1][4]
The reactivity and selectivity of a given hydrosilane are governed by a delicate interplay of two primary factors:
-
Steric Hindrance: The size of the substituent groups on the silicon atom dictates the accessibility of the Si-H bond. Bulkier groups can enhance selectivity for less hindered substrates but may also retard the reaction rate.
-
Electronic Effects: The nature of the substituents (alkyl vs. aryl) modulates the polarity of the Si-H bond. Electron-donating alkyl groups increase the electron density on the silicon and the hydridic nature of the hydrogen, whereas electron-withdrawing or resonance-capable aryl groups can influence reactivity in different mechanistic pathways, such as radical reactions.[5]
This guide will analyze this compound within this framework, comparing it to its structural relatives.
Physical and Chemical Properties of Compared Silanes
A researcher's choice of reagent is often influenced by practical considerations such as physical state, ease of handling, and safety. The silanes under review present distinct profiles.
| Property | This compound (DEMS) | Triethylsilane (TES) | Dimethylphenylsilane (DMPS) | Triphenylsilane (TPS) |
| Formula | C₅H₁₄Si | C₆H₁₆Si | C₈H₁₂Si | C₁₈H₁₆Si |
| Molecular Wt. | 102.25 g/mol | 116.28 g/mol [3] | 136.26 g/mol | 260.41 g/mol [6] |
| Physical State | Liquid[7] | Liquid[3] | Liquid[8][9] | Off-white Solid[10] |
| Boiling Point | ~76-77 °C | 107 °C[3] | ~157 °C[9] | 152 °C / 2 mmHg[5] |
| Key Hazard | Highly Flammable Liquid[7] | Highly Flammable Liquid[11][12] | Flammable Liquid[13] | Skin/Eye Irritant[10][14] |
Comparative Efficacy in Key Synthetic Transformations
The true measure of a silane's utility lies in its performance in chemical reactions. We will now compare these reagents in two of their most critical applications: ionic hydrogenation and metal-catalyzed hydrosilylation.
Ionic Hydrogenation: Reduction of Carbonyls and Alkenes
Ionic hydrogenation is a powerful method for the reduction of functional groups that can be protonated to form a stable carbocation intermediate.[4] The reaction is typically mediated by a strong acid, most commonly trifluoroacetic acid (TFA), which protonates the substrate. The resulting carbocation is then irreversibly trapped by hydride transfer from the silane.[4][15]
Causality and Performance Comparison:
-
This compound (DEMS): As a trialkylsilane, DEMS is an effective hydride donor for ionic hydrogenations. Its primary advantage over TES lies in its slightly reduced steric profile. With one methyl group replacing an ethyl group, DEMS may exhibit faster kinetics in reductions of sterically hindered ketones or where the transition state is crowded. Its reactivity is expected to be comparable to TES for most common substrates like aldehydes and ketones.[16]
-
Triethylsilane (TES): TES is the benchmark reagent for ionic hydrogenations.[2][3][17] It is a liquid that is easy to handle and effectively reduces a wide array of functional groups, including aldehydes, ketones, and certain alkenes, in the presence of acid.[1][4][18] Its mild nature allows for high chemoselectivity, often leaving esters, amides, and nitro groups untouched.[3]
-
Dimethylphenylsilane (DMPS): The presence of a phenyl group slightly alters the electronic properties. While still an effective reducing agent, its performance can be substrate-dependent. In some cases, the aromatic ring can participate in side reactions or alter the reaction mechanism. DMPS is a versatile reagent used in various synthetic transformations.[19][20][21]
-
Triphenylsilane (TPS): Due to significant steric bulk and different electronic properties, TPS is generally a less reactive hydride donor in ionic hydrogenations compared to trialkylsilanes.[5] However, it excels in radical-mediated reductions, where it serves as an excellent, less toxic alternative to organotin hydrides for deoxygenations of xanthates and esters.[1][5]
Table 1: Representative Yields in the Reduction of Carbonyl Compounds (Note: Data is compiled from various sources to illustrate general trends, not from a single head-to-head study.)
| Substrate | Silane | Catalyst/Acid | Product | Approx. Yield | Reference Context |
| Cyclohexanone | TES | TFA | Cyclohexanol | >95% | [4][16] |
| 4-Phenyl-2-butanone | TES | B(C₆F₅)₃ | 4-Phenyl-2-butanol | 98% | [17] |
| Benzaldehyde | DMPS | CsF | Benzyl alcohol | High | [22] |
| Acetophenone | TPS | Transition Metal | 1-Phenylethanol | Varies | [5] |
Transition Metal-Catalyzed Hydrosilylation
Hydrosilylation involves the addition of the Si-H bond across an unsaturated bond, typically a C=C or C≡C bond.[2] This reaction is almost always catalyzed by a transition metal complex, with platinum catalysts (e.g., Karstedt's catalyst) being historically dominant, though catalysts based on nickel, rhodium, and other metals are of growing importance.[23][24] The reaction is fundamental to the silicones industry and provides a powerful method for synthesizing organosilanes.[23][25][26]
Causality and Performance Comparison:
-
Reactivity Trend: The reactivity of silanes in hydrosilylation often follows the trend: RSiH₃ > R₂SiH₂ > R₃SiH. Therefore, tertiary silanes like those discussed here are generally less reactive than primary or secondary silanes.
-
DEMS and TES: Both are suitable for hydrosilylation. Their similar electronic profiles suggest they would perform comparably with standard catalysts. The choice between them may come down to cost, availability, or minor differences in reaction rate due to sterics.
-
DMPS and TPS: Arylsilanes are also widely used. The phenyl groups can influence catalyst-silane interactions and the stability of intermediates. TPS, in particular, has been studied in various transition metal-mediated hydrosilylations.[5] Nickel catalysts have shown high activity for the hydrosilylation of olefins with commercially relevant tertiary silanes.[23][25]
Experimental Protocol: Ionic Hydrogenation of 4-tert-Butylcyclohexanone with DEMS
This protocol provides a representative example of a standard laboratory procedure for a silane reduction. It is designed to be self-validating through clear steps and expected outcomes.
Materials:
-
4-tert-Butylcyclohexanone (1.0 g, 6.48 mmol)
-
This compound (DEMS) (0.80 g, 7.78 mmol, 1.2 equiv)
-
Trifluoroacetic acid (TFA) (3.7 g, 2.5 mL, 32.4 mmol, 5.0 equiv)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) and anhydrous dichloromethane (20 mL).
-
Reagent Addition: Cool the resulting solution to 0 °C using an ice-water bath. Add this compound (0.80 g, 7.78 mmol) via syringe. Subsequently, add trifluoroacetic acid (2.5 mL, 32.4 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition of the strong acid is crucial to control the initial exotherm and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the excess TFA. Safety Note: Quenching is exothermic and will release CO₂ gas; perform slowly with adequate venting.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The crude product, 4-tert-butylcyclohexanol, can be purified by flash column chromatography on silica gel. The product is expected as a mixture of cis and trans diastereomers. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion: Selecting the Right Silane
The choice of a hydrosilane is a critical parameter in the design of a synthetic route. While Triethylsilane (TES) remains a reliable and well-understood workhorse for ionic hydrogenations, This compound (DEMS) presents itself as a compelling alternative. Its slightly lower steric bulk may offer kinetic advantages in certain applications, and its physical properties make it a straightforward liquid reagent to handle.
In contrast, aryl silanes like Dimethylphenylsilane (DMPS) and Triphenylsilane (TPS) offer different reactivity profiles. TPS, in particular, is a premier reagent for radical-mediated reductions.[1][5] The decision should be guided by the specific transformation desired:
-
For general-purpose, mild ionic reductions of carbonyls, DEMS and TES are excellent first choices.
-
For radical-based deoxygenations, TPS is superior.
-
For transition metal-catalyzed processes, the optimal silane may depend heavily on the chosen metal and ligand system, requiring specific literature precedent or screening.
Ultimately, a deep understanding of the interplay between sterics, electronics, and the desired reaction mechanism will empower the researcher to move beyond the default reagents and select the ideal hydrosilane for achieving their synthetic goals with precision and efficiency.
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A Comparative Guide to Catalysts for Diethylmethylsilane Hydrosilylation: From Noble Metals to Earth-Abundant Alternatives
For researchers, scientists, and professionals in drug development, the hydrosilylation of olefins is a cornerstone reaction for synthesizing organosilicon compounds, which are pivotal in materials science and as intermediates in organic synthesis. The addition of a silicon-hydride bond across a carbon-carbon double bond, such as in the reaction with diethylmethylsilane, is a powerful tool for creating functionalized molecules. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and economic viability. This guide provides an in-depth comparative study of various catalysts, offering experimental insights and data to inform your selection process.
The Landscape of Hydrosilylation Catalysis: An Overview
Hydrosilylation is predominantly a catalyzed reaction, with a diverse array of transition metal complexes demonstrating activity.[1] Historically, platinum-based catalysts have dominated the field due to their high activity.[2][3] However, the high cost and environmental concerns associated with precious metals have spurred the development of catalysts based on more earth-abundant elements like iron, cobalt, and nickel.[4][5] This guide will dissect the performance of these catalyst classes, focusing on their application in the hydrosilylation of terminal alkenes, a close proxy for the reactivity of this compound.
The Reigning Champions: Platinum Group Metal Catalysts
Platinum and rhodium complexes have long been the go-to catalysts for hydrosilylation, offering high turnover numbers and predictable selectivity.
Platinum Catalysts: The Industry Standard
Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (Pt₂(dvtms)₃) are the most well-known and widely used platinum catalysts.[2][3] Karstedt's catalyst, a Pt(0) complex, is generally more active and soluble in organic media compared to Speier's catalyst, which often requires an induction period to form the active catalytic species.[6][7]
Advantages:
-
High Activity: Platinum catalysts are highly efficient, often requiring very low catalyst loadings (ppm levels).[8]
-
High Selectivity: They typically yield the anti-Markovnikov product with high selectivity.[9]
-
Broad Substrate Scope: Effective for a wide range of alkenes and silanes.
Disadvantages:
-
High Cost: Platinum is a precious metal, making the catalysts expensive.[4]
-
Catalyst Decomposition: Can lead to the formation of inactive platinum black.[10]
-
Side Reactions: Can catalyze side reactions like alkene isomerization.[2]
Rhodium Catalysts: A Versatile Alternative
Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) , are also highly effective for hydrosilylation.[11][12] They can offer different selectivity profiles compared to platinum and are particularly useful in asymmetric hydrosilylation.
Advantages:
-
High Activity and Selectivity: Comparable to platinum catalysts in many cases.
-
Tunable Reactivity: The ligand environment around the rhodium center can be modified to fine-tune reactivity and selectivity.[11]
Disadvantages:
-
Cost: Rhodium is also a precious metal, contributing to high catalyst cost.
-
Ligand Sensitivity: The performance can be highly dependent on the nature of the ligands.
The Rise of Earth-Abundant Metal Catalysts
The quest for more sustainable and economical chemical processes has led to significant advancements in hydrosilylation catalysts based on first-row transition metals.
Iron Catalysts: A Promising and Economic Option
Iron, being the most abundant transition metal, offers a cost-effective alternative to precious metal catalysts.[5] Recent research has demonstrated that well-defined iron complexes can catalyze the hydrosilylation of alkenes with high activity and selectivity.[8][13]
Advantages:
-
Low Cost and High Abundance: Significantly more economical than platinum or rhodium.[4]
-
Unique Selectivity: Can exhibit both Markovnikov and anti-Markovnikov selectivity depending on the ligand system.[11]
-
Good Functional Group Tolerance: Some iron catalysts show tolerance to a range of functional groups.[14]
Disadvantages:
-
Lower Activity (Historically): Early iron-based catalysts were often less active than their precious metal counterparts.[5]
-
Reaction Conditions: May require specific activators or harsher reaction conditions.
Nickel Catalysts: Efficient and Selective
Nickel-based catalysts have emerged as highly active and selective alternatives for hydrosilylation.[9][15] They can promote both anti-Markovnikov and Markovnikov additions, depending on the ligand and reaction conditions.[16][17]
Advantages:
-
High Activity: Some nickel catalysts exhibit turnover frequencies (TOFs) comparable to or even exceeding those of platinum catalysts.[11]
-
Excellent Selectivity: Can be tuned to achieve high regioselectivity.[16][18]
-
Cost-Effective: Nickel is significantly cheaper than platinum and rhodium.[4]
Disadvantages:
-
Sensitivity: Can be sensitive to air and moisture, requiring inert reaction conditions.
-
Ligand Design is Crucial: The performance is highly dependent on the design of the supporting ligands.[19]
Comparative Performance Data
While direct comparative data for this compound is scarce, the following table summarizes the performance of different catalyst types for the hydrosilylation of a model terminal alkene, 1-octene, with a tertiary silane. This provides a valuable benchmark for catalyst selection.
| Catalyst Type | Catalyst Example | Substrate | Silane | Selectivity | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference(s) |
| Platinum | Karstedt's Catalyst | 1-Octene | Triethoxysilane | >98% anti-Markovnikov | High (often not reported due to high activity) | Very High | [9] |
| Rhodium | [Rh(cod)₂]BF₄/ligand | 1-Octene | Trialkylsilane | Varies with ligand | High | High | [11] |
| Iron | (MeAPDI)Fe(N₂)₂ | 1-Octene | HSiMe(OSiMe₃)₂ | >98% anti-Markovnikov | >25,000 | Very High | [9] |
| Nickel | (Ph₂PPrDI)Ni | 1-Octene | Ph₂SiH₂ | anti-Markovnikov | up to 740 | up to 990 | [18] |
Note: TON and TOF values are highly dependent on reaction conditions (temperature, catalyst loading, solvent, etc.) and should be considered as indicative rather than absolute.
Mechanistic Insights: Understanding the "How"
The mechanism of hydrosilylation varies depending on the catalyst metal and its ligands. The most widely accepted mechanisms are the Chalk-Harrod and the modified Chalk-Harrod pathways.[2]
The Chalk-Harrod Mechanism
This mechanism is prevalent for many platinum and rhodium catalysts. It involves the following key steps:
-
Oxidative Addition: The Si-H bond of the silane adds to the metal center.
-
Olefin Coordination: The alkene coordinates to the metal complex.
-
Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond.
-
Reductive Elimination: The resulting alkyl-silyl complex reductively eliminates the product, regenerating the catalyst.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
The Modified Chalk-Harrod Mechanism
In some cases, particularly with certain iron and nickel catalysts, a modified pathway is proposed where the alkene inserts into the metal-silicon (M-Si) bond instead of the M-H bond.[14]
Caption: The Modified Chalk-Harrod mechanism.
The operative mechanism has significant implications for the regioselectivity of the reaction. The subtle interplay of electronic and steric factors of the metal center, ligands, silane, and alkene determines the favored pathway.
Experimental Protocols: A Guide to Catalyst Screening
To objectively compare the performance of different catalysts, a standardized experimental protocol is crucial. The following procedure outlines a general method for screening hydrosilylation catalysts.
Materials and General Procedures
-
Reagents: this compound, terminal alkene (e.g., 1-octene), catalyst, anhydrous solvent (e.g., toluene or THF), internal standard (e.g., dodecane). All reagents and solvents should be of high purity and anhydrous.
-
Glassware: Schlenk flasks, syringes, magnetic stir bars. All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Analysis: Gas chromatography (GC) or ¹H NMR spectroscopy for monitoring reaction progress and determining product distribution.
Catalyst Screening Workflow
Caption: A general workflow for screening hydrosilylation catalysts.
Step-by-Step Protocol
-
Catalyst Preparation: Prepare a stock solution of the catalyst in a suitable anhydrous solvent to ensure accurate dosing, especially for highly active catalysts used at low concentrations.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkene (1.0 eq.) and the anhydrous solvent.
-
Addition of Silane: Add this compound (1.0-1.2 eq.) to the reaction mixture via syringe.
-
Initiation: Add the catalyst solution via syringe to initiate the reaction. The catalyst loading should be systematically varied for each catalyst type (e.g., 10-100 ppm for Pt, 0.1-1 mol% for Fe/Ni).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperatures) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction (e.g., by cooling or adding a quenching agent). Determine the product yield and regioselectivity (anti-Markovnikov vs. Markovnikov) using the analytical data.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for the hydrosilylation of this compound is a critical decision that balances performance, cost, and sustainability.
-
For high-throughput applications where cost is a secondary concern and high activity is paramount, traditional platinum catalysts like Karstedt's catalyst remain an excellent choice. [3]
-
For processes where catalyst cost is a significant factor and good to excellent activity and selectivity are required, emerging iron and nickel catalysts present highly attractive alternatives. [4][15] The rapid development in ligand design for these earth-abundant metals is continuously improving their performance, making them increasingly competitive with precious metal catalysts.
-
Rhodium catalysts offer a versatile platform, particularly for applications requiring fine-tuning of selectivity through ligand modification. [11]
Ultimately, the optimal catalyst will depend on the specific requirements of the application, including the scale of the reaction, the desired product specifications, and economic constraints. This guide provides a framework for making an informed decision, grounded in a comparative analysis of the available catalytic systems.
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A. C. H. T. van der Heijden, J. van der Heijden. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers2017 , 9, 534. [Link]
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G. S. Girolami. Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. University of Illinois. 2021 . [Link]
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P. J. Chirik, et al. Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. J. Am. Chem. Soc.2016 , 138, 8898-8909. [Link]
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A Researcher's Guide to Diethylmethylsilane: Navigating Selectivity in Modern Reductive Chemistry
In the intricate landscape of synthetic organic chemistry, the choice of a reducing agent is a critical decision that dictates the outcome of a transformation. While powerful hydrides like lithium aluminum hydride have their place, the demand for milder, more selective reagents has led to the prominence of hydrosilanes. Among these, triethylsilane (TES) has long been a trusted workhorse. However, for the discerning researcher, subtle structural modifications to the silane can unlock new realms of selectivity. This guide provides an in-depth comparison of Diethylmethylsilane (DEMS, Et₂MeSiH) with other common reducing agents, offering a framework for its rational application in complex synthetic challenges.
The Mechanism of Ionic Hydrogenation: A Game of Cations and Hydrides
Hydrosilane reductions, in the presence of a strong Brønsted or Lewis acid, operate via a mechanism known as ionic hydrogenation.[1] This process is fundamentally different from metal-catalyzed hydrogenations and relies on the substrate's ability to form a stabilized carbocation intermediate. The generally accepted mechanism involves two key steps:
-
Protonation/Activation: A strong acid (commonly trifluoroacetic acid, TFA) protonates the substrate (e.g., the oxygen of a ketone or the nitrogen of an imine) to generate a highly electrophilic species, which then forms a carbocation.[2]
-
Hydride Transfer: The hydrosilane, possessing a polarized Si-H bond with hydridic character, delivers a hydride (H⁻) to the carbocation, completing the reduction.[3] The resulting silyl cation is then trapped by the conjugate base of the acid.
This two-step nature is the very source of the reaction's selectivity. Only functional groups that can be activated to form a sufficiently stable carbocation will undergo reduction.[4]
Caption: General mechanism of ionic hydrogenation for a ketone.
The Decisive Factors: Steric and Electronic Effects of the Silane
The identity of the substituents on the silicon atom profoundly influences the reactivity and selectivity of the reducing agent.[3]
-
Steric Hindrance: The bulk of the alkyl or aryl groups surrounding the silicon atom governs its ability to approach the carbocation. A bulkier silane will react more slowly and will exhibit greater selectivity for less sterically hindered carbocations.[2]
-
Electronic Effects: The electronegativity of the substituents modulates the hydridic character of the Si-H bond. Electron-donating alkyl groups increase the electron density on the silicon, making the attached hydrogen more hydridic and the silane a more potent reducing agent. Conversely, electron-withdrawing groups, like phenyl or oxygen substituents, decrease the hydride-donating ability.
This interplay allows for the fine-tuning of the reduction. This compound (Et₂MeSiH) occupies a unique position. It is a trialkylsilane, making it a strong hydride donor, but it is sterically less demanding than the more common triethylsilane (Et₃SiH). This subtle difference is the key to its distinct selectivity profile.
Head-to-Head Comparison: DEMS vs. Triethylsilane (TES)
Triethylsilane is the benchmark against which most hydrosilanes are measured.[4][5] By replacing one ethyl group with a smaller methyl group, DEMS presents a less sterically congested hydride source.
Chemoselectivity in Carbonyl Reductions: In competitive reductions, aldehydes are generally reduced faster than ketones due to the greater steric hindrance around the ketone's carbonyl carbon. While both TES and DEMS exhibit this preference, the lower steric profile of DEMS can sometimes lead to slightly faster reaction rates, particularly with hindered ketones. The true advantage of DEMS emerges when subtle selectivity is required between two different ketone or aldehyde functionalities within the same molecule.
Reductive Amination: Reductive amination is a cornerstone transformation where the selectivity of the silane is paramount. The reaction proceeds via the formation of an iminium ion, which is then reduced. The less hindered nature of DEMS can be advantageous when reacting bulky amines or ketones, potentially leading to higher yields and shorter reaction times compared to TES.[6][7]
Table 1: Predicted Selectivity Profile of DEMS vs. TES
| Feature | This compound (DEMS) | Triethylsilane (TES) | Rationale for Difference |
| Steric Bulk | Moderate | High | One methyl group is significantly smaller than an ethyl group. |
| Hydride Donor Ability | Strong (Trialkylsilane) | Strong (Trialkylsilane) | Both are potent hydride donors due to three alkyl substituents. |
| Reactivity | Generally faster than TES | Benchmark reactivity | Lower steric hindrance allows for easier approach to the carbocation. |
| Selectivity | High | Very High | While highly selective, the increased reactivity may slightly lower discrimination compared to the bulkier TES in some cases. |
| Key Advantage | Excellent balance of high reactivity and good selectivity, particularly for hindered substrates. | Well-established, predictable selectivity for a wide range of substrates. | DEMS provides an alternative for reactions that are sluggish with TES. |
The Broader Context: DEMS vs. Other Hydrosilanes
To fully appreciate the utility of DEMS, it is essential to compare it with other classes of silane reducing agents.
-
Phenylsilanes (e.g., Diphenylsilane, Phenylsilane): Replacing alkyl groups with phenyl groups reduces the silane's nucleophilicity. This can dramatically alter selectivity. For instance, in the reduction of α,β-unsaturated ketones, trialkylsilanes like TES and DEMS typically favor 1,4-conjugate reduction of the double bond.[4] In contrast, a less hydridic reagent like diphenylsilane can favor 1,2-reduction of the carbonyl group.[4]
-
Polymeric Silanes (e.g., Polymethylhydrosiloxane, PMHS): PMHS is an inexpensive and environmentally benign reducing agent.[5] Its polymeric nature can influence selectivity, and it often requires activation by a metal catalyst or fluoride. Its byproducts are solid silicones, which can simplify purification. However, its reactivity is generally lower than monomeric trialkylsilanes.
-
Hindered Silanes (e.g., Triisopropylsilane, TIPS-H): These reagents are significantly bulkier than DEMS or TES. Their high steric demand makes them extremely selective, often used for reducing only the most accessible and stable carbocations. They are also employed in protecting group strategies due to the stability of the resulting silyl ethers.
Table 2: Comparative Overview of Common Hydrosilane Reducing Agents
| Reducing Agent | Structure | Key Characteristics | Typical Applications |
| This compound | Et₂MeSiH | Less hindered than TES, high reactivity, good selectivity. | Reductive amination, reduction of hindered carbonyls. |
| Triethylsilane | Et₃SiH | Benchmark trialkylsilane, strong hydride donor, well-documented. | General ionic hydrogenations, deoxygenations.[5] |
| Diphenylsilane | Ph₂SiH₂ | Less hydridic, can favor 1,2-reductions of enones. | Selective carbonyl reduction in the presence of C=C bonds.[4] |
| PMHS | -(MeSi(H)O)n- | Inexpensive, polymeric, requires activation, easy workup. | Large-scale reductions, metal-catalyzed hydrosilylations.[5] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how DEMS can be employed and serve as a starting point for optimization.
Protocol 1: General Procedure for Reductive Amination of a Ketone
Caption: Workflow for a typical reductive amination using DEMS.
Methodology:
-
To a stirred solution of the ketone (1.0 equiv) and the amine (1.1 equiv) in dichloromethane (DCM, 0.2 M) at room temperature, add this compound (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise. An exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Silyl Ether
The selectivity of deprotection often relies on the lability of the silyl ether, which is influenced by the steric bulk around the silicon atom. Silyl ethers derived from less hindered silanes are more acid-labile. While specific data for DEMS-ethers is scarce, one can infer their stability to be between that of dimethylphenylsilyl (DMPS) and triethylsilyl (TES) ethers.[8] This allows for selective deprotection under carefully controlled acidic conditions.
Methodology:
-
Dissolve the silyl-protected compound (1.0 equiv) in methanol (0.1 M).
-
Add a catalytic amount of a mild acid, such as formic acid (5-10% v/v) or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature, monitoring carefully by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Once the desired deprotection is complete, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃).
-
Remove the solvent under reduced pressure and purify the product as required.
Conclusion
This compound is more than just another trialkylsilane; it is a reagent that offers a finely tuned balance between the high reactivity of less-substituted silanes and the high selectivity of bulkier ones. Its reduced steric profile compared to the ubiquitous triethylsilane makes it a powerful tool for transformations involving hindered substrates or for cases where the reaction with TES is sluggish. By understanding the fundamental principles of ionic hydrogenation and the subtle interplay of steric and electronic effects, researchers can strategically deploy DEMS to solve complex synthetic puzzles, enhancing both the efficiency and elegance of their chemical syntheses.
References
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A Cross-Validated Guide to Diethylmethylsilane in Reductive Amination and Etherification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of an appropriate reducing agent is critical for achieving desired transformations with high efficiency and selectivity. Hydrosilanes have emerged as a versatile and milder alternative to traditional metal hydrides. This guide provides a comprehensive cross-validation of Diethylmethylsilane (DEMS) as a reducing agent, comparing its performance, handling, and cost-effectiveness against commonly used alternatives like Triethylsilane (TES) in key synthetic reactions: reductive amination and reductive etherification.
The Rise of Silanes in Reductive Synthesis
Silanes, compounds containing a silicon-hydrogen bond, function as hydride donors, particularly when activated by a Brønsted or Lewis acid. This process, known as ionic hydrogenation, offers excellent chemoselectivity, allowing for the reduction of specific functional groups while preserving others.[1] Unlike more reactive metal hydrides such as lithium aluminum hydride or sodium borohydride, silane reductions are typically conducted under milder conditions, enhancing their appeal in the synthesis of complex molecules and pharmaceutical intermediates.[2]
This compound (DEMS): A Profile
This compound ((C₂H₅)₂SiHCH₃) is a trialkylsilane that, like its analogue triethylsilane, serves as a hydride source in various chemical reductions. Its physical and chemical properties influence its handling, reactivity, and applications in synthesis.
Physical and Chemical Properties: A Head-to-Head Comparison
A clear understanding of the physical properties of these reagents is crucial for experimental design and safety considerations.
| Property | This compound (DEMS) | Triethylsilane (TES) | Phenylsilane |
| Molecular Formula | C₅H₁₄Si | C₆H₁₆Si | C₆H₈Si |
| Molecular Weight | 102.25 g/mol | 116.28 g/mol [3] | 108.22 g/mol |
| Boiling Point | 78 °C[4] | 107-108 °C[3][5] | 119-120 °C |
| Density | 0.705 g/mL at 25 °C[4] | 0.728 g/mL at 25 °C[6] | 0.876 g/mL at 25 °C |
The lower boiling point of DEMS compared to TES can be a practical consideration for its removal from a reaction mixture post-completion.
Core Applications: Reductive Amination and Etherification
Reductive amination and reductive etherification are fundamental transformations in organic synthesis, particularly in drug development for the construction of C-N and C-O bonds, respectively.
The Underlying Mechanism: Ionic Hydrogenation
Both reductive amination and etherification using silanes proceed through an ionic hydrogenation mechanism. In the presence of an acid, the carbonyl group of an aldehyde or ketone is protonated, forming a highly electrophilic oxonium ion. In reductive amination, this is followed by the formation of an iminium ion intermediate upon reaction with an amine. The silane then delivers a hydride to this electrophilic intermediate to yield the final product.[1]
Caption: Generalized mechanism of ionic hydrogenation for reductive amination and etherification.
Performance Cross-Validation: DEMS vs. Alternatives
While direct, peer-reviewed comparative studies exhaustively detailing the performance of DEMS against other silanes are not abundant, we can extrapolate from available data and related compounds to provide a scientifically grounded comparison.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis. The choice of reducing agent can significantly impact yield, selectivity, and substrate scope.
A study on gold nanoparticle-catalyzed reductive transformations highlighted the superior reactivity of Dihydrosilanes like Diethylsilane compared to monohydrosilanes. In a one-pot reductive amination of aldehydes and ketones, Diethylsilane provided excellent yields.[5] While not DEMS, Diethylsilane's performance suggests that the number of Si-H bonds can influence reactivity.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline (Comparative)
This protocol provides a general procedure for comparing the efficacy of different silanes in a model reductive amination reaction.
Sources
A Comparative Guide to the Reaction Kinetics of Diethylmethylsilane for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise control of chemical reactions is paramount. Organosilanes, a versatile class of compounds, are increasingly utilized in a myriad of applications, from precursors in chemical vapor deposition to strategic components in organic synthesis. Among these, diethylmethylsilane ((C₂H₅)₂SiHCH₃) presents a unique combination of steric and electronic properties. A thorough understanding of its reaction kinetics is crucial for optimizing process parameters, predicting product distributions, and ensuring safety.
This guide provides a comprehensive quantitative analysis of the reaction kinetics of this compound. In the absence of extensive direct experimental data for this specific molecule, we will leverage established structure-activity relationships (SARs) to estimate its reactivity towards key atmospheric oxidants. These estimations will be contextualized by comparison with experimentally determined kinetic data for analogous organosilanes. We will delve into the primary reaction pathways—oxidation by hydroxyl radicals and chlorine atoms, and thermal decomposition—providing a foundational understanding for researchers, scientists, and drug development professionals.
The Landscape of Organosilane Reactivity: A Comparative Introduction
Organosilanes exhibit a rich and varied reaction chemistry, largely dictated by the nature of the substituents on the silicon atom. The reactivity of the Si-H bond is a key feature, making these compounds valuable reducing agents in organic synthesis. In atmospheric and combustion chemistry, the C-H bonds of the alkyl substituents are also susceptible to attack by radical species. The overall reaction rate is a composite of the rates of these individual abstraction pathways.
For the purpose of this guide, we will compare the estimated kinetics of this compound with a selection of other organosilanes to highlight the influence of molecular structure on reactivity. The chosen analogues include:
-
Tetramethylsilane (TMS): A simple, highly symmetric organosilane.
-
Triethylsilane: An ethyl-substituted silane lacking a methyl group.
-
Permethyldisiloxanes (L2) and Permethylcyclotetrasiloxane (D4): To illustrate the effect of the siloxane backbone.
Reaction with Hydroxyl Radicals (•OH): Atmospheric Degradation
The hydroxyl radical is the primary oxidant in the troposphere, and its reaction with volatile organic compounds (VOCs) is a key degradation pathway. The reaction of •OH with organosilanes proceeds via hydrogen abstraction from either a C-H or Si-H bond.
Estimating the Rate Constant for this compound
For this compound, (CH₃CH₂)₂SiHCH₃, we consider the following abstraction sites:
-
-CH₃ group attached to Si: One methyl group with 3 C-H bonds.
-
-CH₂- group attached to Si: Two ethyl groups, each with a -CH₂- group containing 2 C-H bonds.
-
-CH₃ group in the ethyl substituent: Two ethyl groups, each with a -CH₃ group containing 3 C-H bonds.
-
Si-H bond: One hydrogen atom directly bonded to silicon.
The SAR provides specific rate constants for abstraction from these different groups. By summing the contributions from each group, we can estimate the overall rate constant.
Estimated Rate Constant for this compound + •OH at 298 K:
Based on the SAR methodology, the estimated total rate constant for the reaction of this compound with hydroxyl radicals is approximately 3.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ .
Comparative Analysis with Other Organosilanes
To put this estimated value into context, let's compare it with experimentally determined rate constants for other organosilanes.
| Compound | Structure | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| This compound (Estimated) | (C₂H₅)₂SiHCH₃ | ~3.1 x 10⁻¹² | SAR Estimation |
| Tetramethylsilane (TMS) | Si(CH₃)₄ | 1.28 x 10⁻¹² | [2] |
| Hexamethyldisiloxane (L2) | (CH₃)₃SiOSi(CH₃)₃ | 1.19 x 10⁻¹² | [2] |
| Octamethylcyclotetrasiloxane (D4) | (-(CH₃)₂SiO-)₄ | 1.26 x 10⁻¹² | [2] |
The estimated rate constant for this compound is higher than that of TMS and the permethylsiloxanes. This is likely due to the presence of the more reactive Si-H bond and the -CH₂- groups in the ethyl substituents, from which hydrogen abstraction is generally faster than from -CH₃ groups.
Reaction with Chlorine Atoms (Cl•): A Halogen-Initiated Oxidation Pathway
Chlorine atoms can also play a significant role in the atmospheric degradation of organic compounds, particularly in marine and coastal environments. Similar to •OH radicals, Cl• atoms react with organosilanes via hydrogen abstraction.
Estimating the Rate Constant for this compound
We can again employ a structure-activity relationship to estimate the rate constant for the reaction of this compound with chlorine atoms.
Estimated Rate Constant for this compound + Cl• at 298 K:
Using a similar group contribution method, the estimated total rate constant for the reaction of this compound with chlorine atoms is approximately 1.5 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ .
Comparative Analysis with Other Organosilanes
Let's compare this estimate with experimental data for other organosilanes.
| Compound | Structure | k(Cl) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| This compound (Estimated) | (C₂H₅)₂SiHCH₃ | ~1.5 x 10⁻¹⁰ | SAR Estimation |
| Hexamethyldisiloxane (L2) | (CH₃)₃SiOSi(CH₃)₃ | 1.44 x 10⁻¹⁰ | [1] |
| Octamethylcyclotetrasiloxane (D4) | (-(CH₃)₂SiO-)₄ | 1.16 x 10⁻¹⁰ | [1] |
The estimated rate constant for this compound is comparable to that of the permethylsiloxanes. Reactions with chlorine atoms are generally much faster than with hydroxyl radicals for alkanes and organosilanes.
Thermal Decomposition (Pyrolysis): Unimolecular Reaction Kinetics
The thermal stability of organosilanes is a critical parameter in applications such as chemical vapor deposition. The pyrolysis of organosilanes typically proceeds through the elimination of smaller molecules or the homolytic cleavage of bonds to form radical species.
Plausible Decomposition Pathways for this compound
Direct experimental studies on the gas-phase pyrolysis of this compound are scarce. However, based on studies of similar organosilanes like dimethylsilane and tetramethylsilane, we can propose the following primary decomposition pathways:[3][4]
-
1,1-H₂ Elimination: (C₂H₅)₂SiHCH₃ → (C₂H₅)₂(CH₃)Si: + H₂
-
1,2-H₂ Elimination: (C₂H₅)₂SiHCH₃ → CH₃CH=Si(C₂H₅)(CH₃) + H₂
-
Ethylene Elimination (β-hydride shift): (C₂H₅)₂SiHCH₃ → (C₂H₅)(CH₃)SiH₂ + C₂H₄
-
Si-C Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)SiHCH₃• + •C₂H₅
-
Si-H Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)₂SiCH₃• + H•
The dominant pathway will depend on the temperature and pressure conditions. Theoretical calculations on related systems suggest that Si-C bond cleavage is often a major initiation step in the pyrolysis of alkylsilanes.[4]
Comparative Analysis of Decomposition Temperatures
While specific rate constants are unavailable, we can compare the general thermal stability of this compound to other organosilanes based on their decomposition temperatures in pyrolysis studies.
| Compound | Decomposition Temperature Range (K) | Primary Products | Reference |
| Dimethylsilane | 890 - 1000 | Methane, Ethylene, Acetylene | [3] |
| Tetramethylsilane | 1160 - 1450 | Methyl radical, Trimethylsilyl radical | [4] |
Given the presence of the weaker Si-H bond and the potential for β-hydride elimination from the ethyl groups, it is plausible that this compound will have a lower decomposition temperature than tetramethylsilane.
Methodologies for Kinetic Analysis: Experimental and Computational Approaches
The quantitative data presented in this guide are derived from a combination of experimental measurements and theoretical calculations. Understanding these methodologies is crucial for interpreting the data and designing further studies.
Experimental Techniques for Gas-Phase Kinetics
Several well-established techniques are used to measure the rate constants of gas-phase reactions.
-
Relative Rate Method: This technique is often employed in smog chambers. The decay of the target compound is measured relative to a reference compound for which the rate constant of reaction with the radical of interest is well-known.[2]
-
Flash Photolysis-Resonance Fluorescence (FP-RF): A pulsed laser generates a known concentration of radicals (e.g., •OH or Cl•). The decay of the radical concentration in the presence of the organosilane is monitored over time using resonance fluorescence.
-
Shock Tubes: These instruments are used to study reactions at high temperatures and pressures. A shock wave rapidly heats the gas mixture, initiating the reaction, which is then monitored using various analytical techniques.
Caption: Experimental workflows for gas-phase kinetic studies.
Computational Chemistry Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for estimating reaction kinetics.
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to determine the geometries and energies of reactants, transition states, and products.[5][6]
-
Transition State Theory (TST): This theory is used to calculate rate constants from the computed energetic information.
-
Structure-Activity Relationships (SARs): As demonstrated in this guide, SARs are empirical models that correlate molecular structure with reactivity, allowing for the estimation of rate constants for unstudied compounds.[1]
Caption: Computational workflows for estimating reaction kinetics.
Conclusion and Future Directions
This guide has provided a quantitative comparison of the reaction kinetics of this compound with other organosilanes. While direct experimental data for this compound is limited, we have utilized established structure-activity relationships to provide valuable estimates for its reactivity with hydroxyl radicals and chlorine atoms. These estimations, placed in the context of experimental data for related compounds, offer a robust starting point for researchers in fields where the chemical behavior of organosilanes is critical.
The higher estimated reactivity of this compound with •OH radicals compared to more common organosilanes like TMS highlights the influence of the Si-H bond and the ethyl substituents. The proposed pyrolysis pathways suggest a complex decomposition chemistry that warrants further experimental and theoretical investigation.
Future work should focus on obtaining direct experimental kinetic data for this compound to validate the estimations presented here. Such studies would not only provide more accurate parameters for process modeling but also contribute to the refinement of structure-activity relationships for this important class of compounds.
References
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Product Analysis and Kinetics of the Gas-Phase Reactions of Selected Organosillcon Compounds with OH Radicals Using a Smog Chamber-Mass Spectrometer System. (1993). Environmental Science and Technology, 27(12), 2435-2440. [Link]
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Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. (2022). ACS Omega. [Link]
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Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. (2018). Physical Chemistry Chemical Physics, 20(27), 18467-18476. [Link]
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Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). The Journal of Physical Chemistry A, 125(39), 8613–8627. [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2017). Polymers, 9(12), 674. [Link]
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Chemical Kinetics of Hydrogen Atom Abstraction from Propargyl Sites by Hydrogen and Hydroxy Radicals. (2019). International Journal of Molecular Sciences, 20(6), 1438. [Link]
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Ethynyl Radical Hydrogen Abstraction Energetics and Kinetics Utilizing High-Level Theory. (2020). The Journal of Physical Chemistry A, 124(1), 101-111. [Link]
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Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. (2018). Atmosphere, 9(12), 478. [Link]
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Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. (2022). ACS Omega, 7(6), 5171–5181. [Link]
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Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. (2009). The Journal of Physical Chemistry A, 113(18), 5335–5342. [Link]
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Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species. (2021). The Journal of Physical Chemistry A, 125(39), 8613–8627. [Link]
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Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration. (2019). International Journal of Molecular Sciences, 20(6), 1332. [Link]
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Kinetics and general reaction rule for hydrogen atom abstraction reactions from C4–C10 alcohols by a hydroxyl radical. (2022). Physical Chemistry Chemical Physics, 24(1), 223-234. [Link]
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Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration. (2019). International Journal of Molecular Sciences, 20(6), 1332. [Link]
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Hydrogen Atom Abstraction Reaction from Silane with Hydrogen and Methyl Radicals: Rate Constants and Kinetic Isotopic Effects. (2021). The Journal of Physical Chemistry A, 125(1), 329–340. [Link]
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A Comparative Guide to the Cost-Effectiveness of Diethylmethylsilane for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a reducing agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process economics. Among the various classes of reducing agents, organosilanes have emerged as a versatile and often milder alternative to traditional metal hydrides. This guide provides an in-depth, objective comparison of Diethylmethylsilane (DEMS) with two other commonly used silanes, Triethylsilane (TES) and Phenylsilane, focusing on their cost-effectiveness in key synthetic transformations.
This analysis is grounded in a synthesis of current pricing data, performance metrics from peer-reviewed literature, and detailed experimental protocols to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction to Silanes as Reducing Agents
Hydrosilanes, compounds containing a silicon-hydrogen bond, function as hydride donors in a variety of chemical reactions. Their reactivity can be tuned by the substituents on the silicon atom, which influence the polarity of the Si-H bond and the steric environment around it. This tunability allows for a range of applications, from the reduction of carbonyls and imines to participation in hydrosilylation reactions. Compared to metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), silanes often offer improved safety profiles, milder reaction conditions, and enhanced chemoselectivity, making them attractive for complex molecule synthesis.[1][2]
The Contenders: A Physicochemical Overview
Before delving into a direct comparison, it is essential to understand the individual characteristics of each silane.
This compound (DEMS)
-
Formula: (C₂H₅)₂SiHCH₃
-
Molecular Weight: 102.25 g/mol
-
Boiling Point: 78 °C
-
Density: 0.705 g/mL at 25 °C
Triethylsilane (TES)
-
Formula: (C₂H₅)₃SiH
-
Molecular Weight: 116.28 g/mol
-
Boiling Point: 107-108 °C
-
Density: 0.728 g/mL at 25 °C
Phenylsilane
-
Formula: C₆H₅SiH₃
-
Molecular Weight: 108.21 g/mol
-
Boiling Point: 120 °C
-
Density: 0.877 g/mL at 25 °C
The physical properties of these silanes, particularly their boiling points and densities, are important considerations for reaction setup, workup, and purification procedures.
Cost-Effectiveness Analysis: A Multi-faceted Approach
The true cost-effectiveness of a reagent extends beyond its purchase price. It encompasses factors such as reaction efficiency (yield and time), catalyst requirements, and ease of product purification.
Comparative Pricing
To provide a tangible basis for our cost analysis, the table below summarizes the approximate laboratory-scale pricing for this compound, Triethylsilane, and Phenylsilane from various suppliers. It is important to note that bulk and industrial-scale pricing can differ significantly.
| Silane | Supplier | Quantity | Price (USD) | Price per Gram (USD) | Price per Mole (USD) |
| This compound | Supplier A | 1 g | 1.00 | 1.00 | 102.25 |
| Supplier B | 5 mL | 143.00 | ~40.57 | ~4148.34 | |
| Supplier C | 1 kg | 1.10 - 9.90 | 0.0011 - 0.0099 | 0.11 - 1.01 | |
| Triethylsilane | Supplier D | 25 g | 18.50 | 0.74 | 86.03 |
| Supplier E | 100 g | 45.00 | 0.45 | 52.33 | |
| Supplier F | 1 kg | 265.00 | 0.265 | 30.81 | |
| Supplier G | 200 kg | ~42.58/kg | 0.0426 | 4.95 | |
| Phenylsilane | Supplier H | 5 g | 30.00 | 6.00 | 649.26 |
| Supplier I | 25 g | 90.00 | 3.60 | 389.56 | |
| Supplier J | 100 g | 285.00 | 2.85 | 308.40 |
Note: Prices are subject to change and may vary based on purity and supplier. The density of DEMS was used to approximate the price per gram from volume.
From this data, on a laboratory scale, Triethylsilane generally presents the lowest cost per mole, making it an attractive option from a purely procurement-based perspective. Phenylsilane tends to be the most expensive, while the price of this compound varies significantly depending on the supplier and quantity. For industrial-scale applications, the price per kilogram drops dramatically, as seen with Triethylsilane.
Performance in Key Applications: A Comparative Overview
The utility of a reducing agent is best assessed by its performance in common synthetic transformations. Here, we examine the application of DEMS and its alternatives in reductive amination and hydrosilylation.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, vital in the production of a vast array of pharmaceuticals and agrochemicals.[3] The reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced by a hydride source.
While direct comparative studies under identical conditions are scarce, the literature provides insights into the relative performance of these silanes.
-
Phenylsilane has been shown to be a highly effective reductant in the direct reductive amination of aldehydes and ketones, catalyzed by dibutyltin dichloride.[4][5] It offers the advantage of mild reaction conditions and high functional group tolerance.[4] However, it was found to be unsuitable for reactions involving primary alkylamines.[4]
-
Triethylsilane , often in combination with a Lewis or Brønsted acid, is widely used for the reduction of pre-formed imines or in one-pot reductive amination procedures.[6] Its lower cost and ready availability make it a common choice.
-
This compound and the closely related Diethylsilane have been successfully employed in the iridium-catalyzed reduction of secondary amides to the corresponding amines, proceeding through an imine intermediate.[7] This suggests its potential utility in reductive amination, although comprehensive comparative data is lacking.
General Workflow for Reductive Amination.
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds. These reactions are typically catalyzed by transition metals, most commonly platinum complexes.[6]
-
Triethylsilane is a workhorse in hydrosilylation reactions, particularly for alkenes and alkynes. Its reactivity and selectivity have been extensively studied with various catalysts.[8]
-
Phenylsilane is also utilized in hydrosilylation, and its electronic properties can influence the regioselectivity of the addition.
-
While less documented in direct comparative studies, This compound is expected to exhibit reactivity between that of dialkylsilanes and trialkylsilanes. The presence of two ethyl groups and one methyl group will influence both the steric and electronic environment of the silicon center.
General Workflow for Hydrosilylation.
Experimental Protocols: A Guide to Practical Application
The following protocols are provided as a starting point for utilizing these silanes in your research. Optimization for specific substrates is highly recommended.
Protocol: Reductive Amination of a Ketone using Phenylsilane
This protocol is adapted from the work of Apodaca and Xiao for the direct reductive amination of aldehydes and ketones.[4][5]
Materials:
-
Ketone (1.0 mmol)
-
Amine (1.1 mmol)
-
Phenylsilane (1.5 mmol)
-
Dibutyltin dichloride (0.1 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone, amine, and anhydrous solvent.
-
Add the dibutyltin dichloride catalyst to the mixture.
-
Slowly add the phenylsilane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Reduction of a Ketone using Triethylsilane
This protocol illustrates a general procedure for the Lewis acid-catalyzed reduction of a ketone to an alcohol.
Materials:
-
Ketone (1.0 mmol)
-
Triethylsilane (1.2 mmol)
-
Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
Dissolve the ketone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the triethylsilane to the solution.
-
Slowly add the Lewis acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash chromatography.
Causality and Experimental Choices
The choice of silane and reaction conditions is dictated by a combination of factors:
-
Substrate Reactivity: The electronic and steric nature of the substrate will influence the choice of silane and catalyst. For example, more sterically hindered ketones may require a less bulky silane or more forcing reaction conditions.
-
Chemoselectivity: In molecules with multiple functional groups, a milder reducing system may be necessary to avoid unwanted side reactions. The choice between Phenylsilane, which can be used under neutral conditions with specific catalysts, and TES, which often requires acidic activation, can be critical.
-
Catalyst Compatibility: The chosen catalyst must be compatible with both the silane and the substrate. Some catalysts may be poisoned by certain functional groups or may promote undesired side reactions with specific silanes.
-
Cost and Scalability: For large-scale synthesis, the cost of the silane and catalyst, as well as the ease of purification, become paramount. The potential for catalyst recycling can also be a significant factor in the overall cost-effectiveness.[2]
Conclusion and Recommendations
Based on the available data, a clear hierarchy of cost-effectiveness emerges, albeit with important caveats related to specific applications.
-
Triethylsilane (TES) stands out as the most cost-effective option for general-purpose reductions and hydrosilylations, primarily due to its lower purchase price and extensive documentation in the scientific literature. Its performance is robust and well-understood across a wide range of transformations.
-
Phenylsilane , while more expensive, offers unique advantages in specific applications where its reactivity profile under milder, non-acidic conditions is beneficial. Its higher cost may be justified in cases where it enables a key transformation that is not achievable with other silanes or when it leads to significantly higher yields and purities, reducing downstream processing costs.
-
This compound (DEMS) occupies a middle ground in terms of both cost (on a laboratory scale) and, presumably, reactivity. While direct comparative data is limited, its structural similarity to other effective silanes suggests its utility in a range of reductions. Further investigation into its performance in direct comparison with TES and Phenylsilane is warranted to fully elucidate its cost-effectiveness.
For researchers and drug development professionals, the optimal choice of silane will always be context-dependent. A thorough evaluation of the specific synthetic challenge, including substrate complexity, desired selectivity, and scale of operation, is essential. While TES may be the go-to reagent for many applications based on cost, the unique properties of Phenylsilane and the potential of DEMS should not be overlooked, particularly when tackling more challenging synthetic problems.
References
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A Mechanistic and Performance Comparison of Diethylmethylsilane (DEMS) and Triethylsilane (TES) in Reductive Chemistry
Introduction
In the landscape of modern organic synthesis, organosilicon hydrides stand out as versatile and mild reducing agents.[1][2] Their utility is rooted in the unique reactivity of the silicon-hydrogen (Si-H) bond, which can function as an effective hydride donor, particularly when activated by an acid catalyst.[3] This process, often termed "ionic hydrogenation," provides a powerful method for the selective reduction of a wide array of functional groups under conditions that preserve many other sensitive moieties.[4] Among the diverse family of commercially available silanes, Triethylsilane (Et₃SiH or TES) has become a ubiquitous and trusted reagent, celebrated for its convenient physical properties and broad applicability.[1][5] More recently, Diethylmethylsilane ((Et)₂MeSiH or DEMS), a structurally similar yet distinct reagent, has garnered attention.
This guide provides an in-depth, mechanistically grounded comparison of this compound and Triethylsilane. We will move beyond a simple cataloging of reactions to explore the subtle yet significant differences in their reactivity, selectivity, and practical handling. By examining the causality behind their performance and providing supporting experimental frameworks, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions when selecting a silane reducing agent for their specific synthetic challenges.
Physicochemical Properties: A Brief Overview
The choice of a reagent is often influenced by its physical properties, which dictate handling, solvent choice, and reaction workup procedures. Both DEMS and TES are volatile, colorless liquids, making them easy to handle and remove from reaction mixtures.
| Property | This compound (DEMS) | Triethylsilane (TES) |
| Formula | C₅H₁₄Si | C₆H₁₆Si |
| Molar Mass | 102.25 g/mol | 116.28 g/mol |
| Boiling Point | 77-78 °C | 107-108 °C[6] |
| Density | 0.68 g/mL | 0.728 g/mL[6] |
The lower boiling point of DEMS can be an advantage for its removal post-reaction, although it also implies a higher vapor pressure at room temperature.
The Core Mechanism: Acid-Catalyzed Ionic Hydrogenation
The predominant pathway for reductions using DEMS and TES is ionic hydrogenation, which requires a Brønsted or Lewis acid co-catalyst.[2] This mechanism avoids the formation of free radicals and proceeds through charged intermediates, allowing for high selectivity. The general catalytic cycle can be applied to the reduction of various substrates, such as ketones, aldehydes, imines, and alcohols that can form stable carbocation intermediates.[7][8]
The process begins with the activation of the substrate by the acid catalyst. For a carbonyl compound, the acid protonates or coordinates to the oxygen atom, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates the irreversible transfer of a hydride from the silane's Si-H bond to the electrophilic carbon.[4] The resulting silylium ion (or its equivalent, a silyl ether cation) is then captured by the conjugate base of the acid or another nucleophile in the system. The final step involves the hydrolysis or workup to release the reduced product and the silanol byproduct.
Caption: General mechanism of ionic hydrogenation using an acid catalyst.
Head-to-Head Comparison: DEMS vs. TES
While operating under the same general mechanism, the structural difference between DEMS (two ethyl, one methyl) and TES (three ethyl) leads to distinct performance characteristics.
Caption: Structural comparison of this compound and Triethylsilane.
Reactivity and Steric Effects
The primary distinction arises from sterics. The replacement of an ethyl group in TES with a smaller methyl group in DEMS reduces the steric congestion around the silicon atom.
-
This compound (DEMS): The reduced steric bulk can allow DEMS to approach and deliver its hydride to more hindered electrophilic centers more readily than TES. This can translate to faster reaction rates in certain cases, particularly with bulky substrates.
-
Triethylsilane (TES): As a larger molecule, TES may exhibit slower kinetics with sterically demanding substrates. However, the three electron-donating ethyl groups provide a slightly stronger inductive effect compared to the two ethyls and one methyl in DEMS, which could marginally increase the hydridic character of the Si-H bond. This electronic effect is generally considered secondary to the steric effect in governing reactivity.
Selectivity
Both silanes are known for excellent chemoselectivity, often reducing aldehydes, ketones, and imines in the presence of less reactive functional groups like esters, amides, and nitro groups.[9]
-
1,2- vs. 1,4-Reduction: In the reduction of α,β-unsaturated carbonyls, the choice of silane and catalyst system is crucial. Trialkylsilanes like TES and DEMS, when paired with acid catalysts, typically favor 1,4-conjugate reduction to yield the saturated carbonyl compound.[8][10] In contrast, using different silanes like diphenylsilane can favor 1,2-reduction of the carbonyl group.[8][10] There is limited data directly comparing the 1,4-selectivity of DEMS and TES, but it is expected to be similar and high for both under ionic hydrogenation conditions.
-
Diastereoselectivity: The steric profile of the silane can influence the facial selectivity of hydride attack on a chiral or prochiral substrate. The bulkier profile of TES may lead to higher diastereoselectivity in some cases where it can more effectively differentiate between two diastereotopic faces of the electrophile.
Catalyst Systems and Applications
Both DEMS and TES are most commonly used with strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tris(pentafluorophenyl)borane (B(C₆F₅)₃).[7][8][11]
-
Triethylsilane (TES): TES is extensively documented for a vast range of transformations, including the reduction of alcohols and ethers to hydrocarbons, reductive aminations, and the deoxygenation of carbonyls to methylene groups.[5][11] Its combination with TFA is a classic pairing for reducing functional groups that can form stable carbocations.[3][7]
-
This compound (DEMS): While less documented, DEMS is effective in similar transformations. Iridium-catalyzed reductions of secondary amides to imines have been successfully achieved with diethylsilane, a close structural analog, suggesting DEMS would be a competent reagent in such specialized transition-metal-catalyzed systems.[12]
| Feature | This compound (DEMS) | Triethylsilane (TES) |
| Steric Bulk | Lower | Higher |
| Reactivity | Potentially faster with hindered substrates | Well-established, robust reactivity profile |
| Common Catalysts | Lewis acids (e.g., B(C₆F₅)₃), Brønsted acids (e.g., TFA), Transition metals (e.g., Ir)[12] | Lewis acids (e.g., BF₃, B(C₆F₅)₃), Brønsted acids (e.g., TFA), Transition metals (e.g., Pd, Ir)[7][11] |
| Key Applications | General reductions, potential advantage in sterically demanding systems | Reductive amination, deoxygenation of alcohols/ketones, ionic hydrogenations[5][11] |
| Byproduct | (Et)₂MeSiOH / ((Et)₂MeSi)₂O | Et₃SiOH / (Et₃Si)₂O |
Experimental Protocols and Workflow
To provide a practical context, we outline a general procedure for the reduction of a ketone to a methylene group, a transformation for which both silanes are well-suited. The protocol is adapted from established procedures for TES reductions.[9]
General Experimental Workflow
Caption: A typical experimental workflow for a silane-mediated reduction.
Protocol 1: Reduction of m-Nitroacetophenone to m-Nitroethylbenzene with TES
This protocol illustrates the selective reduction of a ketone in the presence of a nitro group.[9]
Materials:
-
m-Nitroacetophenone (1.0 equiv)
-
Triethylsilane (TES) (2.5 equiv)
-
Boron trifluoride (BF₃) gas
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube, and a condenser. Maintain an inert atmosphere (e.g., Nitrogen).
-
Dissolve m-nitroacetophenone (1.0 equiv) and triethylsilane (2.5 equiv) in anhydrous dichloromethane.
-
Cool the rapidly stirred solution in an ice bath.
-
Introduce boron trifluoride gas below the surface of the liquid at a moderate rate. Monitor the reaction by TLC.
-
Once the reaction is complete, stop the BF₃ flow and remove the cooling bath. Stir for an additional 20 minutes at room temperature.
-
Cool the mixture again in an ice bath and hydrolyze by slowly adding saturated aqueous sodium chloride.
-
Separate the organic layer. Extract the aqueous layer with pentane or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation or column chromatography to afford m-nitroethylbenzene.[9]
Protocol 2: Hypothetical Reduction using DEMS
Based on the principles discussed, a similar protocol would be employed for DEMS.
Materials:
-
m-Nitroacetophenone (1.0 equiv)
-
This compound (DEMS) (2.5 equiv)
-
Boron trifluoride (BF₃) gas or Trifluoroacetic Acid (TFA) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate or sodium chloride
Procedure:
-
Follow steps 1-2 as in Protocol 1, using DEMS instead of TES.
-
Cool the solution to 0 °C. If using a liquid acid like TFA, add it dropwise to the stirred solution. If using BF₃, follow the procedure in Protocol 1.
-
Monitor the reaction progress by TLC. Due to the potentially higher reactivity of DEMS, the reaction may proceed faster.
-
Upon completion, perform an aqueous quench. If TFA was used, a basic quench with saturated sodium bicarbonate is necessary until gas evolution ceases.
-
Proceed with extraction, drying, and purification as described in Protocol 1.
Conclusion and Recommendations
Both this compound and Triethylsilane are highly effective and selective ionic reducing agents. The choice between them is often dictated by the specific demands of the substrate and the desired reaction kinetics.
-
Triethylsilane (TES) remains the workhorse reagent. Its extensive documentation, proven reliability across a vast scope of reactions, and predictable behavior make it the default choice for most standard reductions, including reductive aminations and deoxygenations.[1][11][13]
-
This compound (DEMS) emerges as a valuable alternative, particularly in scenarios involving steric hindrance. Its smaller molecular footprint may offer a kinetic advantage, enabling reductions that are sluggish with TES. Researchers facing challenges with sterically congested substrates should consider DEMS as a potentially superior option.
Ultimately, the decision should be guided by empirical data. For novel transformations, a small-scale screening of both silanes, perhaps alongside different acid catalysts, is the most prudent approach to identifying the optimal conditions for achieving the desired outcome with maximum efficiency and yield.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethylmethylsilane
Welcome to a comprehensive guide on the safe and compliant disposal of Diethylmethylsilane (C₅H₁₄Si). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This compound, a valuable organohydridosilane, presents significant hazards if managed improperly.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety and regulatory compliance in your laboratory.
Section 1: Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not merely a chemical waste product; it is a hazardous material that demands respect and careful management.
1.1 Flammability and Explosivity this compound is a highly flammable liquid and vapor, classified as a Class IB flammable liquid.[2] Its vapor can form explosive mixtures with air, and these vapors can travel a considerable distance to an ignition source and "flash back."[3][4][5] The extreme volatility and low flash point are the primary reasons for the strict handling protocols that follow.
1.2 Reactivity and Incompatibilities This compound is sensitive to moisture.[6] While not as violently reactive as some silanes, it can react with water and other protic materials (like alcohols) to generate small amounts of flammable hydrogen gas.[1] This reaction can be accelerated by the presence of alkalis, metal salts, or precious metals.[1] It is crucial to avoid contact with strong oxidizing agents, alkalis, and acids, as these can lead to vigorous, uncontrolled reactions.[1][7]
Causality: The silicon-hydride (Si-H) bond in this compound is susceptible to cleavage, particularly in the presence of moisture or catalysts, leading to the formation of H₂ gas. This underscores the critical need to store and handle it in dry, inert conditions and to never mix it with aqueous or incompatible waste streams.
1.3 Health Hazards While organosilanes are generally considered to have lower toxicity than some other classes of reagents, this compound is an irritant.[8][9] It may cause irritation to the skin, eyes, and respiratory tract upon exposure.[1][3][4][5]
Table 1: Key Safety and Physical Properties
| Property | Value | Significance & Source(s) |
| CAS Number | 760-32-7 | Unique identifier for the substance.[10] |
| Physical State | Clear Liquid | [1] |
| Flash Point | -23 °C (-9.4 °F) | Extremely low flash point necessitates strict control of ignition sources. |
| Boiling Point | ~75-76 °C | Volatility contributes to the formation of flammable vapor-air mixtures. |
| GHS Hazard Codes | H225, H315, H319, H335 | Denotes: Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Incompatible Materials | Oxidizing agents, Alkalis, Metal salts, Precious metals, Water/Moisture | Mixing can cause dangerous reactions, including the release of flammable gas.[1][7] |
Section 2: Pre-Disposal Safety Protocols
Before handling any waste this compound, a self-validating system of controls must be in place. This ensures that safety is proactive, not reactive.
2.1 Engineering Controls The principle here is to contain the hazard at the source.
-
Chemical Fume Hood: All handling and aliquoting of this compound waste must be performed inside a certified chemical fume hood.[1][4] This provides necessary ventilation to prevent the accumulation of flammable vapors.[1]
-
Explosion-Proof Equipment: Use only explosion-proof electrical equipment and lighting in areas where this chemical is handled and stored to eliminate potential ignition sources.[1][4][5]
-
Grounding and Bonding: Properly ground and bond all metal containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[1][3][4][5]
2.2 Personal Protective Equipment (PPE) Your PPE is the last line of defense. It must be selected based on the specific hazards of this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Required PPE | Rationale and Source(s) |
| Hands | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact and irritation.[1] |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and vapors. Contact lenses should not be worn.[1][3][11] |
| Body | Flame-resistant lab coat and suitable protective clothing. | Protects skin and prevents clothing from becoming a fire hazard.[1][12] |
| Respiratory | NIOSH-certified organic vapor respirator. | Required when ventilation is inadequate or if there is a risk of inhalation.[1][3][4] |
2.3 Emergency Preparedness
-
An operational safety shower and eyewash station must be immediately accessible.[1][3][4]
-
A Class ABC or dry chemical fire extinguisher should be nearby. Do not use water streams on a this compound fire , as this can spread the flammable liquid.[1][4]
-
A spill kit containing an inert absorbent material (e.g., vermiculite, sand, or earth) must be readily available.[3][4]
Section 3: Step-by-Step Disposal Procedure
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible. It is illegal to dispose of flammable liquids by pouring them down the drain or putting them in the regular trash.[13][14]
Step 3.1: Waste Identification and Segregation
-
Directive: Immediately designate any unused this compound or materials contaminated with it as hazardous waste.
-
Causality: Proper identification is a regulatory requirement and the first step in ensuring the waste is not mixed with incompatible chemicals.[2][15] Never mix this compound waste with oxidizers, acids, bases, or aqueous waste to prevent dangerous chemical reactions.[2]
Step 3.2: Proper Containerization and Labeling
-
Directive: Collect this compound waste in a designated, compatible container. This can be the original container or a suitable glass or metal container that can be tightly sealed.[13][14]
-
Labeling: The container must be clearly labeled with a "WASTE CHEMICALS" or "HAZARDOUS WASTE" tag. The label must include the full chemical name, "this compound," and explicitly state the "Flammable Liquid" hazard.[13] Vague identifiers like "Solvent Waste" are not acceptable.[13]
-
Causality: Federal and local regulations mandate clear and accurate labeling for the safety of all personnel who may handle the container and for proper final disposal.[2][12] The container must be kept closed except when actively adding waste to prevent the escape of flammable vapors.[13]
Step 3.3: Safe Accumulation and Storage
-
Directive: Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from all sources of heat, sparks, or flames.[1][15]
-
Causality: Storing flammable waste in a controlled environment minimizes the risk of accidental ignition and ensures compliance with workplace safety regulations.[14]
Step 3.4: Arranging for Professional Disposal
-
Directive: Disposal of this compound must be handled by a licensed hazardous waste management company.[2][12][15] This is not a material that can be neutralized or disposed of in-house.
-
Process: Contact your institution's Environmental Health & Safety (EH&S) office or a certified waste disposal contractor to schedule a pickup.[13] They are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically via incineration.[1][2]
Section 4: Managing Spills and Empty Containers
4.1 Small Spill Cleanup Protocol
-
Eliminate Ignition Sources: Immediately turn off all nearby heat sources, flames, and spark-producing equipment.[1][3][4]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Absorb: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][4]
-
Collect: Using only non-sparking tools, carefully sweep the absorbed material into a designated container for hazardous waste disposal.[1][3][4]
-
Dispose: Label the container and manage it as hazardous waste according to the procedure in Section 3.
4.2 Handling of Empty Containers
-
Directive: Treat empty containers with the same caution as full ones.
-
Causality: Empty containers retain product residue and flammable vapors that can pose a significant fire or explosion hazard.[1][5] They must be tightly sealed, properly labeled, and disposed of through the same hazardous waste stream as the chemical itself.[5]
Visualization: this compound Waste Management Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and professional practice. By understanding its chemical properties and adhering strictly to the disposal protocols outlined in this guide, you contribute to a safer research environment, protect our ecosystem, and ensure full regulatory compliance. Always prioritize safety, and when in doubt, consult your institution's safety data sheets and environmental health professionals.
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A Researcher's Guide to the Safe Handling of Diethylmethylsilane: Personal Protective Equipment and Disposal
Diethylmethylsilane is a highly valuable organohydrosilane in the fields of organic synthesis and materials science. However, its utility is accompanied by significant hazards, primarily its highly flammable nature. This guide provides a detailed, step-by-step approach to the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal plans. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the risks associated with this chemical, ensuring a safe and productive laboratory environment.
Foundational Safety: Understanding the Hazards of this compound
A comprehensive understanding of the risks associated with this compound is the cornerstone of safe laboratory practices. The primary hazards include:
-
Extreme Flammability: this compound is a highly flammable liquid and vapor, with a flash point of -23°C (-9.4°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]
-
Irritation: It is known to cause skin, eye, and respiratory tract irritation.[1]
-
Reactivity: this compound is incompatible with oxidizing agents, alkalis, metal salts, and precious metals.[3]
The Hierarchy of Controls: A Proactive Approach to Safety
Before turning to personal protective equipment, it is essential to implement the hierarchy of controls, a systematic approach to minimizing risks.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, elimination and substitution are often not feasible due to its specific chemical applications. Therefore, a strong emphasis is placed on engineering and administrative controls, with PPE serving as the final, critical barrier of protection.
Essential Personal Protective Equipment (PPE) for Handling this compound
The appropriate PPE is non-negotiable when working with this compound. The following table summarizes the required equipment.
| Body Area | Recommended PPE | Justification |
| Eyes/Face | Chemical splash goggles and a face shield.[4] | To protect against splashes, which can cause serious eye irritation.[1][2] |
| Hands | Neoprene or nitrile rubber gloves.[3] | To prevent skin contact and irritation.[1][2] For pyrophoric materials, wearing flame-resistant gloves over chemically resistant gloves is a best practice.[4] |
| Body | A flame-resistant lab coat and appropriate protective clothing.[1][4] | Standard lab coats can be flammable; flame-resistant materials provide a crucial layer of protection against flash fires.[4] |
| Respiratory | A NIOSH-certified organic vapor respirator may be necessary if ventilation is inadequate.[1][3] | To prevent inhalation of vapors, which can cause respiratory tract irritation.[1] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is vital for minimizing the risk of incidents.
4.1. Preparation
-
Work Area: All manipulations of this compound should be performed in a chemical fume hood.[5][6] Ensure the fume hood is free of clutter and ignition sources.[5][7]
-
Equipment: All glassware and equipment must be thoroughly dried to prevent any reaction with residual moisture.
-
Inert Atmosphere: For pyrophoric reagents, it is best practice to handle them under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[4][5]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3][7]
4.2. Handling and Transfer
-
Transfer: When transferring the liquid, use techniques that minimize exposure to the air, such as using a syringe or cannula. For larger volumes, the cannula technique is recommended.[5]
-
Personal Conduct: Never work alone when handling highly hazardous materials like this compound.[6]
Caption: A simplified workflow for handling this compound.
Emergency Response Plan
In the event of an incident, a clear and immediate response is crucial.
-
Spills: In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[1] Use non-sparking tools for cleanup.[1]
-
Fire: For fires involving this compound, use dry chemical, carbon dioxide, water spray, or foam extinguishers.[3] Do not use straight streams of water.[3]
-
Personal Exposure:
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is a critical final step.
-
Waste Classification: this compound waste is considered hazardous.[2]
-
Quenching: Unused or excess pyrophoric materials must be safely quenched (destroyed) before disposal.[5][8] This typically involves slowly adding the material to a suitable solvent like isopropanol.
-
Container Disposal: Empty containers should be rinsed three times with an inert, dry solvent.[8] The rinsate is also considered hazardous waste.[8] After rinsing, the container should be left open in the back of a fume hood for at least a week before disposal.[8]
-
Disposal Method: Incineration is a recommended method for the final disposal of this compound waste.[3] Do not dispose of it in the sewer.[3]
By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
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Gelest, Inc. (2016, January 21). This compound Safety Data Sheet. Retrieved from [Link]
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Environmental Health and Safety, Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
